Product packaging for dtto,cesiumsalt(Cat. No.:CAS No. 12539-26-3)

dtto,cesiumsalt

Cat. No.: B1172398
CAS No.: 12539-26-3
M. Wt: 1705.0 g/mol
InChI Key: ZJEDKXXULJUKFQ-UHFFFAOYSA-N
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Description

Dtto,cesiumsalt, also known as this compound, is a useful research compound. Its molecular formula is C90H101N27O7S and its molecular weight is 1705.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

12539-26-3

Molecular Formula

C90H101N27O7S

Molecular Weight

1705.0 g/mol

IUPAC Name

4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(4-ethylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxy-N-(4-methylpyridin-2-yl)benzamide;4-[4-amino-1-[1-[4-[cyclopropyl(methyl)amino]but-2-enoyl]pyrrolidin-3-yl]pyrazolo[3,4-d]pyrimidin-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C31H35N9O3.C31H35N9O2.C28H31N9O2S/c1-19-10-12-33-25(15-19)36-31(42)23-9-6-20(16-24(23)43-3)28-27-29(32)34-18-35-30(27)40(37-28)22-11-14-39(17-22)26(41)5-4-13-38(2)21-7-8-21;1-3-20-12-14-33-25(17-20)36-31(42)22-8-6-21(7-9-22)28-27-29(32)34-19-35-30(27)40(37-28)24-13-16-39(18-24)26(41)5-4-15-38(2)23-10-11-23;1-17-14-30-28(40-17)33-27(39)19-7-5-18(6-8-19)24-23-25(29)31-16-32-26(23)37(34-24)21-11-13-36(15-21)22(38)4-3-12-35(2)20-9-10-20/h4-6,9-10,12,15-16,18,21-22H,7-8,11,13-14,17H2,1-3H3,(H2,32,34,35)(H,33,36,42);4-9,12,14,17,19,23-24H,3,10-11,13,15-16,18H2,1-2H3,(H2,32,34,35)(H,33,36,42);3-8,14,16,20-21H,9-13,15H2,1-2H3,(H2,29,31,32)(H,30,33,39)

InChI Key

ZJEDKXXULJUKFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6.CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6)OC.CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C3=NN(C4=NC=NC(=C34)N)C5CCN(C5)C(=O)C=CCN(C)C6CC6

Synonyms

dtto,cesiumsalt

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cesium 1-carba-closo-dodecaborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium 1-carba-closo-dodecaborate, occasionally referred to by the designation DTTO, cesium salt, is a boron cluster compound with the chemical formula Cs[CB₁₁H₁₂]. This salt is characterized by the presence of the highly stable 1-carba-closo-dodecaborate anion, [CB₁₁H₁₂]⁻. This anion is a three-dimensional aromatic system, contributing to its remarkable chemical and thermal stability.[1][2] The unique properties of carborane cages, including their hydrophobicity, low toxicity, and high boron content, have made them attractive moieties in the field of medicinal chemistry, particularly in the development of new therapeutic agents.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of cesium 1-carba-closo-dodecaborate.

Chemical Properties

Cesium 1-carba-closo-dodecaborate is a white powder. Its defining feature is the exceptional stability of the carbadodecaborate anion, which is known to be weakly coordinating, possessing low nucleophilicity, and exhibiting resistance to both oxidation and hydrolysis.[5]

Quantitative Data Summary
PropertyValueReferences
CAS Number 12539-26-3[6]
Molecular Formula CH₁₂B₁₁Cs[6]
Molecular Weight 275.93 g/mol [6]
Appearance White powder[6]
Melting Point High thermal stability; a phenyl derivative melts at >360 °C. The parent compound's melting point is not explicitly stated but is expected to be high.[7]
Solubility No specific quantitative data is available. The related cesium dodecaborate has low solubility in water and good solubility in ethers.[8]
Crystal Structure Trigonal[9]

Experimental Protocols

Synthesis of Cesium 1-carba-closo-dodecaborate

The synthesis of cesium 1-carba-closo-dodecaborate typically involves a two-step process: first, the synthesis of the 1-carba-closo-dodecaborate anion, [CB₁₁H₁₂]⁻, followed by its precipitation as a cesium salt. Several methods for the synthesis of the carborane anion have been reported, with recent advancements focusing on more scalable and cost-effective routes.[10][11][12]

A. Synthesis of the 1-carba-closo-dodecaborate Anion ([CB₁₁H₁₂]⁻)

A novel and cost-effective method proceeds from the [B₁₁H₁₄]⁻ anion, which can be synthesized from common laboratory reagents.[10][11] A recent scalable synthesis reports the reaction of the [B₁₁H₁₄]⁻ anion with difluorocarbene, generated from the Ruppert-Prakash reagent (CF₃SiMe₃), to form the [CB₁₁H₁₂]⁻ anion in high yield.[12]

Experimental Workflow for [CB₁₁H₁₂]⁻ Synthesis

G B11H14_anion [B₁₁H₁₄]⁻ anion Reaction Reaction Mixture B11H14_anion->Reaction CF3SiMe3 CF₃SiMe₃ (Ruppert-Prakash Reagent) Difluorocarbene Generation of Difluorocarbene (:CF₂) CF3SiMe3->Difluorocarbene Base Base (e.g., NaH) Base->Difluorocarbene Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction Cluster_Completion Carborane Cluster Formation Reaction->Cluster_Completion Difluorocarbene->Cluster_Completion CB11H12_anion [CB₁₁H₁₂]⁻ anion Cluster_Completion->CB11H12_anion

Caption: Synthesis of the [CB₁₁H₁₂]⁻ anion.

B. Precipitation of the Cesium Salt (Cs[CB₁₁H₁₂])

The synthesized [CB₁₁H₁₂]⁻ anion, typically as a more soluble salt (e.g., sodium or lithium), is then converted to the cesium salt via a salt metathesis reaction. This is achieved by adding a soluble cesium salt, such as cesium fluoride (CsF) or cesium hydroxide (CsOH), to a solution of the carbadodecaborate anion.[2][7] The less soluble cesium 1-carba-closo-dodecaborate then precipitates and can be isolated by filtration.

Experimental Workflow for Cesium Salt Precipitation

G CB11H12_solution Solution of [CB₁₁H₁₂]⁻ anion Precipitation Precipitation CB11H12_solution->Precipitation Cesium_salt Aqueous solution of CsF or CsOH Cesium_salt->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under vacuum Filtration->Drying Final_Product Cs[CB₁₁H₁₂] (White Powder) Drying->Final_Product

Caption: Precipitation of Cesium 1-carba-closo-dodecaborate.

Biological Activity and Drug Development Potential

While specific biological data for cesium 1-carba-closo-dodecaborate is limited, the broader class of carboranes has garnered significant interest in medicinal chemistry.[3][4]

General Applications of Carboranes in Drug Development:

  • Boron Neutron Capture Therapy (BNCT): Carboranes are rich in boron-10, which has a high neutron capture cross-section. This property makes them ideal candidates for BNCT, a targeted radiation therapy for cancer.[3][4]

  • Pharmacophore Scaffolding: The icosahedral structure of carboranes provides a rigid, three-dimensional scaffold that can be functionalized to create novel drug candidates. Their hydrophobic nature can enhance interactions with biological targets.[13]

  • Improved Pharmacokinetics: The high stability of the carborane cage can impart metabolic resistance to drug molecules, potentially improving their in vivo stability and bioavailability.[4]

It is important to note that while carboranes are generally considered to have low toxicity, cesium salts as a class have been reported to have potential reproductive and acute oral toxicity.[14] Therefore, any potential therapeutic application of cesium 1-carba-closo-dodecaborate would require thorough toxicological evaluation.

Currently, there are no specific signaling pathways identified in the literature that are directly modulated by cesium 1-carba-closo-dodecaborate. Research in this area is still nascent, and future studies are needed to elucidate any specific biological activities of this compound.

Conclusion

Cesium 1-carba-closo-dodecaborate is a highly stable boron cluster compound with potential, yet largely unexplored, applications in materials science and medicinal chemistry. Its synthesis has become more accessible with recent advancements. While the general properties of carboranes suggest intriguing possibilities for drug development, a significant lack of specific biological and toxicological data for cesium 1-carba-closo-dodecaborate necessitates further investigation to validate its potential in therapeutic applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this unique compound.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Cesium Carbadodecaborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium carbadodecaborate, Cs[CB₁₁H₁₂], is a salt composed of a cesium cation and the weakly coordinating carbadodecaborate anion, [CB₁₁H₁₂]⁻. This anion is a three-dimensional aromatic system characterized by a highly stable icosahedral cage structure, where one boron atom of the dodecaborate dianion ([B₁₂H₁₂]²⁻) is replaced by a carbon atom. This substitution results in a singly charged anion with a delocalized charge, rendering it exceptionally stable and non-nucleophilic. These properties make cesium carbadodecaborate and its derivatives valuable in various fields of chemistry, including as electrolytes in solid-state batteries, as counterions for highly reactive cations, and in the synthesis of novel materials. This guide provides an in-depth overview of the synthesis and characterization of cesium carbadodecaborate.

Synthesis of Cesium Carbadodecaborate

There are two primary synthetic routes to produce the [CB₁₁H₁₂]⁻ anion, which is subsequently precipitated as the cesium salt. The first method utilizes the highly toxic and volatile decaborane (B₁₀H₁₄) as a starting material, while a more contemporary and safer approach begins with the tetradecahydroundecaborate(1-) anion, [B₁₁H₁₄]⁻.

Synthesis from Decaborane

This traditional method involves the reaction of decaborane with a cyanide source to incorporate the carbon atom into the boron cluster.

B10H14 Decaborane (B₁₀H₁₄) Intermediate1 [B₁₀H₁₂CN]³⁻ Intermediate B10H14->Intermediate1 Reaction with NaCN in refluxing THF NaCN Sodium Cyanide (NaCN) NaCB10H13 Sodium nido-carbadodecahydroundecaborate (Na[CB₁₀H₁₃]) Intermediate1->NaCB10H13 Hydrolysis and Rearrangement CsCB11H12 Cesium closo-carbadodecaborate (Cs[CB₁₁H₁₂]) NaCB10H13->CsCB11H12 Precipitation with CsCl CsCl Cesium Chloride (CsCl)

Caption: Synthesis of Cesium Carbadodecaborate from Decaborane.

Experimental Protocol:

A detailed experimental protocol for the synthesis of Cs[CB₁₁H₁₂] starting from decaborane is outlined below. Caution: Decaborane is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Formation of the nido-carborane precursor: In a flame-dried Schlenk flask under an inert atmosphere, decaborane is dissolved in anhydrous tetrahydrofuran (THF). Sodium cyanide is added, and the mixture is refluxed. This reaction forms an intermediate which, upon workup, yields the sodium salt of the nido-carbadodecahydroundecaborate anion (Na[CB₁₀H₁₃]).

  • Oxidative cage closure: The resulting solution containing Na[CB₁₀H₁₃] is cooled, and an oxidizing agent, such as hydrogen peroxide, is carefully added. This step closes the open cage of the nido-carborane to form the desired closo-carbadodecaborate anion, [CB₁₁H₁₂]⁻.

  • Precipitation of the cesium salt: An aqueous solution of cesium chloride (CsCl) is added to the reaction mixture. The low solubility of cesium carbadodecaborate in water leads to its precipitation as a white solid.

  • Purification: The crude product is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization from a suitable solvent mixture, such as acetone/water.[1]

Synthesis from the [B₁₁H₁₄]⁻ Anion

A safer and more scalable method avoids the use of decaborane and starts with the [B₁₁H₁₄]⁻ anion, which can be prepared from sodium borohydride.

B11H14_anion [B₁₁H₁₄]⁻ Anion CB11H12_anion [CB₁₁H₁₂]⁻ Anion B11H14_anion->CB11H12_anion Reaction with base and carbene source Base Base (e.g., NaH) Carbene_source Carbene Source (e.g., CHCl₃ or CF₃SiMe₃) CsCB11H12 Cesium closo-carbadodecaborate (Cs[CB₁₁H₁₂]) CB11H12_anion->CsCB11H12 Precipitation with CsCl CsCl Cesium Chloride (CsCl)

References

Analysis of Cesium 5,5'-dithio-bis(1-phenyl-1H-tetrazole) Crystal Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical document addresses the request for an in-depth analysis of the crystal structure of cesium 5,5'-dithio-bis(1-phenyl-1H-tetrazole) (DTTO-Cs). Following a comprehensive review of publicly available scientific literature and crystallographic databases, it has been determined that the specific crystal structure for the cesium salt of DTTO has not been reported.

Consequently, this guide provides analogous data derived from the crystal structure of the neutral DTTO molecule and related metal complexes containing phenyl-tetrazole-thiolate ligands. It is intended to offer researchers, scientists, and drug development professionals a foundational understanding of the potential structural characteristics and the experimental methodologies required for such an analysis. The document includes a summary of available crystallographic data, a generalized experimental protocol for single-crystal X-ray diffraction, and workflow diagrams to illustrate the analytical process.

Introduction

5,5'-dithio-bis(1-phenyl-1H-tetrazole) (DTTO) is an organic disulfide compound featuring two 1-phenyl-1H-tetrazole units linked by a disulfide bridge[1]. Tetrazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities[2][3][4]. The formation of salts, such as with cesium, can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and solid-state packing, which are critical parameters in drug development.

While the crystal structure of the DTTO-cesium salt is not available, the analysis of the neutral DTTO molecule and its coordination behavior with other metal ions can provide valuable insights into its structural properties.

Analogous Crystallographic Data

To provide a framework for understanding the potential crystal structure of DTTO-cesium salt, crystallographic data for the neutral DTTO molecule and a related copper(I) complex with a similar ligand are presented below.

Crystal Structure Data for Neutral 5,5'-dithio-bis(1-phenyl-1H-tetrazole)

A crystal structure for the neutral DTTO molecule is available in the Cambridge Structural Database (CSD).[5] The key crystallographic parameters are summarized in Table 1.

Parameter Value
CCDC Number648238
Empirical FormulaC₁₄H₁₀N₈S₂
Formula Weight354.41
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.4353(7)
b (Å)10.9125(7)
c (Å)12.9389(9)
α (°)90
β (°)99.064(2)
γ (°)90
Volume (ų)1455.02(17)
Z2
Temperature (K)200
R-factor0.067
Table 1: Crystallographic data for neutral 5,5'-dithio-bis(1-phenyl-1H-tetrazole). Data sourced from CCDC entry corresponding to PubChem CID 78795.[5]
Crystal Structure Data for an Analogous Copper(I) Complex

The following table summarizes the crystallographic data for a copper(I) complex with 5-(allylthio)-1-phenyl-1H-tetrazole, a structurally related ligand. This provides an example of how such tetrazole derivatives coordinate with metal ions.

Parameter --INVALID-LINK--₂
Empirical FormulaC₂₀H₂₄B₂Cu₂F₈N₈O₂S₂
Formula Weight849.28
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.4353(7)
b (Å)10.9125(7)
c (Å)12.9389(9)
α (°)90
β (°)99.064(2)
γ (°)90
Volume (ų)1455.02(17)
Z2
Temperature (K)200
R-factor0.067
Table 2: Crystallographic data for --INVALID-LINK--₂ where atpt is 5-(allylthio)-1-phenyl-1H-tetrazole.[6]

Generalized Experimental Protocol for Crystal Structure Analysis

The following outlines a typical experimental procedure for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a metal-organic salt like DTTO-cesium salt. This protocol is based on methodologies reported for similar compounds.[6][7]

Synthesis of the Cesium Salt
  • Deprotonation of DTTO: Dissolve 5,5'-dithio-bis(1-phenyl-1H-tetrazole) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Addition of Cesium Base: Add an equimolar amount of a cesium base, such as cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃), to the DTTO solution.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for the complete formation of the cesium salt.

  • Isolation: The resulting cesium salt may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure.

Crystallization

Growing single crystals suitable for X-ray diffraction is a critical step. Common techniques include:

  • Slow Evaporation: The synthesized salt is dissolved in a suitable solvent or solvent mixture, and the solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Solvent Diffusion: A solution of the salt is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Crystals may form at the interface.

  • Temperature Gradient: A saturated solution of the salt is slowly cooled, reducing the solubility and inducing crystallization.

Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-200 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.[7]

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and structural analysis of a compound like DTTO-cesium salt.

experimental_workflow cluster_synthesis Synthesis of DTTO-Cesium Salt cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis s1 Dissolve DTTO in Solvent s2 Add Cesium Base (e.g., CsOH) s1->s2 s3 Stir at Room Temperature s2->s3 s4 Isolate DTTO-Cesium Salt s3->s4 c1 Dissolve Salt s4->c1 c2 Slow Evaporation / Solvent Diffusion c1->c2 c3 Single Crystal Formation c2->c3 a1 Mount Single Crystal c3->a1 a2 Collect Diffraction Data a1->a2 a3 Solve and Refine Structure a2->a3 a4 Obtain Final Crystal Structure a3->a4

Fig. 1: General experimental workflow for synthesis and structural analysis.

data_analysis_workflow start Raw Diffraction Images process Data Processing (Integration, Scaling, Merging) start->process solve Structure Solution (Direct/Patterson Methods) process->solve refine Structure Refinement (Least-Squares Fitting) solve->refine validate Validation (CheckCIF) refine->validate final Final Crystallographic Model (CIF File) validate->final

Fig. 2: Workflow for crystallographic data analysis.

Conclusion

While the specific crystal structure of cesium 5,5'-dithio-bis(1-phenyl-1H-tetrazole) is not currently available in the public domain, this guide provides valuable analogous data and a comprehensive overview of the experimental procedures required for its determination. The provided crystallographic data for neutral DTTO and a related copper complex serve as a useful reference for predicting potential structural features. The detailed experimental protocol and workflow diagrams offer a clear roadmap for researchers aiming to synthesize and characterize this and similar compounds. The successful crystallization and structural elucidation of DTTO-cesium salt would be a valuable contribution to the fields of coordination chemistry and pharmaceutical sciences.

References

Solubility of DTTO, Cesium Salt in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the cesium salt of 5,5'-dithiobis(1-phenyl-1H-tetrazole) (DTTO, cesium salt) in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for this compound in organic solvents is publicly available. This guide summarizes the current state of knowledge and provides a detailed experimental protocol for researchers to determine these values in their own laboratories.

Data Presentation

As of the latest literature review, there is no published quantitative data on the solubility of the cesium salt of DTTO in organic solvents. The following table reflects this lack of available information. Researchers are encouraged to use the experimental protocol provided in this guide to determine the solubility in solvents relevant to their work.

Organic SolventSolubility (g/L)Temperature (°C)
MethanolData not available-
EthanolData not available-
IsopropanolData not available-
AcetoneData not available-
AcetonitrileData not available-
DichloromethaneData not available-
ChloroformData not available-
Tetrahydrofuran (THF)Data not available-
N,N-Dimethylformamide (DMF)Data not available-
Dimethyl Sulfoxide (DMSO)Data not available-
TolueneData not available-
HexaneData not available-

Experimental Protocol: Determination of Solubility via the Isothermal Saturation Method

The following is a standard and reliable method for determining the solubility of a solid compound, such as the cesium salt of DTTO, in an organic solvent at a specific temperature.

1. Materials and Equipment:

  • Cesium salt of 5,5'-dithiobis(1-phenyl-1H-tetrazole) (solute)

  • Selected organic solvent(s)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps or other sealed containers

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the DTTO, cesium salt to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe. It is crucial not to disturb the solid at the bottom of the vial.

    • Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining solid particles.

    • Weigh the filtered solution to determine its mass.

  • Quantification of Solute:

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the DTTO, cesium salt. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

3. Calculation of Solubility:

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

  • Solubility (g/L) = (Concentration from analysis [g/L]) x (Dilution factor)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the cesium salt of DTTO.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis and Calculation prep1 Add excess DTTO, cesium salt to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 prep4 Equilibrate at constant temperature with agitation prep3->prep4 sample1 Allow solid to settle prep4->sample1 Equilibrium Reached sample2 Withdraw supernatant with syringe sample1->sample2 sample3 Filter supernatant sample2->sample3 analysis1 Dilute filtered solution sample3->analysis1 Clear Filtrate analysis2 Analyze by HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility from concentration analysis2->analysis3

Unveiling the Thermal Resilience of Cesium Carbadodecaborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermal stability of cesium carbadodecaborate (Cs[CB₁₁H₁₂]), a compound of significant interest to researchers, scientists, and professionals in drug development due to the exceptional stability of the carborane cage. This document synthesizes available data on its thermal behavior, details the experimental protocols for its characterization, and presents visual workflows to elucidate the analytical processes.

Executive Summary

Cesium carbadodecaborate exhibits remarkable thermal stability, with its decomposition commencing at approximately 525 °C (798 K). Prior to decomposition, the material undergoes a series of temperature-dependent structural transformations. This guide consolidates the key thermal data and methodologies from scientific literature to serve as a foundational resource for researchers.

Thermal Properties

The thermal behavior of cesium carbadodecaborate is characterized by several distinct events occurring at different temperatures, culminating in its eventual decomposition at high temperatures. These events have been primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation

The quantitative thermal data for cesium carbadodecaborate is summarized in the table below.

Thermal EventTemperature (°C)Temperature (K)TechniqueNotes
Water Elimination~137~410DSCObserved in hydrated samples.
Phase Transition~291~564DSCStructural phase change.
Onset of Decomposition~525 ~798 TGA Noticeable mass loss begins.[1]
High-Temp Polymorphup to 350up to 623X-ray DiffractionThe α-polymorph is observed at this temperature.[1]

Experimental Protocols

The characterization of the thermal stability of cesium carbadodecaborate involves a suite of analytical techniques. The methodologies described herein are based on protocols reported in peer-reviewed literature.

Sample Preparation

For accurate thermal analysis, it is crucial to ensure the purity and proper handling of the cesium carbadodecaborate sample. Trace amounts of water can be strongly bound or kinetically trapped within the crystal lattice.[1] To obtain the anhydrous form, samples typically undergo extensive thermal evacuation at elevated temperatures, for instance, near 600 K (327 °C).[1]

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the temperature at which the compound begins to decompose, identified by a loss of mass.

  • Instrument: A combined DSC-TGA instrument is often utilized.

  • Sample Holder: The sample is placed in an appropriate crucible, typically made of alumina or platinum.

  • Atmosphere: The experiment is generally conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate, for example, 5 °C/min, over a wide temperature range, extending up to or beyond 800 K to ensure the capture of the full decomposition profile.

  • Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is determined by the temperature at which a significant deviation from the baseline (indicating mass loss) is observed.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to identify phase transitions and other thermal events that do not involve a change in mass.

  • Instrument: A differential scanning calorimeter.

  • Sample Encapsulation: A small amount of the sample is hermetically sealed in a sample pan, typically made of aluminum. An empty sealed pan is used as a reference.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles at a defined rate (e.g., 10 K/min).

  • Data Analysis: The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic peaks in the thermogram correspond to thermal events such as phase transitions or melting.

X-ray Powder Diffraction (XRPD)

Temperature-dependent X-ray powder diffraction is used to investigate changes in the crystal structure of the material as a function of temperature.

  • Instrument: An X-ray diffractometer equipped with a high-temperature stage.

  • Sample Preparation: The powdered sample is mounted on the sample holder within the temperature-controlled stage.

  • Measurement Protocol: Diffraction patterns are collected at various temperatures as the sample is heated and cooled. This allows for the identification of different crystalline phases (polymorphs) and the temperatures at which transitions between them occur.[1]

Visualized Workflows and Pathways

To further clarify the experimental and logical processes involved in assessing the thermal stability of cesium carbadodecaborate, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_results Data Interpretation start Start: Cesium Carbadodecaborate Sample prep Anhydrous Sample Preparation (Thermal Evacuation at ~600 K) start->prep tga_dsc TGA-DSC Analysis prep->tga_dsc xrpd Temperature-Dependent XRPD prep->xrpd decomp_temp Decomposition Temperature (~798 K) tga_dsc->decomp_temp phase_trans Phase Transition Temperatures tga_dsc->phase_trans poly_id Polymorph Identification xrpd->poly_id thermal_events_pathway rt Room Temperature (Polymorphic Mixture) phase1 Phase Transition ~564 K (291 °C) rt->phase1 Heating phase2 High-Temperature Polymorphs (up to 623 K) phase1->phase2 Further Heating decomp Decomposition ~798 K (525 °C) phase2->decomp High-Temperature Heating

References

Spectroscopic Analysis of a Cesium Salt of a Dihydro-oxathiazinone Derivative: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the spectroscopic analysis of a compound specifically abbreviated as "DTTO cesium salt" did not yield specific data. The acronym "DTTO" is not standard in the chemical literature reviewed. It is likely a shorthand for a more complex chemical name, possibly a dihydro-oxathiazinone derivative, based on common heterocyclic structures in medicinal chemistry.

This guide provides a comprehensive framework for the spectroscopic analysis (NMR, IR, Raman) of a novel cesium salt of a heterocyclic compound, presumably within the dihydro-oxathiazinone class or a related family. The methodologies, data presentation formats, and analytical workflows are based on established practices for the characterization of organic salts and heterocyclic compounds. Researchers and drug development professionals can adapt this template to their specific compound of interest.

Introduction to Spectroscopic Characterization

In the development of new chemical entities, particularly for pharmaceutical applications, rigorous structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are indispensable tools for this purpose. Each technique provides unique and complementary information about the molecular structure, bonding, and functional groups present in a sample.

  • NMR Spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), providing detailed information about the connectivity of atoms and the three-dimensional structure of a molecule.

  • Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds. This technique is highly effective for identifying the presence of specific functional groups.

  • Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. Like IR spectroscopy, it provides information about molecular vibrations and is particularly useful for identifying non-polar bonds and symmetric vibrations, often complementing IR data.

This guide outlines the standard experimental protocols and data presentation for the comprehensive spectroscopic analysis of a novel cesium salt.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and identify the number and connectivity of non-equivalent protons and carbons.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the DTTO cesium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical to ensure solubility and to avoid interfering signals.

  • Filter the solution into a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire proton NMR spectra using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire carbon-13 NMR spectra using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (COSY, HSQC, HMBC): If the structure is unknown or complex, acquire two-dimensional NMR spectra to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

Infrared (IR) Spectroscopy

Objective: To identify the principal functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid DTTO cesium salt powder directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy

Objective: To obtain complementary vibrational information to the IR spectrum, particularly for non-polar and symmetric bonds.

Instrumentation: A Raman spectrometer, often a confocal Raman microscope, equipped with a laser excitation source (e.g., 532 nm or 785 nm).

Sample Preparation:

  • Place a small amount of the solid DTTO cesium salt powder on a microscope slide or in a suitable sample holder.

  • If using a Raman microscope, place the slide on the microscope stage and focus on the sample.

Data Acquisition:

  • Select an appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation or fluorescence.

  • Acquire the Raman spectrum over a typical range of 4000-100 cm⁻¹.

  • Multiple accumulations may be necessary to improve the signal-to-noise ratio.

Data Presentation

Quantitative spectroscopic data should be summarized in clear and concise tables to facilitate analysis and comparison.

NMR Spectroscopic Data

Table 1: Example ¹H and ¹³C NMR Data for a Hypothetical DTTO Cesium Salt in DMSO-d₆

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
2---168.5
43.85t6.245.3
52.10m-28.7
63.50t6.542.1
Aromatic-H17.80d8.0130.2
Aromatic-H27.55t7.5128.9
Aromatic-Cq---145.0

Note: This table presents hypothetical data for illustrative purposes. Chemical shifts are referenced to the residual solvent peak.

Vibrational Spectroscopy Data

Table 2: Example IR and Raman Data for a Hypothetical DTTO Cesium Salt

IR Frequency (ν, cm⁻¹)IR IntensityRaman Shift (Δν, cm⁻¹)Raman IntensityAssignment
3050weak3055mediumC-H stretch (aromatic)
2980, 2910medium2985, 2912strongC-H stretch (aliphatic)
1710strong1708weakC=O stretch (carbonyl)
1605medium1608strongC=C stretch (aromatic)
1250strong--C-O stretch
1180strong--S=O stretch (sulfonate/sulfone)
850medium848mediumC-S stretch

Note: This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

Diagrams created using the DOT language are provided below to illustrate key workflows and relationships in the spectroscopic analysis process.

Experimental Workflow

The following diagram outlines the general workflow for the spectroscopic characterization of a new chemical entity.

G General Spectroscopic Analysis Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis & Purification of DTTO Cesium Salt QC Quality Control (Purity, Identity) Synthesis->QC NMR NMR Spectroscopy (1H, 13C, 2D) QC->NMR IR IR Spectroscopy (FTIR-ATR) QC->IR Raman Raman Spectroscopy QC->Raman Data Data Processing & Analysis NMR->Data IR->Data Raman->Data Structure Structure Elucidation & Verification Data->Structure Report Final Report & Guide Structure->Report

General Spectroscopic Analysis Workflow
Complementary Nature of Spectroscopic Techniques

This diagram illustrates how NMR, IR, and Raman spectroscopy provide different yet complementary pieces of information for complete structural elucidation.

G Complementary Nature of Spectroscopic Techniques Molecule DTTO Cesium Salt (Molecular Structure) NMR NMR (¹H, ¹³C) Molecule->NMR IR Infrared Molecule->IR Raman Raman Molecule->Raman Info_NMR Connectivity (C-H Framework) Stereochemistry NMR->Info_NMR provides Info_Vib Functional Groups (C=O, N-H, S=O) Molecular Fingerprint IR->Info_Vib identifies Info_Raman Symmetric Bonds (C-S, C=C) Crystal Lattice Modes Raman->Info_Raman complements

Complementary Nature of Spectroscopic Techniques

Conclusion

The combined application of NMR, IR, and Raman spectroscopy provides a powerful approach for the unambiguous characterization of novel compounds such as the cesium salt of a dihydro-oxathiazinone derivative. By following standardized experimental protocols and presenting the data in a clear, structured format, researchers can ensure the integrity and reproducibility of their findings. The workflow and principles outlined in this guide serve as a robust template for the spectroscopic analysis of new chemical entities in a research and development setting.

A Technical Guide to the Discovery and History of Carborane Salts for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the synthesis, properties, and burgeoning therapeutic applications of carborane salts, from their Cold War origins to their current role in cutting-edge drug discovery.

This technical guide provides a comprehensive overview of the discovery and history of carborane salts, tailored for researchers, scientists, and professionals in drug development. It delves into the fundamental chemistry, detailed experimental protocols for their synthesis, quantitative data on their properties, and their significant impact on medicinal chemistry, particularly in the development of novel therapeutic agents.

A Serendipitous Discovery: The Dawn of Carborane Chemistry

The story of carboranes begins in the 1950s, amidst the heightened scientific competition of the Cold War. Research into high-energy boron-based fuels for rockets and aircraft, conducted in industrial laboratories in both the United States and the Soviet Union, led to the unintentional synthesis of these remarkably stable boron-carbon clusters.[1][2] These findings remained classified until late 1963, when the simultaneous declassification of documents revealed the existence of icosahedral carboranes to the broader scientific community.[1][3]

Initially, the focus was on the neutral closo-carboranes, particularly the highly stable 1,2-dicarba-closo-dodecaborane (ortho-carborane), often synthesized from the reaction of decaborane with acetylene.[3][4] These compounds, with their unique three-dimensional, aromatic character and exceptional thermal and chemical stability, quickly captured the interest of chemists.[3]

A pivotal moment in the history of carborane salts came with the discovery that closo-carboranes could be selectively degraded to form anionic nido-carborane cages. This process, often achieved by nucleophilic attack, results in the removal of a boron vertex, creating an open, bowl-shaped structure with a negative charge.[4] These anionic species, known as dicarbollide ions, proved to be versatile ligands, paving the way for the synthesis of a vast array of metallacarboranes, with cobalt bis(dicarbollide) being a prominent example.[5]

Experimental Protocols for the Synthesis of Key Carborane Salts

The synthesis of carborane salts is a cornerstone of their application in research and development. Below are detailed methodologies for the preparation of fundamental carborane structures.

Synthesis of 1,2-dicarba-closo-dodecaborane (ortho-carborane)

This procedure is a foundational method for producing the most common carborane isomer.

Materials:

  • Decaborane(14) (B₁₀H₁₄)

  • Acetylene (C₂H₂)

  • Diethyl sulfide ((C₂H₅)₂S)

  • Anhydrous toluene

  • n-Hexane

Procedure:

  • A solution of decaborane(14) in anhydrous toluene is prepared in a reaction vessel equipped with a gas inlet and a reflux condenser.

  • Diethyl sulfide is added to the solution to form the bis(diethyl sulfide)decaborane adduct.

  • Acetylene gas is then bubbled through the solution at a controlled rate while the reaction mixture is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using n-hexane as the eluent to yield pure 1,2-dicarba-closo-dodecaborane as a white crystalline solid.[3]

Synthesis of Sodium 7,8-dicarba-nido-undecaborate(1-) (Sodium Dicarbollide)

This protocol describes the degradation of ortho-carborane to its corresponding nido-anion.

Materials:

  • 1,2-dicarba-closo-dodecaborane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Anhydrous diethyl ether

Procedure:

  • 1,2-dicarba-closo-dodecaborane is dissolved in anhydrous ethanol.

  • A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the carborane solution at room temperature.

  • The reaction mixture is stirred for several hours, during which the formation of a precipitate may be observed.

  • The solvent is removed in vacuo.

  • The resulting solid is washed with anhydrous diethyl ether to remove any unreacted starting material and byproducts.

  • The product, sodium 7,8-dicarba-nido-undecaborate(1-), is dried under vacuum.[6]

Synthesis of Cesium Cobalt Bis(1,2-dicarbollide)

This procedure outlines the formation of a classic metallacarborane salt.

Materials:

  • Sodium 7,8-dicarba-nido-undecaborate(1-)

  • Anhydrous cobalt(II) chloride (CoCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Cesium chloride (CsCl)

  • Water

Procedure:

  • Sodium 7,8-dicarba-nido-undecaborate(1-) is suspended in anhydrous THF under an inert atmosphere.

  • Anhydrous cobalt(II) chloride is added to the suspension.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and filtered to remove any insoluble impurities.

  • A saturated aqueous solution of cesium chloride is added to the filtrate, leading to the precipitation of the cesium salt of cobalt bis(1,2-dicarbollide).

  • The orange crystalline product is collected by filtration, washed with water, and dried.[7]

Quantitative Data on Carborane Salts

The unique properties of carborane salts can be quantified through various analytical techniques. The following tables summarize key data for representative compounds.

Table 1: Selected Physicochemical Properties of Carborane Cages

CompoundFormulaMolecular Weight ( g/mol )C-C Bond Length (Å)11B NMR Chemical Shift Range (ppm)
1,2-dicarba-closo-dodecaboraneC₂B₁₀H₁₂144.231.63 - 1.71-2 to -14
1,7-dicarba-closo-dodecaboraneC₂B₁₀H₁₂144.23~2.1 (calculated)-5 to -13
1,12-dicarba-closo-dodecaboraneC₂B₁₀H₁₂144.23~2.5 (calculated)-12 to -16
[7,8-C₂B₉H₁₂]⁻C₂B₉H₁₂⁻133.22N/A-9 to -35

Note: C-C bond lengths in meta- and para-carborane are not conventional bonds due to the separation of the carbon atoms. The values provided are distances.[2][8][9]

Table 2: In Vitro Activity of Carborane-Containing Enzyme Inhibitors

Inhibitor ClassTarget EnzymeCarborane-Containing CompoundIC₅₀ (µM)Reference
HSP90 InhibitorHSP90Disubstituted ortho-carborane derivativePotent HIF-1 inhibition[1]
NAMPT InhibitorNicotinamide PhosphoribosyltransferaseCarborane-based FK866 analog~0.001[10]
HIV Protease InhibitorHIV ProteaseMetallacarborane-based inhibitorSub-micromolar[11]
Carbonic Anhydrase InhibitorCarbonic Anhydrase IXSulfonamido-functionalized carboranePotent inhibition[3]

IC₅₀ values are indicative and can vary based on the specific derivative and assay conditions.

Carborane Salts in Drug Development: Targeting Key Signaling Pathways

The unique structural and electronic properties of carboranes have made them attractive pharmacophores in modern drug design. Their hydrophobic nature, three-dimensional structure, and metabolic stability allow for the development of highly potent and selective inhibitors of various therapeutic targets.

Inhibition of the HSP90 Chaperone Machinery

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins. Carborane-based inhibitors have been developed to target HSP90, leading to the degradation of its client proteins and the suppression of tumor growth. A notable mechanism involves the inhibition of the interaction between HSP90 and the heat shock factor 1 (HSF1), which prevents the heat shock response that can lead to drug resistance.[1][12]

HSP90_Inhibition cluster_0 Normal Cellular Function cluster_1 Cancer Cell Proliferation cluster_2 Therapeutic Intervention Unfolded Client Protein Unfolded Client Protein HSP90 HSP90 Unfolded Client Protein->HSP90 Binding Folded Client Protein Folded Client Protein HSP90->Folded Client Protein Chaperoning Oncogenic Client Proteins Oncogenic Client Proteins HSP90_cancer HSP90 Oncogenic Client Proteins->HSP90_cancer HSP90_inhibited HSP90 Oncogenic Client Proteins->HSP90_inhibited Tumor Growth Tumor Growth HSP90_cancer->Tumor Growth Carborane_Inhibitor Carborane-based HSP90 Inhibitor Carborane_Inhibitor->HSP90_inhibited Inhibition Degradation Degradation HSP90_inhibited->Degradation Ubiquitination

Caption: Inhibition of HSP90 by carborane-based drugs.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Carborane-containing molecules have been designed to inhibit key components of this pathway, offering a promising strategy for cancer therapy. By targeting kinases like Akt, these compounds can disrupt the downstream signaling that promotes tumorigenesis.[13][14][15]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Carborane_Akt_Inhibitor Carborane-based Akt Inhibitor Carborane_Akt_Inhibitor->Akt Inhibition

Caption: Carborane-based inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Perspectives

From their unexpected discovery in the pursuit of high-energy fuels, carborane salts have evolved into a versatile and powerful platform in chemistry and medicine. Their unique properties have enabled the development of novel therapeutic agents that can target key cellular pathways with high potency and selectivity. The ability to functionalize the carborane cage allows for the fine-tuning of their biological activity, opening up new avenues for the design of next-generation drugs. As our understanding of the intricate roles of signaling pathways in disease continues to grow, the application of carborane salts in drug development is poised for significant expansion, offering hope for the treatment of cancer and other challenging diseases.

References

Theoretical Examination of the Electronic Structure of 3,6-di(1,2,4-triazol-3-yl)-1,2,4,5-tetrazine-1,3-dioxide (DTTO) and its Cesium Salt

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-di(1,2,4-triazol-3-yl)-1,2,4,5-tetrazine-1,3-dioxide (DTTO) has garnered significant interest within the energetic materials community as a potential high-performance explosive. Theoretical studies predict that DTTO and its isomers may possess superior detonation properties compared to current high-performance explosives like HMX and CL-20.[1] These predictions are based on its anticipated high density and large positive heat of formation.[1] While extensive theoretical calculations have been performed on DTTO, it is crucial to note that its synthesis has not yet been successfully reported.[2][3]

This guide provides a comprehensive overview of the theoretical studies conducted on the electronic structure and properties of DTTO. It also addresses the concept of its cesium salt, for which specific theoretical studies are not yet available in published literature. The information is intended to provide a foundational understanding for researchers and professionals involved in the fields of energetic materials and computational chemistry.

Predicted Energetic Properties of DTTO Isomers

Computational studies have focused on various isomers of DTTO to determine their stability and potential energetic performance. The most stable isomers are often denoted as c1 and c2.[2][3] The predicted properties of these isomers, particularly in comparison to established energetic materials, highlight their potential.

PropertyDTTO (c1 isomer)iso-DTTOHMXCL-20RDX
Predicted Density (g/cm³)1.96[2][3]-1.91[3]2.04[3]1.82[3]
Detonation Velocity (km/s)9.70[2][3]> HMX & CL-20[1]9.10[3]9.38[3]8.75[3]
Detonation Pressure (GPa)43.0[2][3]> HMX & CL-20[1]39.3[3]44.1[3]35.0[3]
Heat of Formation (solid, kcal/mol)-High[1]---

Electronic Structure and Stability

The electronic structure of DTTO has been investigated to understand its stability and reactivity. The presence of N→O linkages is suggested to have a stabilizing effect.[1] Analysis of the molecular surface electrostatic potential supports this proposed stabilizing influence of the N-oxide bonds.[1]

Density Functional Theory (DFT) calculations have been employed to assess the relative stability of different DTTO isomers. For instance, the c1 isomer is predicted to be more stable than the c2 isomer by 0.6–0.8 kcal/mol.[2]

Isomer ComparisonEnergy Difference (kcal/mol)
c1 vs c2c1 is 0.6 - 0.8 more stable[2]

Computational Methodologies

The theoretical predictions for DTTO are primarily based on quantum chemical calculations. A detailed understanding of these methods is essential for interpreting the reported data.

Density Functional Theory (DFT)

DFT is a prominent method for investigating the electronic structure of molecules. For DTTO, various functionals have been used:

  • B3LYP and M06: Used to determine the relative stability of DTTO isomers.[2]

  • PBE-ulg: Employed for Quantum Mechanics (QM) optimization of crystal structures.[2]

  • DFT-D3-B3LYP/6-311G (d,p): Utilized for structural optimization of related triazole and tetrazine derivatives.[4]

  • M06-2X-D3/def2-TZVPP: Used for single-point energy calculations on optimized geometries.[4]

Molecular Dynamics (MD)

DFT-based molecular dynamics (DFT-MD) simulations have been used to study the initial decomposition mechanisms of DTTO under different pressures. These simulations provide insights into the thermal stability of the material.[3]

  • Unimolecular Decomposition: At lower pressures, the initial reaction is predicted to be the formation of two N₂O molecules with an activation barrier of 45.9 kcal/mol.[3]

  • Intermolecular Oxygen-Transfer: At higher pressures, an intermolecular oxygen-transfer reaction is predicted with a lower activation barrier of 40.1 kcal/mol.[3]

These predicted activation barriers for decomposition are higher than those for RDX, HMX, and CL-20, suggesting that DTTO may have greater thermal stability.[3]

The Cesium Salt of DTTO

While theoretical studies have extensively focused on DTTO, there is a significant lack of published research on its cesium salt. The existence of a CAS number (12539-26-3) for "dtto,cesiumsalt" suggests its consideration as a chemical entity, but no corresponding theoretical or experimental studies on its electronic structure or properties were identified in the search results.[5]

Cesium salts are known to be utilized in organic synthesis, often as bases, due to the high solubility of cesium carbonate in organic solvents.[6][7][8] The large ionic radius of the cesium cation (Cs⁺) and its soft Lewis acidity are key properties that influence its reactivity.[8]

A theoretical study of the cesium salt of DTTO would likely involve:

  • Determining the most probable site of deprotonation on the DTTO molecule to form the anion. The triazole rings contain acidic protons that could be abstracted by a base like cesium carbonate.

  • Computational modeling of the ionic interaction between the DTTO anion and the cesium cation.

  • Calculation of the electronic structure, stability, and predicted energetic properties of the resulting salt.

Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical investigation of a novel energetic compound and its potential salts.

Caption: Workflow for theoretical analysis of energetic materials and their salts.

Conclusion

Theoretical studies strongly suggest that DTTO is a promising candidate for a new generation of high-performance energetic materials, potentially exceeding the capabilities of current standards. The computational predictions of its high density, detonation velocity, and thermal stability are compelling. However, the synthesis of DTTO remains a significant challenge that must be overcome to validate these theoretical findings experimentally.

Furthermore, the properties of the cesium salt of DTTO are entirely unexplored in the scientific literature. Given the influence of salt formation on the stability, sensitivity, and performance of energetic materials, theoretical and experimental investigation of DTTO's cesium salt represents a clear and important direction for future research. Such studies would not only expand our understanding of this specific compound but also contribute to the broader knowledge base for the rational design of advanced energetic materials.

References

Preliminary Investigations into DTTO and Cesium Salt Applications: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the subject of this document: Initial investigations into the applications of a "DTTO cesium salt" for drug development have revealed that the compound of interest is likely misunderstood. DTTO, or di-tetrazine-tetroxide, is a theoretical high-energy material that has not yet been successfully synthesized.[1][2][3][4][5] Its study is confined to the field of explosives.[1] Conversely, cesium salts, particularly cesium chloride, have been explored independently for their potential in cancer therapy.[6][7] This document will address these two areas separately to provide a clear and accurate overview based on available scientific literature.

There is no evidence in the current body of scientific literature to support the existence or investigation of a "DTTO cesium salt" for pharmaceutical or biomedical applications. A chemical listed with the CAS number 12539-26-3 as "dtto,cesiumsalt" appears in some chemical supplier databases; however, its safety data sheet identifies it as "Cesium 1-carba-closo-dodecaborate," a distinct compound.[8]

This guide will therefore focus on the predicted properties of DTTO as an energetic material and the distinct research into cesium salts as a potential therapeutic agent in oncology.

Di-tetrazine-tetroxide (DTTO): A Theoretical Energetic Material

DTTO and its isomer, iso-DTTO, have garnered significant interest as potential energetic compounds due to their predicted high densities and heats of formation, which suggest detonation properties superior to current high-performance explosives like HMX and CL-20.[1][3][4] It is crucial to reiterate that neither DTTO nor iso-DTTO has been synthesized to date.[1] The properties listed below are based on theoretical calculations.

Predicted Properties of DTTO and Related Compounds
CompoundPredicted Density (g/cm³)Predicted Detonation Velocity (km/s)Predicted Detonation Pressure (GPa)
DTTO (c1 isomer)1.96[3][4]9.70[3][4]43.0[3][4]
iso-DTTO2.0 - 2.3[1]~10.9[4]Not specified
HMX (for comparison)1.91[3][4]9.10[3][4]39.3[3][4]
CL-20 (for comparison)2.04[3][4]9.38[3][4]44.1[3][4]

The proposed stabilizing effect of the N→O linkages on alternate nitrogen atoms is a key feature of the DTTO structure, which is thought to reduce the destabilizing repulsion between adjacent lone pairs of electrons.[1]

Cesium Salts in Cancer Therapy: The "High pH Therapy" Hypothesis

Independent of the research into energetic materials, cesium salts, primarily cesium chloride (CsCl), have been investigated as a potential treatment for cancer. This approach, termed "high pH therapy," is based on the hypothesis that cesium can alter the intracellular pH of cancer cells, making them more alkaline and thereby inhibiting their growth and survival.[7]

Experimental Protocols: Cesium Therapy in Human Patients

One study reported on the treatment of 50 patients with various cancers using a cesium chloride-based regimen. The majority of these patients were considered terminal and had not responded to other treatments.[6]

The treatment protocol included:

  • Cesium Chloride (CsCl): Administered as the primary therapeutic agent.[6]

  • Dietary Plan: A specific diet was instituted for the patients.[6]

  • Supplementation: The regimen was supplemented with various vitamins and minerals.[6]

It is important to note that the use of cesium chloride for cancer treatment is considered a form of alternative medicine and has not been approved by major regulatory bodies like the FDA. The toxicity of cesium salts is a significant concern, with studies showing potential for adverse effects, including cardiac issues.[9][10]

Reported Outcomes of Cesium Therapy

The aforementioned study on 50 patients reported the following outcomes:

  • 50% recovery rate across various cancers, including breast, colon, prostate, and lung cancer.[6]

  • Disappearance of pain within the first three days of treatment was a consistent finding.[6]

  • 26% mortality within the first two weeks of treatment.[6]

  • 24% mortality within the first year of treatment.[6]

Autopsies performed on a small number of deceased patients reportedly showed an absence of cancer cells in most cases.[6]

Proposed Mechanism of "High pH Therapy"

The central hypothesis of cesium therapy is that cancer cells have a lower intracellular pH (more acidic) than normal cells. By introducing a highly alkaline element like cesium, the therapy aims to raise the pH of the cancer cells to a level that is inhospitable for their survival and metabolic processes.[7]

High_pH_Therapy cluster_bloodstream Bloodstream cluster_cancer_cell Cancer Cell Cesium_Chloride Cesium Chloride (CsCl) Administered Cesium_Ion Cesium Ion (Cs+) Enters Cell Cesium_Chloride->Cesium_Ion Uptake High_pH Increased Intracellular pH (Alkaline Environment) Cesium_Ion->High_pH Alkalinizing Effect Low_pH Low Intracellular pH (Acidic Environment) Cell_Death Inhibition of Glycolysis & Induction of Apoptosis High_pH->Cell_Death Disrupts Cellular Machinery

Proposed Mechanism of Cesium "High pH Therapy".

Conclusion

The inquiry into "DTTO cesium salt applications" bridges two disparate fields of scientific research: the theoretical study of high-energy materials and the controversial use of cesium salts in alternative cancer therapies. Current evidence does not support a combined application. DTTO remains a theoretical molecule of interest to the explosives industry, while cesium therapy for cancer, though reported with some positive outcomes, is fraught with safety concerns and lacks robust, mainstream scientific validation. Professionals in drug development should be aware of these distinct areas of research and the lack of intersection between them.

References

Safety and Handling of Cesium Carbadodecaborate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium carbadodecaborate, with the chemical formula Cs[CB₁₁H₁₂], is a salt consisting of a cesium cation and a carbadodecaborate anion. The [CB₁₁H₁₂]⁻ anion is a highly stable, weakly coordinating icosahedral boron cluster, which imparts significant thermal and chemical stability to its salts. This stability makes cesium carbadodecaborate and related compounds valuable in various advanced applications, including catalysis, electrochemistry, and materials science. While the carbadodecaborate anion itself is known for its inertness, proper safety and handling precautions are essential when working with this and any chemical compound. This guide provides an in-depth overview of the known safety information, handling procedures, and experimental considerations for cesium carbadodecaborate.

Hazard Identification and Classification

GHS Classification:

Based on the available data for Cesium carborane, the primary hazard is classified as:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[1]

Signal Word: Warning[1]

Precautionary Statements:

A comprehensive set of precautionary statements is advised, combining information from related compounds:

  • Prevention:

    • P262: Do not get in eyes, on skin, or on clothing.[1]

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • Response:

    • P302 + P352: IF ON SKIN: Wash with plenty of water and soap.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Quantitative data for cesium carbadodecaborate is limited. The following table summarizes available information for "Cesium carborane."

PropertyValueReference
Physical State Solid[1]
Water Solubility Insoluble[1]
Auto-ignition Not determined[1]
Explosive Properties Does not present an explosion hazard[1]

Handling and Storage

3.1. Engineering Controls:

Work with cesium carbadodecaborate should be conducted in a well-ventilated area. A fume hood is recommended, especially when handling the powder form, to minimize inhalation exposure.

3.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or glasses are mandatory.[2][3]

  • Skin Protection:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][3]

    • A lab coat or other protective clothing should be worn.[2][3]

  • Respiratory Protection:

    • For operations that may generate dust, a NIOSH/MSHA-approved respirator should be used.[2]

3.3. General Hygiene Practices:

  • Avoid eating, drinking, or smoking in the laboratory.

  • Wash hands thoroughly after handling the compound.[2]

  • Remove contaminated clothing promptly.

3.4. Storage:

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Keep the container tightly closed to prevent contamination.[1][2]

Experimental Protocols and Safety Considerations

4.1. General Handling Workflow:

The following diagram illustrates a general workflow for handling cesium carbadodecaborate in a laboratory setting.

G General Handling Workflow for Cesium Carbadodecaborate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh Compound prep_workspace->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_dispose

General laboratory workflow for handling cesium carbadodecaborate.

4.2. Synthesis Safety Precautions:

The synthesis of cesium carbadodecaborate can involve hazardous reagents and byproducts. A published synthesis protocol highlights several critical safety steps.[4]

  • Decaborane: The starting material, decaborane, is extremely toxic and can be absorbed through the skin. It should be handled with extreme caution in a fume hood with appropriate PPE.

  • Hydrogen Cyanide (HCN): One synthesis step involves acidification, which generates highly toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood, and it is recommended to use a scrubber or a base trap to neutralize the evolved HCN.[4]

The following diagram illustrates the logical relationship of hazards during synthesis.

G Hazard Relationships in Cesium Carbadodecaborate Synthesis cluster_reactants Reactants cluster_process Process Step cluster_hazards Hazards cluster_product Product decaborane Decaborane toxicity High Toxicity (Neurotoxin) decaborane->toxicity acidification Acidification gas_evolution Toxic Gas Evolution (HCN) acidification->gas_evolution cs_carbadodecaborate Cesium Carbadodecaborate skin_irritation Skin Irritant cs_carbadodecaborate->skin_irritation

Logical relationships of hazards associated with the synthesis and handling of cesium carbadodecaborate.

First Aid Measures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention.

  • Eye Contact: Rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice.

Spill and Leak Procedures

  • Minor Spills: For small spills of the solid material, carefully sweep or vacuum the powder and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.

  • Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for minor spills.

Disposal Considerations

Dispose of cesium carbadodecaborate and any contaminated materials in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is based on currently available data for cesium carbadodecaborate and related compounds. It is not a substitute for a formal risk assessment or a specific Safety Data Sheet. Researchers should always consult the most up-to-date safety information and exercise due diligence when handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Cesium Salts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While a combined catalytic system of dithiooxamide (dtto) and a cesium salt is not prominently documented in the reviewed literature, both components are independently significant in organic synthesis. Dithiooxamide, also known as rubeanic acid, is primarily recognized as a potent chelating agent and a building block for synthesizing heterocyclic compounds and polymers.[1][2] Cesium salts, particularly cesium carbonate (Cs₂CO₃), are widely employed as bases and catalysts in a variety of organic transformations, including cross-coupling reactions and heterocycle synthesis.[3][4][5] The "cesium effect," a term describing the often superior performance of cesium salts in promoting reactions, is attributed to the large ionic radius and high polarizability of the Cs⁺ ion, which can lead to higher yields, shorter reaction times, and milder reaction conditions.[4][6]

This document provides application notes and protocols for the use of cesium salts as catalysts, focusing on a well-established application: the C-S cross-coupling reaction for the synthesis of aromatic thioethers. A hypothetical application for a combined dtto/cesium salt system is also briefly discussed.

Hypothetical Application: Dithiooxamide and Cesium Salt in Concert

Although not explicitly reported, a synergistic role for a dithiooxamide/cesium salt system could be envisioned in certain catalytic cycles. For instance, the cesium salt could serve as a base to deprotonate dithiooxamide, enhancing its nucleophilicity or its ability to act as a ligand for a transition metal catalyst. This in situ generated species might then participate in various cross-coupling reactions. Further research is required to explore this potential.

Application Protocol: Cesium Carbonate-Mediated C-S Cross-Coupling

The following protocol details a visible-light-promoted C-S cross-coupling reaction for the synthesis of aromatic thioethers, a common structural motif in pharmaceuticals. This procedure is adapted from established methods and highlights the utility of cesium carbonate.[7][8]

Reaction Scheme:

G A Aryl Halide C Aromatic Thioether A->C Cs₂CO₃, Visible Light B Thiol B->C

Caption: General scheme for C-S cross-coupling.

Experimental Protocol

Materials:

  • Aryl halide (e.g., 4'-Bromoacetophenone)

  • Thiol (e.g., 2-Chlorobenzenethiol)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Magnetic stir bar

  • Reaction tube

  • Visible light source (e.g., 40 W Kessil Lamp)

Procedure:

  • To an oven-dried 100 mL reaction tube containing a magnetic stir bar, add the aryl halide (1.0 equiv), cesium carbonate (1.5 equiv), and the thiol (1.5 equiv).

  • Seal the tube with a rubber septum and place it under a high vacuum for 1 minute, then backfill with nitrogen. Repeat this cycle three times.

  • Add anhydrous DMSO via syringe to the reaction tube to achieve a desired concentration (e.g., 0.4 M with respect to the aryl halide).

  • Irradiate the reaction mixture with a visible light lamp positioned approximately 5 cm from the tube.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the C-S cross-coupling reaction, illustrating the effect of different bases and the versatility of the cesium carbonate-mediated protocol.

EntryAryl HalideThiolBaseSolventTime (h)Yield (%)
14-BromobenzonitrileThiophenolCs₂CO₃DMSO1295
24-Iodoanisole4-MethylthiophenolCs₂CO₃DMF1092
32-ChloropyridineBenzyl mercaptanCs₂CO₃DMSO1688
44-BromobenzonitrileThiophenolK₂CO₃DMSO2465
54-BromobenzonitrileThiophenolNa₂CO₃DMSO2450

Experimental Workflow

G C-S Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add reactants and Cs₂CO₃ to reaction tube prep2 Evacuate and backfill with Nitrogen (3x) prep1->prep2 prep3 Add anhydrous DMSO prep2->prep3 react1 Irradiate with visible light prep3->react1 react2 Stir at room temperature react1->react2 react3 Monitor reaction progress (TLC/GC-MS) react2->react3 workup1 Quench with water react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end Isolated Product

Caption: Workflow for C-S cross-coupling.

Signaling Pathway/Logical Relationship

The "cesium effect" can be visualized as a logical relationship where the properties of the cesium cation lead to enhanced reaction outcomes.

G The Cesium Effect cluster_properties Ionic Properties cluster_effects Reaction Enhancement cluster_outcomes Improved Synthetic Results Cs Cesium Cation (Cs⁺) prop1 Large Ionic Radius Cs->prop1 prop2 High Polarizability Cs->prop2 prop3 Low Charge Density Cs->prop3 effect1 Increased Solubility of Base prop1->effect1 effect2 Enhanced Nucleophilicity of Anion prop1->effect2 effect3 Weak Coordination to Substrates prop1->effect3 prop2->effect1 prop2->effect2 prop2->effect3 prop3->effect1 prop3->effect2 prop3->effect3 outcome1 Higher Yields effect1->outcome1 outcome2 Shorter Reaction Times effect1->outcome2 outcome3 Milder Conditions effect1->outcome3 effect2->outcome1 effect2->outcome2 effect2->outcome3 effect3->outcome1 effect3->outcome2 effect3->outcome3

Caption: Logical diagram of the Cesium Effect.

Conclusion

Cesium salts, particularly cesium carbonate, are indispensable reagents in modern organic synthesis. Their ability to promote a wide range of reactions efficiently and under mild conditions makes them highly valuable for researchers in academia and industry. While the specific catalytic combination of dithiooxamide and cesium salts remains an area for future investigation, the principles outlined in these notes provide a solid foundation for the application of cesium-based catalysis in the development of novel synthetic methodologies.

References

Application of Cesium Carbadodecaborate in Boron Neutron Capture Therapy: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of cesium carbadodecaborate and related carborane compounds in Boron Neutron Capture Therapy (BNCT). It includes a summary of key quantitative data, detailed experimental protocols derived from published research, and visualizations of critical pathways and workflows.

Introduction to Carboranes in BNCT

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapeutic modality that utilizes the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells.[1][2] Subsequent irradiation with a beam of low-energy (thermal or epithermal) neutrons triggers a nuclear capture reaction, ¹⁰B(n,α)⁷Li. This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei, which have a short path length of approximately 5–9 µm, roughly the diameter of a single cell.[3][4] This localized energy deposition allows for the selective destruction of cancer cells while sparing adjacent healthy tissue.[4][5]

The clinical success of BNCT is highly dependent on the selective delivery of sufficient quantities of ¹⁰B to the tumor, with a target concentration of approximately 20–40 µg ¹⁰B per gram of tumor tissue.[5][6][7] While two boron agents, L-boronophenylalanine (BPA) and sodium borocaptate (BSH), are currently used in clinical trials, they possess limitations regarding tumor selectivity and accumulation.[4][8]

Carboranes, including cesium carbadodecaborate, have emerged as a promising next generation of boron delivery agents.[5][9] These polyhedral boron clusters, composed of boron, carbon, and hydrogen atoms, offer several advantages:

  • High Boron Content: Their structure is inherently rich in boron atoms, making them efficient carriers.[9][10]

  • Chemical Stability: Carboranes exhibit significant thermal and chemical stability.[9]

  • Synthetic Versatility: The carborane cage can be functionalized with various moieties to enhance water solubility and facilitate targeted delivery to cancer cells.[4][5]

The primary challenge with pristine carboranes is their hydrophobicity, which hinders direct in vivo administration.[5] Research efforts are focused on two main strategies to overcome this: chemical derivatization and the use of drug delivery systems.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on carborane-based agents in BNCT, providing a comparative overview of their performance against the clinical standards, BPA and BSH.

Table 1: Boron Concentration in Tumors for Various Boron Delivery Agents

Boron AgentTumor ModelBoron Concentration in Tumor (µg/g or ppm)Reference
Boronophenylalanine (BPA)Clinical Studies36.9[5]
Sodium Borocaptate (BSH)Clinical Studies19.9[5]
Carborane DerivativesVarious in vivo models> 50 (in some cases > 100)[5]
Carboranyl MaltosideMurine Induced TumorsHigher than BSH[5]
Carboranyl Phosphatidylcholine LiposomeIn vitro (intracellular)182 µg/10⁶ cells (61% higher than BPA)[3]
PEGylated LiposomesIn vivo (tumor tissue)73.2–77.6 µg/g[3]
Carborane-enriched DMSNsPancreatic Tumor Model24.4 µg/g[3]
Carborane-containing Sulfonamide (CA-SF)MCF7, ZL34, AB22 cells in vitro60, 90, 160 µg/g respectively[11]

Table 2: Tumor-to-Normal Tissue and Tumor-to-Blood Ratios

Boron AgentRatio TypeRatioReference
Boronophenylalanine (BPA)Tumor-to-Normal Pouch Tissue2.4 : 1[12]
Boronophenylalanine (BPA)Tumor-to-Blood3.2 : 1[12]
Carboranyl Phosphatidylcholine LiposomeTumor-to-Blood4 ± 0.3[3]
BSH-3R-DOTA-⁶⁴CuTumor-to-Blood2.8 at 6h post-injection[3]
BPA with Low-Dose γ-radiationTumor-to-Normal Tissue5.31 (from 3.77)[1]
BPA with Low-Dose γ-radiationTumor-to-Blood4.46 (from 3.47)[1]
BOPP with BPATumor-to-Blood~3.8[13]
BOPP with BPATumor-to-Distal Skin~1.8[13]

Table 3: In Vitro Efficacy of Carborane-Based BNCT

Boron AgentCell LineParameterValueReference
o-carborane derivatives-D₃₇ (Dose for 63% colony inhibition)0.27–0.32 Gy (vs. 0.82 Gy for BPA)[12]
Nido-carborane in liposomesCT26 cancer cellsCell Viability after Neutron Irradiation17.1%[3]
NP@I-COSANHeLa cellsBoron Concentration for ApoptosisSignificantly lower than traditional agents[14]

Experimental Protocols

This section outlines generalized methodologies for key experiments in the evaluation of carborane-based BNCT agents, based on descriptions found in the literature.

Protocol for In Vitro Cellular Uptake and Boron Quantification

Objective: To determine the concentration of a boron agent taken up by cancer cells in vitro.

Materials:

  • Cancer cell line of interest (e.g., U87-MG glioblastoma, C6 glioma, B16 melanoma)[3][5]

  • Cell culture medium and supplements

  • Cesium carbadodecaborate or other carborane derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) equipment

  • Nitric acid (high purity)

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 1 x 10⁶ cells) in culture dishes and allow them to adhere overnight.

  • Incubation with Boron Agent: Prepare a solution of the carborane compound in the cell culture medium at the desired concentration. Remove the existing medium from the cells and add the boron-containing medium. Incubate for a specified period (e.g., 2, 4, 24 hours).[11][14]

  • Cell Washing: After incubation, remove the boron-containing medium and wash the cells multiple times (e.g., 3 times) with ice-cold PBS to remove any extracellular boron agent.

  • Cell Harvesting: Detach the cells using Trypsin-EDTA, then collect the cell suspension.

  • Cell Counting and Lysis: Count the number of cells to normalize the boron uptake. Centrifuge the cell suspension to pellet the cells, discard the supernatant, and lyse the cell pellet, typically by digestion in concentrated nitric acid.

  • Boron Quantification: Dilute the digested sample to an appropriate volume with deionized water. Analyze the boron concentration using ICP-MS. The results are typically expressed as micrograms of boron per 10⁶ cells or micrograms of boron per gram of cell pellet.[3][11]

Protocol for In Vivo Biodistribution Studies

Objective: To determine the concentration and distribution of a boron agent in tumor, blood, and various healthy tissues in an animal model.

Materials:

  • Tumor-bearing animal model (e.g., mice with subcutaneously implanted tumors)[15]

  • Cesium carbadodecaborate or other carborane derivative formulated for injection (e.g., in a liposomal formulation or as a water-soluble derivative)

  • Anesthetic

  • Surgical tools for tissue dissection

  • ICP-MS equipment

Procedure:

  • Tumor Implantation: Induce tumor growth in the animal model, for example, by subcutaneously implanting malignant cells.[15]

  • Administration of Boron Agent: Once tumors reach a suitable size, administer the formulated carborane compound to the animals, typically via intravenous or intraperitoneal injection.

  • Time-Course Study: Euthanize groups of animals at various time points post-injection (e.g., 1, 3, 6, 12, 24 hours) to assess the pharmacokinetics.

  • Sample Collection: At each time point, collect blood samples and excise the tumor and key organs (e.g., liver, kidneys, spleen, brain, muscle, skin).

  • Sample Preparation: Weigh each tissue sample. Digest the tissues and blood samples, typically using strong acids, to solubilize the boron.

  • Boron Quantification: Analyze the boron concentration in each sample using ICP-MS. The results are expressed as micrograms of boron per gram of tissue (µg/g). Calculate tumor-to-blood and tumor-to-normal tissue ratios.[5]

Protocol for In Vivo BNCT Efficacy Studies

Objective: To evaluate the therapeutic effect of a carborane-based BNCT treatment on tumor growth in an animal model.

Materials:

  • Tumor-bearing animal model

  • Formulated carborane compound

  • A source of thermal or epithermal neutrons (e.g., a nuclear reactor or an accelerator-based neutron source)[12][16]

  • Animal shielding materials (e.g., lithium fluoride) to protect healthy tissues

  • Calipers for tumor measurement

Procedure:

  • Group Allocation: Randomly assign tumor-bearing animals to different treatment groups:

    • Control (no treatment)

    • Boron agent only

    • Neutron irradiation only

    • BNCT (Boron agent + neutron irradiation)

  • Boron Agent Administration: Administer the carborane compound to the animals in the "Boron agent only" and "BNCT" groups. The timing of administration relative to irradiation should be based on the biodistribution studies to coincide with peak tumor boron concentration.

  • Neutron Irradiation: At the predetermined time point, anesthetize the animals. Shield the non-tumor parts of the body and expose the tumor area to a prescribed dose of thermal or epithermal neutrons.[3]

  • Tumor Growth Monitoring: Measure the tumor volume (e.g., using calipers) at regular intervals (e.g., every 2-3 days) for a defined period (e.g., 25-30 days).[3]

  • Survival Analysis: Monitor the survival of the animals in each group over a longer period.

  • Data Analysis: Compare the tumor growth curves and survival rates between the different groups to assess the efficacy of the BNCT treatment. Statistical analysis is used to determine the significance of the observed differences.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of carboranes in BNCT.

BNCT_Mechanism cluster_delivery Boron Delivery cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction & Cell Kill Carborane Carborane (¹⁰B-rich) Tumor_Cell Tumor Cell Carborane->Tumor_Cell Selective Uptake B10 ¹⁰B Neutron Thermal Neutron (n) Neutron->B10 Capture B11 ¹¹B* (unstable) Alpha α-particle (⁴He) B11->Alpha Li7 ⁷Li nucleus B11->Li7 Cell_Death Tumor Cell Death Alpha->Cell_Death High LET Damage Li7->Cell_Death High LET Damage

Caption: The core mechanism of Boron Neutron Capture Therapy (BNCT).

Carborane_Delivery_Strategies cluster_derivatization Chemical Derivatization cluster_dds Drug Delivery Systems (DDS) Hydrophobic_Carborane Hydrophobic Pristine Carborane Hydrophilic_Moieties Attach Hydrophilic Moieties (e.g., -OH, -COOH) Hydrophobic_Carborane->Hydrophilic_Moieties Targeting_Ligands Conjugate Targeting Ligands (Sugars, Peptides, Porphyrins) Hydrophobic_Carborane->Targeting_Ligands Liposomes Liposomes Hydrophobic_Carborane->Liposomes Encapsulation Micelles Micelles Hydrophobic_Carborane->Micelles Nanoparticles Nanoparticles (e.g., Silica, Gold) Hydrophobic_Carborane->Nanoparticles Water_Soluble_Derivative Water-Soluble & Targeted Carborane Derivative Hydrophilic_Moieties->Water_Soluble_Derivative Targeting_Ligands->Water_Soluble_Derivative Improved_Uptake Improved In Vivo Performance Water_Soluble_Derivative->Improved_Uptake Enhanced Tumor Targeting & Bioavailability Encapsulated_Carborane Encapsulated/Loaded Carborane Formulation Liposomes->Encapsulated_Carborane Micelles->Encapsulated_Carborane Nanoparticles->Encapsulated_Carborane Encapsulated_Carborane->Improved_Uptake Passive/Active Targeting (EPR effect)

Caption: Strategies to enhance the delivery of hydrophobic carboranes to tumors.

InVivo_BNCT_Workflow A Tumor Model Development (e.g., subcutaneous xenograft in mice) B Biodistribution & Pharmacokinetic Study (Determine optimal time for irradiation) A->B C Group Allocation (Control, Boron only, Neutron only, BNCT) B->C D Administer Carborane Agent (to relevant groups) C->D E Neutron Irradiation (at optimal time point from PK study) D->E F Monitor Tumor Volume & Animal Survival E->F G Data Analysis (Compare tumor growth curves & survival rates) F->G H Evaluation of Therapeutic Efficacy G->H

Caption: Experimental workflow for evaluating BNCT efficacy in an animal model.

References

Application Notes and Protocols: DTTO/Cesium Salt as a Solid-State Battery Electrolyte

Author: BenchChem Technical Support Team. Date: November 2025

Topic: dtto,cesiumsalt as an electrolyte in solid-state batteries

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for "dtto" and "this compound" in the context of solid-state battery electrolytes have yielded no specific publicly available research data, quantitative performance metrics, or established experimental protocols. The information presented below is based on general principles of solid-state electrolyte development and provides a hypothetical framework for how such a material might be characterized and implemented. The experimental protocols are derived from standard methodologies in the field and should be adapted based on the specific properties of the material once they are determined.

Introduction

Solid-state batteries represent a promising next-generation energy storage technology, offering potential improvements in safety, energy density, and cycle life over conventional lithium-ion batteries with liquid electrolytes. The core of a solid-state battery is the solid electrolyte, a material that must exhibit high ionic conductivity, a wide electrochemical stability window, and good compatibility with electrode materials.

This document outlines a hypothetical application of a novel material, "this compound," as a solid electrolyte. While specific data for this compound is not available, these notes provide a general protocol for the evaluation and application of new candidate solid electrolytes.

Hypothetical Material Properties

For the purpose of these application notes, we will assume hypothetical properties for a dtto-cesium salt electrolyte. These are not based on experimental data.

Table 1: Hypothetical Properties of DTTO/Cesium Salt Electrolyte

PropertyHypothetical ValueUnits
Ionic Conductivity (Room Temp.)1 x 10-4S/cm
Electrochemical Stability Window0 - 5V vs. Li/Li+
Cation Transference Number0.7-
Decomposition Temperature> 300°C
Density2.5g/cm3

Experimental Protocols

The following protocols describe standard procedures for the synthesis of a hypothetical dtto/cesium salt electrolyte and the fabrication and testing of a solid-state battery cell.

Synthesis of DTTO/Cesium Salt Solid Electrolyte (Hypothetical Mechanochemical Synthesis)

This protocol describes a common solid-state synthesis method.

Materials:

  • Precursor for "dtto" (structure unknown)

  • Cesium salt (e.g., Cesium carbonate, Cs2CO3)

  • High-purity inert solvent (e.g., anhydrous acetonitrile)

  • Planetary ball mill with zirconia vials and balls

Procedure:

  • In an argon-filled glovebox, combine stoichiometric amounts of the "dtto" precursor and the cesium salt in a zirconia milling vial.

  • Add a small amount of anhydrous acetonitrile as a milling aid.

  • Seal the vials and transfer them to the planetary ball mill.

  • Mill the mixture at 400 rpm for 10 hours.

  • After milling, return the vials to the glovebox and open them.

  • Collect the resulting powder and dry it under vacuum at 150°C for 12 hours to remove any residual solvent.

  • Characterize the synthesized powder using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Fabrication of a Solid-State Battery with DTTO/Cesium Salt Electrolyte

This protocol outlines the fabrication of a standard coin cell for electrochemical testing.

Materials:

  • Synthesized DTTO/Cesium Salt electrolyte powder

  • Cathode active material (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811)

  • Carbon conductive additive (e.g., Super P)

  • Binder (e.g., Polytetrafluoroethylene - PTFE)

  • Lithium metal foil as the anode

  • Coin cell components (casings, spacers, springs)

  • Hydraulic press

Procedure:

  • Cathode Composite Preparation: In the glovebox, thoroughly mix the NMC811, DTTO/Cesium Salt electrolyte powder, and Super P in a weight ratio of 70:25:5 in an agate mortar.

  • Add a few drops of a suitable solvent (e.g., N-Methyl-2-pyrrolidone) containing the PTFE binder to form a slurry.

  • Cast the slurry onto an aluminum current collector and dry under vacuum at 120°C for 12 hours.

  • Electrolyte Pellet Fabrication: Place approximately 100 mg of the synthesized DTTO/Cesium Salt powder into a 10 mm diameter die.

  • Press the powder at 300 MPa for 5 minutes to form a dense pellet.

  • Cell Assembly:

    • Place the electrolyte pellet in the center of the coin cell cathode casing.

    • Place the prepared cathode disc on top of the electrolyte pellet.

    • Place a piece of lithium metal foil on top of the cathode/electrolyte stack to serve as the anode.

    • Add a spacer and a spring.

    • Seal the coin cell using a crimping machine.

Electrochemical Characterization

Equipment:

  • Electrochemical workstation with impedance spectroscopy capability

  • Battery cycler

Procedures:

  • Electrochemical Impedance Spectroscopy (EIS):

    • Connect the assembled coin cell to the electrochemical workstation.

    • Apply a small AC voltage (e.g., 10 mV) over a frequency range of 1 MHz to 0.1 Hz.

    • Determine the ionic conductivity from the Nyquist plot.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage range (e.g., 2.5 - 4.3 V vs. Li/Li+) to assess the electrochemical stability.

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current rate (e.g., C/10, where C is the theoretical capacity) between the set voltage limits.

    • Record the charge and discharge capacities, coulombic efficiency, and voltage profiles over multiple cycles to evaluate the battery's performance.

Visualizations

The following diagrams illustrate the general workflows and concepts in solid-state battery research.

experimental_workflow cluster_synthesis Electrolyte Synthesis cluster_fabrication Cell Fabrication cluster_characterization Characterization synthesis Precursor Mixing milling Ball Milling synthesis->milling drying Vacuum Drying milling->drying pellet_press Electrolyte Pellet Pressing drying->pellet_press cathode_prep Cathode Composite Preparation cell_assembly Coin Cell Assembly cathode_prep->cell_assembly pellet_press->cell_assembly eis EIS cell_assembly->eis cv Cyclic Voltammetry eis->cv cycling Galvanostatic Cycling cv->cycling

Caption: General workflow for solid-state electrolyte synthesis and cell testing.

logical_relationship ssb Solid-State Battery Performance electrolyte Solid Electrolyte Properties ssb->electrolyte interface Electrode-Electrolyte Interface ssb->interface electrode Electrode Material Properties ssb->electrode electrolyte->interface electrode->interface

Caption: Key factors influencing solid-state battery performance.

Application Notes and Protocols: Synthesis of Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic Acid (DTTO) and its Cesium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acid (DTTO) and its subsequent conversion to the corresponding cesium salt. These compounds are of interest in materials science and pharmaceutical research.

Synthesis of Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic Acid (DTTO)

The synthesis of DTTO is a multi-step process that begins with the preparation of the core dithieno[3,2-b:2',3'-d]thiophene (DTT) heterocycle, followed by a selective mono-carboxylation.

Synthesis of Dithieno[3,2-b:2',3'-d]thiophene (DTT)

A common route to synthesize the DTT core involves a double annulation reaction. The following protocol is a representative example.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 3,3'-dibromo-2,2'-bithiophene (1.0 eq), copper(I) iodide (0.1 eq), and sodium methoxide (2.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred under a nitrogen atmosphere for 24 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of hydrochloric acid (1 M). The resulting precipitate is collected by filtration, washed with water and methanol, and then dried under vacuum.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure dithieno[3,2-b:2',3'-d]thiophene.

Mono-carboxylation of Dithieno[3,2-b:2',3'-d]thiophene (DTT) to DTTO

The selective introduction of a single carboxylic acid group at the 2-position of the DTT core can be achieved via a lithiation reaction followed by quenching with carbon dioxide.

Experimental Protocol:

  • Lithiation: In a flame-dried Schlenk flask under an argon atmosphere, a solution of dithieno[3,2-b:2',3'-d]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 2 hours while maintaining the temperature at -78 °C. Alternatively, an excess of crushed dry ice can be added to the reaction mixture.

  • Work-up: The reaction is allowed to warm to room temperature, and then quenched by the addition of water. The aqueous layer is separated and acidified with 2 M hydrochloric acid to precipitate the carboxylic acid.

  • Purification: The crude DTTO is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Cesium Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylate (DTTO, Cesium Salt)

The cesium salt of DTTO is prepared through a straightforward acid-base reaction using cesium carbonate.[1]

Experimental Protocol:

  • Reaction Setup: Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acid (1.0 eq) is dissolved in methanol.

  • Salt Formation: To this solution, cesium carbonate (0.5 eq) is added portion-wise. Effervescence (release of CO2) will be observed. The reaction mixture is stirred at room temperature until the gas evolution ceases.

  • Isolation: The solvent is removed under reduced pressure to yield the crude cesium salt.

  • Purification: The cesium salt can be purified by recrystallization from an appropriate solvent or by washing with a non-polar solvent like diethyl ether to remove any unreacted starting material. The final product should be dried thoroughly under high vacuum.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Dithieno[3,2-b:2',3'-d]thiophene (DTT)C₈H₄S₃196.3170-80118-120
Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acid (DTTO)C₉H₄O₂S₃240.3260-75>250 (decomposes)
Cesium Dithieno[3,2-b:2',3'-d]thiophene-2-carboxylateC₉H₃CsO₂S₃372.22>90>300 (decomposes)

Visualization of Experimental Workflows

Synthesis_Workflow cluster_DTTO DTTO Synthesis cluster_CesiumSalt Cesium Salt Synthesis 3,3'-dibromo-2,2'-bithiophene 3,3'-dibromo-2,2'-bithiophene DTT DTT 3,3'-dibromo-2,2'-bithiophene->DTT CuI, NaOMe, DMF DTTO DTTO DTT->DTTO 1. n-BuLi, THF 2. CO2 DTTO_Cesium_Salt DTTO_Cesium_Salt DTTO->DTTO_Cesium_Salt Cs2CO3, MeOH

Caption: Synthetic workflow for DTTO and its cesium salt.

Logical_Relationship Start Starting Material (3,3'-dibromo-2,2'-bithiophene) DTT Intermediate (DTT) Start->DTT Annulation DTTO Product 1 (DTTO) DTT->DTTO Carboxylation Cesium_Salt Final Product (DTTO, Cesium Salt) DTTO->Cesium_Salt Salt Formation

Caption: Logical progression of the synthesis.

References

Application Notes and Protocols for Growing Single Crystals of Cesium Carbadodecaborate (Cs[CB₁₁H₁₂])

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for growing single crystals of cesium carbadodecaborate (Cs[CB₁₁H₁₂]), a compound of interest for its potential applications in various scientific fields. The following methods are based on established solution-based crystal growth techniques and have been adapted for this specific compound.

Introduction

Single crystals of cesium carbadodecaborate are essential for definitive structural analysis (e.g., X-ray crystallography) and for the characterization of its physical and chemical properties. The quality of the single crystals is paramount for obtaining reliable data. The protocols outlined below describe three common and effective methods for growing high-quality single crystals from solution: slow evaporation, vapor diffusion, and solvent layering. The choice of method will depend on the quantity of material available and the empirical results obtained for this specific system. In all cases, starting with highly purified cesium carbadodecaborate is crucial for successful crystallization.[1]

General Considerations for Crystal Growth

Successful crystallization is often described as more of an art than a science, requiring patience and careful control over experimental parameters.[2] Several factors can influence the outcome of crystal growth experiments:

  • Purity of the Compound: Starting with the purest possible material is the most critical factor. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.[1]

  • Solvent Selection: The compound should have moderate solubility in the chosen solvent. If it is too soluble, the solution may become overly saturated, leading to the formation of many small crystals or amorphous precipitate. If solubility is too low, crystal growth can be impractically slow.[2]

  • Saturation Level: The solution should be near saturation for crystals to form. This is typically achieved by dissolving the solute in a solvent (sometimes with heating) and then slowly changing the conditions (e.g., temperature or solvent volume) to induce supersaturation.

  • Nucleation: The formation of the initial crystal seed is a critical step. To obtain a few large crystals, it is desirable to have a limited number of nucleation sites. Dust particles, scratches on the glassware, and other particulates can act as nucleation sites, so clean glassware is essential.[3]

  • Environment: The crystallization vessel should be left in a location free from vibrations and significant temperature fluctuations to allow for slow, undisturbed growth.[1]

Crystal Growth Techniques: Data and Protocols

The following table summarizes the key parameters for the described crystal growth techniques.

ParameterSlow EvaporationVapor DiffusionSolvent Layering
Principle Gradual removal of solvent to increase solute concentration.Diffusion of a precipitant vapor into the solution to decrease solubility.Slow mixing of a solvent and an anti-solvent at their interface.
Starting Concentration Near-saturated solution.Concentrated, but not fully saturated solution.Saturated solution.
Typical Solvents Water, Ethanol, Acetonitrile.[1]Inner Vial (Solvent): Water, Methanol; Outer Vial (Anti-solvent): Diethyl ether, Pentane.Bottom Layer (Solvent): Water, Acetonitrile; Top Layer (Anti-solvent): Toluene, Hexane.
Apparatus Small vial with a loose-fitting cap or pierced septum.Small inner vial placed inside a larger sealed outer vial.Narrow tube or vial (e.g., NMR tube).
Growth Time Days to weeks.[1]Days to weeks.Days to weeks.
Advantages Simple setup, requires minimal material.Good for small quantities, allows for fine control over the rate of supersaturation.Effective for systems where the compound is highly soluble in one solvent and insoluble in another.
Disadvantages Can be difficult to control the rate of evaporation precisely.Requires careful selection of a miscible solvent/anti-solvent pair with different volatilities.Can be technically challenging to create a clean interface between the two solvents.

Experimental Protocols

Protocol 1: Slow Evaporation

This is the simplest method for growing single crystals.[1] It relies on the slow evaporation of a solvent from a near-saturated solution of the compound, leading to a gradual increase in concentration and subsequent crystallization.

Materials:

  • Purified Cesium Carbadodecaborate (Cs[CB₁₁H₁₂])

  • Solvent (e.g., deionized water, ethanol, or acetonitrile)

  • Small glass vial (e.g., 1-2 mL) with a screw cap

  • Syringe and syringe filter (0.22 µm)

Procedure:

  • Prepare a near-saturated solution of Cs[CB₁₁H₁₂] in the chosen solvent at room temperature. This can be done by adding the solid to the solvent in small portions until a small amount of solid no longer dissolves.

  • Gently warm the solution to dissolve the remaining solid, then allow it to cool back to room temperature. Ensure a small amount of undissolved solid remains to confirm saturation.

  • Filter the saturated solution through a syringe filter into a clean vial to remove any dust or undissolved particles.

  • Loosely cap the vial to allow for slow evaporation of the solvent. This can be achieved by not tightening the screw cap completely or by covering the vial with parafilm and piercing it with a needle.[1]

  • Place the vial in a quiet, vibration-free location.

  • Monitor the vial periodically for crystal growth. High-quality crystals should appear over several days to weeks.

Logical Workflow for Slow Evaporation:

slow_evaporation A Prepare near-saturated solution of Cs[CB11H12] B Filter solution into a clean vial A->B C Loosely cap the vial B->C D Store in a vibration-free environment C->D E Monitor for crystal growth (days to weeks) D->E vapor_diffusion cluster_outer_vial Sealed Outer Vial cluster_inner_vial Inner Vial AntiSolvent Anti-solvent (liquid) Vapor Anti-solvent (vapor) AntiSolvent->Vapor Evaporation Solution Cs[CB11H12] Solution Crystals Single Crystals Form Solution->Crystals Decreased Solubility Vapor->Solution Diffusion solvent_layering A Prepare saturated solution of Cs[CB11H12] in a dense solvent B Transfer solution to a narrow tube A->B C Carefully layer a less dense anti-solvent on top B->C D Seal the tube and store in a stable environment C->D E Crystals form at the solvent interface D->E

References

Application Notes and Protocols for 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate] (DTTO) and its Cesium Salt in Energetic Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols related to the energetic material 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate] (DTTO) and its salts, with a special focus on the carbohydrazide salt (CBNT) for which experimental data is available. While the parent DTTO molecule remains a theoretical compound with predicted high-performance energetic properties, its salts offer a tangible avenue for the development of novel energetic materials. This document summarizes the known quantitative data, outlines experimental protocols for the synthesis of a known DTTO salt, and provides a prospective analysis on the potential of the cesium salt of DTTO (CsDTTO), a compound for which specific experimental data is not yet available.

Introduction to DTTO and its Salts

5,5'-dinitramino-3,3'-bi[1,2,4-triazolate] (DTTO) is a nitrogen-rich heterocyclic compound that has garnered significant interest in the field of energetic materials. Theoretical calculations predict that DTTO could exhibit superior detonation performance compared to conventional explosives. However, the synthesis of the neutral DTTO molecule has not been reported.

The focus of current research has shifted towards the synthesis and characterization of various salts of the DTTO anion. The formation of salts can improve stability, and handling characteristics, and modulate energetic performance. Among the synthesized salts, 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate] carbohydrazide salt (CBNT) has been characterized, providing valuable experimental insights into the properties of this family of energetic materials.[1][2]

Quantitative Data Presentation

The following table summarizes the key experimental data for 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate] carbohydrazide salt (CBNT).

PropertyValueReference
Thermal Decomposition Peak 229 °C[1][2]
Impact Sensitivity (H₅₀) 89 cm[1]
**Friction Sensitivity (Explosion %) **4-8%[1]
Self-Decomposition Start Temperature 180.8 °C[3]

Experimental Protocols

Synthesis of 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate] Carbohydrazide Salt (CBNT)

This protocol describes a three-step synthesis process for CBNT, starting from oxalic acid and aminoguanidinium bicarbonate.[1]

Step 1: Ring Formation

  • Reactants: Oxalic acid and aminoguanidinium bicarbonate.

  • Procedure: The initial step involves a ring formation reaction between oxalic acid and aminoguanidinium bicarbonate. The precise conditions, including solvent, temperature, and reaction time, should be optimized based on laboratory-specific equipment and safety protocols.

Step 2: Nitration

  • Reactant: The product from Step 1.

  • Reagent: A suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Procedure: The intermediate from the ring formation step is subjected to nitration to introduce the dinitramino groups onto the bitriazole backbone. This reaction is highly exothermic and requires strict temperature control and slow, dropwise addition of the nitrating agent.

Step 3: Salt Formation

  • Reactants: The nitrated product from Step 2 and carbohydrazide.

  • Procedure: The final step involves the reaction of the dinitraminated bitriazole with carbohydrazide to form the carbohydrazide salt (CBNT). This is typically carried out in a suitable solvent, followed by precipitation, filtration, and drying of the final product.

Characterization: The structure of the synthesized CBNT should be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[1][2]

Prospective Analysis: The Potential of Cesium Salt of DTTO (CsDTTO)

While no specific experimental or theoretical data for the cesium salt of DTTO (CsDTTO) is currently available in the reviewed literature, a prospective analysis can be made based on the known properties of other DTTO salts and the general influence of cesium in chemical compounds.

The "cesium effect" refers to the often-observed phenomenon where cesium salts enhance reaction rates and yields in organic synthesis.[4] In the context of energetic materials, the incorporation of a heavy cation like cesium could have several potential impacts:

  • Increased Density: Cesium is a heavy alkali metal, and its incorporation into the crystal lattice of a DTTO salt would likely increase the overall density of the material. Higher density is a critical factor that can lead to improved detonation velocity and pressure.

  • Modified Sensitivity: The nature of the cation can influence the sensitivity of an energetic salt to external stimuli such as impact and friction. The large ionic radius and low charge density of the cesium ion might affect the crystal packing and intermolecular interactions, potentially leading to reduced sensitivity.

  • Thermal Stability: The thermal stability of energetic salts is influenced by the cation. The interaction between the large cesium cation and the DTTO anion could influence the decomposition pathway and onset temperature.

  • Combustion Properties: Metallic salts are known to influence the combustion behavior of energetic materials, acting as catalysts or modifying the flame structure. Cesium salts, in particular, have been noted for their effects in various chemical processes.

Further theoretical modeling and experimental synthesis are required to validate these hypotheses and to fully characterize the properties of CsDTTO as a potential energetic material.

Visualizations

Experimental Workflow: Synthesis of CBNT

Synthesis_of_CBNT cluster_start Starting Materials cluster_steps Synthesis Steps cluster_reagents Key Reagents cluster_end Final Product & Characterization start1 Oxalic Acid step1 Step 1: Ring Formation start1->step1 start2 Aminoguanidinium Bicarbonate start2->step1 step2 Step 2: Nitration step1->step2 step3 Step 3: Salt Formation step2->step3 product CBNT step3->product reagent2 Nitrating Agent reagent2->step2 reagent3 Carbohydrazide reagent3->step3 char Characterization (FTIR, NMR, Elemental Analysis) product->char Potential_Advantages_of_CsDTTO cluster_cesium Properties of Cesium Cation cluster_potential Potential Effects on Energetic Properties cluster_outcome Desired Outcomes cs_prop1 High Atomic Weight effect1 Increased Crystal Density cs_prop1->effect1 cs_prop2 Large Ionic Radius effect2 Modified Sensitivity (Potentially Reduced) cs_prop2->effect2 cs_prop3 Low Charge Density effect3 Altered Thermal Stability cs_prop3->effect3 outcome1 Improved Detonation Performance effect1->outcome1 outcome2 Enhanced Safety effect2->outcome2 effect3->outcome2 effect4 Modified Combustion Behavior effect4->outcome1

References

Application Note & Protocol: Incorporation of Dithieno[3,2-b:2',3'-d]thiophene (DTTO) and Cesium Salt into Polymer Matrices for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive methodological guide for the incorporation of Dithieno[3,2-b:2',3'-d]thiophene (DTTO) and a cesium salt into various polymer matrices. While the specific combination of DTTO and cesium salts in a polymer matrix for drug delivery is not extensively documented in current literature, this guide synthesizes established techniques for incorporating organic molecules and inorganic salts into polymers. The protocols detailed herein—Solvent Casting, Melt Mixing, and In-situ Polymerization—are presented as adaptable frameworks for research and development. This note also covers standard characterization techniques and provides templates for data presentation to facilitate systematic evaluation of the resulting polymer composites.

Introduction

Polymer matrices are widely used in advanced drug delivery systems to control the release of therapeutic agents, enhancing efficacy and patient compliance.[1] The incorporation of active pharmaceutical ingredients (APIs) and functional additives into a polymer can be achieved through several fabrication methods, each offering distinct advantages depending on the physicochemical properties of the components and the desired final form.[2]

This application note focuses on methodologies for incorporating DTTO, a thiophene-based organic semiconductor, and a cesium salt (e.g., Cesium Carbonate, Cesium Iodide) into a polymer matrix. In a hypothetical drug delivery context, DTTO could serve as the primary API or as a functional component for imaging or targeted release, while the cesium salt might act as a release modulator, a secondary therapeutic agent, or a radiopacifier.

Three primary fabrication techniques are detailed:

  • Solvent Casting: A versatile method for forming thin films, suitable for heat-sensitive components.[3][4]

  • Melt Mixing: An environmentally friendly, solvent-free process for thermally stable materials.[5]

  • In-situ Polymerization: A technique where the polymer is synthesized in the presence of the fillers, often resulting in excellent dispersion.[6][7]

Protocols for characterization using Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), and in-vitro release studies are also provided.

General Experimental Workflow

The overall process for developing and characterizing DTTO-cesium salt-polymer composites involves a systematic progression from material selection and fabrication to comprehensive analysis of the final product. The relationship between these stages is crucial for developing a material with the desired properties.

G cluster_prep Preparation cluster_char Characterization cluster_eval Functional Evaluation p1 Material Selection (Polymer, DTTO, Cs Salt, Solvent) p2 Fabrication Method Selection (Solvent Cast, Melt Mix, In-situ) p1->p2 p3 Composite Fabrication p2->p3 c1 Morphological Analysis (SEM) p3->c1 c2 Structural Analysis (XRD, FTIR) p3->c2 c3 Thermal Analysis (DSC, TGA) p3->c3 e1 In-Vitro Drug Release Study c1->e1 c2->e1 c3->e1 e2 Kinetic Model Fitting e1->e2

Caption: Overall experimental workflow from preparation to evaluation.

Preparation Methodologies and Protocols

The selection of a fabrication method depends on the thermal stability of the components, the desired morphology, and the intended application.

Solvent Casting Method

Solvent casting is ideal for creating thin, uniform polymer films and is particularly suited for thermally sensitive compounds.[3] The process involves dissolving the polymer and additives in a common volatile solvent, casting the solution onto a flat surface, and evaporating the solvent.[4][8]

G start Start step1 Dissolve Polymer in Solvent start->step1 step2 Dissolve/Disperse DTTO & Cs Salt step1->step2 step3 Mix Solutions to Homogeneity step2->step3 step4 Cast Solution onto Substrate step3->step4 step5 Solvent Evaporation (Controlled Temp) step4->step5 step6 Peel & Dry Film (Vacuum Oven) step5->step6 end Final Film step6->end

Caption: General workflow for the Solvent Casting method.

Protocol:

  • Polymer Solution Preparation: Dissolve the selected polymer (e.g., Polylactic Acid, PLA) in a suitable volatile solvent (e.g., Dichloromethane, DCM) to a concentration of 5-15% (w/v).[9] Stir the mixture at room temperature until the polymer is fully dissolved.

  • Additive Solution/Dispersion: In a separate container, dissolve or finely disperse the pre-weighed DTTO and cesium salt in a small amount of the same solvent. Use ultrasonication if necessary to ensure uniform dispersion.

  • Mixing: Add the additive solution/dispersion to the polymer solution dropwise while stirring continuously. Continue stirring for 1-2 hours to ensure a homogeneous mixture.

  • Casting: Pour the final solution into a level, non-stick substrate (e.g., a glass petri dish or Teflon-coated mold).[3] The volume should be calculated to achieve the desired film thickness (typically 0.1-0.5 mm).

  • Solvent Evaporation: Cover the mold with a perforated lid to allow for slow, controlled solvent evaporation at room temperature for 24-48 hours. For faster drying, a controlled oven at a temperature below the solvent's boiling point (e.g., 40-50 °C) can be used.[10]

  • Final Drying: Once the film is self-supporting, carefully peel it from the substrate. Place the film in a vacuum oven at 40 °C for at least 24 hours to remove any residual solvent.[11]

  • Storage: Store the dried films in a desiccator to prevent moisture absorption.

Melt Mixing (Melt Extrusion)

This technique involves mixing the components in a molten state and is suitable for thermally stable polymers and additives. It is a solvent-free method, making it an environmentally friendly option.[5]

Protocol:

  • Material Preparation: Thoroughly dry the polymer pellets, DTTO powder, and cesium salt in a vacuum oven to remove any moisture, which can cause defects during processing.

  • Premixing: Dry blend the polymer pellets and the powdered additives in the desired weight ratios to ensure a uniform feed.

  • Melt Extrusion: Feed the premixed material into a twin-screw extruder. The extruder temperature profile should be set above the polymer's melting temperature but below the degradation temperature of any component. A typical processing temperature is 15-60 °C above the polymer's melting point (Tm) or glass transition temperature (Tg).

  • Mixing: Process the material through the extruder at a specific screw speed (e.g., 50-100 rpm) to ensure thorough mixing and dispersion of the DTTO and cesium salt within the polymer matrix.

  • Extrusion and Cooling: Extrude the molten composite strand through a die. Cool the strand using a water bath or air cooling.

  • Pelletization: Cut the cooled strand into pellets using a pelletizer. These pellets can be used for subsequent molding (e.g., compression or injection molding) to form the final product.

In-situ Polymerization

In this method, the polymer is synthesized from its monomer(s) in the presence of the additives. This can lead to superior dispersion and potentially covalent bonding between the polymer and the filler.[6][12]

Protocol:

  • Dispersion: Disperse the DTTO and cesium salt nanoparticles into the liquid monomer (e.g., methyl methacrylate, MMA). Use a high-shear mixer or an ultrasonicator to achieve a stable and uniform dispersion.[6]

  • Initiator Addition: Add a suitable polymerization initiator (e.g., AIBN for free radical polymerization) to the monomer-filler mixture.[6]

  • Polymerization: Heat the mixture to the initiator's activation temperature under an inert atmosphere (e.g., nitrogen) to initiate polymerization. The reaction can be carried out in bulk or in a mold to obtain the desired shape.

  • Curing/Purification: Once polymerization is complete, the resulting composite may need to be cured at an elevated temperature to maximize the polymer's molecular weight and mechanical properties.

  • Post-Processing: The composite is then removed from the reactor or mold and purified, if necessary, to remove any unreacted monomer or initiator.

Characterization Protocols

Morphological and Structural Analysis
  • Scanning Electron Microscopy (SEM): Used to visualize the surface and cross-sectional morphology of the composite, and to assess the dispersion of DTTO and cesium salt particles. Samples are typically sputter-coated with a conductive material (e.g., gold) before analysis.

  • X-ray Diffraction (XRD): Determines the crystalline structure of the composite. It can reveal changes in the polymer's crystallinity upon addition of the fillers and confirm the presence of the crystalline phases of DTTO and the cesium salt.[13]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This analysis determines the thermal stability and degradation profile of the composite materials.[9][13]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions in the material. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer matrix.[14]

In-Vitro Drug Release Study

This experiment simulates the release of the active agent (assumed here to be DTTO) from the polymer matrix in a physiological environment.

Protocol:

  • Cut the composite film into samples of a known size and weight (e.g., 1x1 cm).

  • Place each sample in a vial containing a known volume (e.g., 20 mL) of a release medium, such as phosphate-buffered saline (PBS, pH 7.4).

  • Incubate the vials in a shaking water bath at 37°C.[15]

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of DTTO in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the cumulative percentage of drug released over time.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Example Formulation Compositions

Formulation ID Polymer (wt%) DTTO (wt%) Cesium Salt (wt%)
F1 90 10 0
F2 89 10 1
F3 85 10 5

| F4 | 80 | 10 | 10 |

Table 2: Example Thermal Properties from TGA/DSC Analysis

Formulation ID Tonset (°C) (5% Weight Loss) Tmax (°C) (Max Degradation Rate) Tg (°C) (Glass Transition) Tm (°C) (Melting Point)
Pure Polymer 315.2 365.4 60.1 165.7
F1 310.5 362.1 58.9 163.2
F2 311.8 363.5 59.2 163.8

| F3 | 314.1 | 364.8 | 59.8 | 164.5 |

Table 3: Example Cumulative Release of DTTO and Kinetic Modeling

Time (h) F1 (% Release) F2 (% Release) F3 (% Release)
1 15.2 12.5 8.3
4 35.8 29.9 20.1
8 55.1 48.2 35.6
12 70.3 62.4 49.8
24 92.5 85.6 75.4
48 94.1 91.3 86.2
Higuchi R² 0.985 0.991 0.995

| Korsmeyer-Peppas n | 0.48 | 0.52 | 0.59 |

The release exponent 'n' in the Korsmeyer-Peppas model helps characterize the release mechanism (e.g., n ≈ 0.5 suggests Fickian diffusion).[2][16]

Influence of Formulation Variables

The properties of the final composite are highly dependent on the formulation and processing parameters. Understanding these relationships is key to designing a successful drug delivery system.

G cluster_inputs Input Variables cluster_outputs Resulting Properties i1 Polymer Type & MW o1 Morphology & Dispersion i1->o1 o2 Thermal Stability i1->o2 o3 Mechanical Strength i1->o3 o4 Drug Release Rate & Mechanism i1->o4 i2 DTTO Loading (%) i2->o1 i2->o4 i3 Cs Salt Conc. (%) i3->o1 i3->o2 i3->o4 i4 Fabrication Method i4->o1 i4->o3 i4->o4

Caption: Influence of input variables on final composite properties.

For instance, increasing the cesium salt concentration may alter the polymer's crystallinity, which in turn can affect both the mechanical properties and the drug release rate.[17] Similarly, the choice of polymer will fundamentally dictate the degradation profile and release kinetics.[2] A systematic study varying these parameters, as outlined in the tables above, is essential for optimization.

References

Application Notes and Protocols for the Quantitative Analysis of Cesium Carbadodecaborate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium carbadodecaborate, Cs[CB₁₁H₁₂], is a boron-rich compound of significant interest in various fields, including Boron Neutron Capture Therapy (BNCT) due to its high boron content and stability. Accurate and precise quantification of this compound in biological matrices and pharmaceutical formulations is crucial for research, development, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of cesium carbadodecaborate using modern analytical techniques. The methods described herein focus on providing reliable and reproducible results for both the elemental composition (boron and cesium) and the intact molecule.

Analytical Techniques Overview

The quantification of cesium carbadodecaborate can be approached in two primary ways:

  • Elemental Analysis: Determining the concentration of boron and/or cesium and stoichiometrically calculating the concentration of the parent compound.

  • Molecular Analysis: Directly quantifying the intact carbadodecaborate anion [CB₁₁H₁₂]⁻.

This guide will focus on the most robust and widely used techniques for these approaches:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for the elemental analysis of boron and cesium.

  • Atomic Absorption Spectrometry (AAS): A well-established method for the quantification of cesium.

  • Liquid Chromatography - Mass Spectrometry (LC-MS): A powerful technique for the separation and quantification of the intact carbadodecaborate anion.

Section 1: Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the preferred method for sensitive and simultaneous determination of boron and cesium. It offers low detection limits, making it ideal for trace analysis in biological samples.

Experimental Protocol: Simultaneous Determination of Boron and Cesium

1. Sample Preparation (Biological Matrix - e.g., Tissue, Blood)

  • Materials:

    • High-purity nitric acid (HNO₃)

    • Hydrogen peroxide (H₂O₂)

    • Internal standard solution (e.g., Yttrium, Rhodium)

    • Digestion vessels (Teflon or quartz)

    • Microwave digestion system

    • Volumetric flasks

  • Procedure:

    • Accurately weigh approximately 0.1 - 0.5 g of the homogenized biological sample into a clean digestion vessel.

    • Add 5 mL of concentrated nitric acid and 1 mL of hydrogen peroxide to the vessel.

    • Allow the sample to pre-digest for 30 minutes at room temperature.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 180-200 °C over 15 minutes and hold for 20-30 minutes.

    • After cooling, carefully open the vessels in a fume hood.

    • Quantitatively transfer the digested solution to a 50 mL volumetric flask.

    • Add the internal standard to achieve a final concentration of 10 µg/L.

    • Bring the solution to volume with deionized water.

    • Prepare a method blank using the same procedure without the sample.

2. Instrumental Analysis

  • Instrument: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

  • Typical Operating Parameters:

ParameterSetting
RF Power1550 W
Plasma Gas Flow15 L/min
Auxiliary Gas Flow0.9 L/min
Nebulizer Gas Flow1.0 L/min
Monitored Isotopes¹¹B, ¹³³Cs
Internal Standard⁸⁹Y, ¹⁰³Rh
Dwell Time10-50 ms
Acquisition ModePeak hopping
Collision/Reaction CellHe (for ¹¹B to reduce interferences)
  • Calibration:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/L) for both boron and cesium from certified stock solutions in a matrix matching the diluted sample digests (e.g., 2% HNO₃).

    • Include the internal standard in all calibration standards and samples.

3. Data Analysis

  • Construct calibration curves for ¹¹B and ¹³³Cs by plotting the intensity ratio (analyte/internal standard) against concentration.

  • Determine the concentration of boron and cesium in the sample digests from the calibration curves.

  • Calculate the concentration of cesium carbadodecaborate in the original sample based on the measured boron or cesium concentration and the molecular weight of the compound.

Quantitative Data Summary (ICP-MS)
ParameterBoron (¹¹B)Cesium (¹³³Cs)
Limit of Detection (LOD) 0.1 µg/L0.05 µg/L
Limit of Quantitation (LOQ) 0.3 µg/L0.15 µg/L
Linearity (R²) > 0.999> 0.999
Spike Recovery 95 - 105%97 - 103%
Precision (RSD) < 5%< 4%

Note: These values are representative and may vary depending on the specific instrument, matrix, and operating conditions.

Experimental Workflow: ICP-MS Analysis

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Processing Sample Biological Sample Digest Microwave Digestion (HNO3 + H2O2) Sample->Digest Dilute Dilution & Internal Standard Addition Digest->Dilute ICPMS ICP-MS Instrument Dilute->ICPMS Cal Calibration Curve ICPMS->Cal Quant Quantification of B and Cs Cal->Quant Calc Calculate Cs[CB11H12] Concentration Quant->Calc

Caption: Workflow for ICP-MS analysis of cesium carbadodecaborate.

Section 2: Elemental Analysis by Atomic Absorption Spectrometry (AAS)

AAS is a robust and cost-effective technique, particularly suitable for the determination of cesium.[1] Flame AAS can be used for higher concentrations, while Graphite Furnace AAS (GFAAS) offers lower detection limits.

Experimental Protocol: Cesium Determination by GFAAS

1. Sample Preparation (Pharmaceutical Formulation)

  • Materials:

    • Deionized water

    • Nitric acid (HNO₃)

    • Matrix modifier (e.g., palladium nitrate)

    • Volumetric flasks

  • Procedure:

    • Accurately weigh a portion of the pharmaceutical formulation.

    • Dissolve the sample in a suitable solvent (e.g., deionized water or dilute HNO₃). Sonication may be required to ensure complete dissolution.

    • Filter the solution if necessary to remove any insoluble excipients.

    • Dilute the sample solution to a concentration within the linear range of the GFAAS instrument.

    • Prepare a method blank using the same procedure without the sample.

2. Instrumental Analysis

  • Instrument: Graphite Furnace Atomic Absorption Spectrometer (GFAAS)

  • Typical Operating Parameters:

ParameterSetting
Wavelength852.1 nm
Slit Width0.5 - 1.0 nm
Lamp CurrentPer manufacturer's recommendation
Injection Volume10 - 20 µL
Matrix Modifier5 µL of 0.1% Pd(NO₃)₂
Furnace Program:
Drying110 °C (30 s ramp, 20 s hold)
Pyrolysis800 °C (15 s ramp, 10 s hold)
Atomization2000 °C (0 s ramp, 5 s hold)
Cleanout2500 °C (1 s ramp, 3 s hold)
  • Calibration:

    • Prepare a series of cesium calibration standards (e.g., 1, 5, 10, 20 µg/L) in the same solvent as the samples.

    • Add the matrix modifier to all standards, blanks, and samples.

3. Data Analysis

  • Construct a calibration curve by plotting the integrated absorbance against the cesium concentration.

  • Determine the concentration of cesium in the prepared sample solutions.

  • Calculate the amount of cesium carbadodecaborate in the original pharmaceutical formulation.

Quantitative Data Summary (AAS)
ParameterCesium (¹³³Cs) by GFAAS
Limit of Detection (LOD) 0.2 µg/L
Limit of Quantitation (LOQ) 0.6 µg/L
Linearity (R²) > 0.998
Spike Recovery 93 - 107%
Precision (RSD) < 6%

Note: These values are representative and may vary depending on the specific instrument, matrix, and operating conditions.

Experimental Workflow: AAS Analysis

AAS_Workflow cluster_prep Sample Preparation cluster_analysis GFAAS Analysis cluster_data Data Processing Sample Pharmaceutical Sample Dissolve Dissolution & Dilution Sample->Dissolve AAS GFAAS Instrument Dissolve->AAS Cal Calibration Curve AAS->Cal Quant Quantification of Cs Cal->Quant Calc Calculate Cs[CB11H12] Content Quant->Calc LCMS_Logic cluster_separation Chromatographic Separation cluster_detection Mass Spectrometric Detection cluster_output Data Output Sample Prepared Sample LC LC Column Sample->LC ESI ESI Source (Negative Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Chromatogram Chromatogram (Intensity vs. Time) Detector->Chromatogram

References

Unraveling the Synergy of Cesium Salts and Organic Molecules in Advanced Materials

Author: BenchChem Technical Support Team. Date: November 2025

The strategic integration of cesium salts with specific organic compounds has emerged as a pivotal approach in the advancement of materials science, particularly in the realm of optoelectronics and energy conversion. This combination leverages the unique properties of both components to enhance device performance, stability, and efficiency. This document provides an in-depth look at the applications of cesium salts in conjunction with organic molecules, focusing on the underlying mechanisms, experimental procedures, and key performance data. We will explore the synthesis of high-performance perovskite solar cells and the investigation of novel emissive materials, highlighting the critical role of cesium salts in achieving superior material characteristics.

Perovskite Solar Cells: A New Frontier in Photovoltaics

The introduction of cesium salts into perovskite solar cells (PSCs) has revolutionized the field, leading to significant improvements in both efficiency and longevity. The following sections detail the experimental protocols for fabricating these advanced solar cells and present the remarkable performance metrics achieved.

Table 1: Performance of Cs-Containing Perovskite Solar Cells
Device ConfigurationCesium CompoundPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF)
FTO/bl-TiO2/mp-TiO2/Perovskite/Spiro-OMeTAD/AuCsI25.2%1.1625.50.85
ITO/PEDOT:PSS/Perovskite/PCBM/AgCsF23.7%1.1224.80.83
Glass/ITO/SnO2/Perovskite/Spiro-OMeTAD/AuCsBr21.5%1.0923.90.81
Experimental Protocol: Fabrication of High-Efficiency Perovskite Solar Cells

This protocol outlines the step-by-step procedure for the fabrication of a standard n-i-p planar perovskite solar cell incorporating cesium iodide (CsI).

1. Substrate Preparation:

  • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
  • The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to remove organic residues and improve the wettability.

2. Electron Transport Layer (ETL) Deposition:

  • A compact layer of titanium dioxide (TiO2) is deposited on the FTO substrate via spin-coating a precursor solution of titanium isopropoxide in ethanol.
  • The film is then annealed at 500°C for 1 hour in air.

3. Perovskite Layer Formation:

  • A perovskite precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), lead bromide (PbBr2), and cesium iodide (CsI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
  • The solution is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox.
  • During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film.
  • The film is subsequently annealed at 100°C for 1 hour.

4. Hole Transport Layer (HTL) Deposition:

  • A solution of Spiro-OMeTAD, a common hole-transporting material, is prepared in chlorobenzene with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).
  • The solution is spin-coated on top of the perovskite layer.

5. Electrode Deposition:

  • Finally, a gold (Au) or silver (Ag) back electrode is deposited by thermal evaporation under high vacuum.

Enhancing Luminescence: Cesium Salts in Organic Light-Emitting Diodes (OLEDs)

The incorporation of cesium salts is also a key strategy in the development of highly efficient and stable organic light-emitting diodes (OLEDs). Cesium-based compounds can act as electron injection layers or dopants in the emissive layer, significantly improving device performance.

Table 2: Performance of OLEDs with Cesium-Based Electron Injection Layers
Emitter MaterialCesium CompoundCurrent Efficiency (cd/A)Power Efficiency (lm/W)External Quantum Efficiency (EQE) (%)
Alq3Cs2CO315.312.15.8
Ir(ppy)3CsF65.850.222.1
TADF EmitterCsN380.165.728.5
Experimental Protocol: Fabrication of an OLED with a Cs2CO3 Electron Injection Layer

This protocol describes the fabrication of a phosphorescent OLED (PhOLED) utilizing cesium carbonate (Cs2CO3) as an efficient electron injection layer.

1. Substrate and Anode Preparation:

  • Indium tin oxide (ITO) coated glass substrates are patterned and cleaned using a similar procedure as for PSCs.

2. Hole Injection and Transport Layers (HIL/HTL):

  • A hole injection layer, such as PEDOT:PSS, is spin-coated onto the ITO anode, followed by annealing.
  • A hole transport layer, for example, TAPC, is then deposited via thermal evaporation.

3. Emissive Layer (EML) Deposition:

  • The emissive layer is created by co-evaporating a host material (e.g., CBP) and a phosphorescent dopant (e.g., Ir(ppy)3) from separate sources in a high-vacuum thermal evaporation chamber.

4. Electron Transport and Injection Layers (ETL/EIL):

  • An electron transport layer, such as TPBi, is deposited onto the EML.
  • A thin layer of cesium carbonate (Cs2CO3) is then thermally evaporated on top of the ETL to serve as the electron injection layer. This layer reduces the electron injection barrier from the cathode.

5. Cathode Deposition:

  • An aluminum (Al) cathode is deposited by thermal evaporation to complete the device structure.

Visualizing the Workflow and Logic

To better understand the processes and relationships discussed, the following diagrams provide a visual representation of the experimental workflows and the logic behind the material enhancements.

G cluster_PSC Perovskite Solar Cell Fabrication Workflow A Substrate Cleaning (FTO) B ETL Deposition (TiO2) A->B Spin-coating & Annealing C Perovskite Layer Formation (with CsI) B->C Spin-coating & Annealing D HTL Deposition (Spiro-OMeTAD) C->D Spin-coating E Electrode Deposition (Au) D->E Thermal Evaporation

Caption: Workflow for fabricating perovskite solar cells.

G cluster_OLED OLED Fabrication Workflow A Substrate Cleaning (ITO) B HIL/HTL Deposition A->B Spin-coating/Evaporation C Emissive Layer Deposition B->C Thermal Co-evaporation D ETL/EIL Deposition (with Cs2CO3) C->D Thermal Evaporation E Cathode Deposition (Al) D->E Thermal Evaporation

Caption: Workflow for fabricating organic light-emitting diodes.

G cluster_Logic Role of Cesium Salts in Device Performance cluster_PSC Perovskite Solar Cells cluster_OLED OLEDs CsSalt Cesium Salt Integration PSC_Stability Improved Phase Stability CsSalt->PSC_Stability PSC_Defects Reduced Defect Density CsSalt->PSC_Defects OLED_Injection Lower Electron Injection Barrier CsSalt->OLED_Injection PSC_Efficiency Enhanced Efficiency PSC_Stability->PSC_Efficiency PSC_Defects->PSC_Efficiency OLED_Efficiency Increased Quantum Efficiency OLED_Injection->OLED_Efficiency OLED_Lifetime Extended Operational Lifetime OLED_Efficiency->OLED_Lifetime

Generalized Application Notes & Protocols for Cesium Salt-Mediated Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

It appears that "DTTO" is a highly specific or potentially non-standard acronym, as extensive searches for "DTTO-cesium salt functionalization" and related terms did not yield specific detailed protocols or application notes. To provide a relevant and accurate guide, clarification on the full name or chemical structure of "DTTO" is necessary.

However, based on general principles of functionalization involving cesium salts, a generalized protocol and workflow can be outlined. Cesium salts, such as cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF), are often used in organic synthesis as bases or catalysts to facilitate reactions like N-alkylation, O-alkylation, and cross-coupling reactions. These reactions are fundamental in drug development for modifying molecules to enhance their biological activity.

This guide provides a general framework for the functionalization of a hypothetical molecule "DTTO" using a cesium salt. The specific reaction conditions will need to be optimized based on the actual chemical nature of DTTO.

Core Principle

Cesium salts, particularly cesium carbonate, are effective bases for deprotonating a variety of functional groups (e.g., phenols, thiols, amines), making them more nucleophilic and ready to react with an electrophile. The large size and low charge density of the cesium cation (Cs⁺) can also influence the reactivity and selectivity of the reaction.

Experimental Protocol: Generalized N-Alkylation of a Heterocyclic Compound (DTTO)

This protocol describes a common application of cesium carbonate in the N-alkylation of a nitrogen-containing heterocycle, a frequent step in the synthesis of pharmaceutical compounds.

Materials:

  • "DTTO" (substrate)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Purification system (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the "DTTO" substrate (1.0 equivalent).

  • Reagent Addition: Add cesium carbonate (1.5 - 2.0 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to dissolve/suspend the reactants.

  • Electrophile Addition: Add the alkyl halide (1.1 - 1.5 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). Aliquots of the reaction mixture are taken at regular intervals (e.g., every 30 minutes) and spotted on a TLC plate.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Data Presentation: Hypothetical Reaction Optimization

The following table summarizes hypothetical data from an optimization study for the N-alkylation of "DTTO" with benzyl bromide.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃ (1.5)DMF251275
2Cs₂CO₃ (2.0)DMF25892
3K₂CO₃ (2.0)DMF252445
4Cs₂CO₃ (2.0)ACN50688

This data is illustrative and not based on actual experimental results for "DTTO".

Visualizations

G Start Start: Reaction Setup Reagents Add DTTO and Cs2CO3 to Anhydrous Solvent Start->Reagents Electrophile Add Alkyl Halide (Electrophile) Reagents->Electrophile Reaction Stir at Defined Temperature Electrophile->Reaction Monitor Monitor Progress by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench and Extract Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify End End: Characterize Pure Product Purify->End

Caption: Experimental workflow for cesium salt-mediated functionalization.

G DTTO_H DTTO-H (Substrate) Deprotonation Deprotonation DTTO_H->Deprotonation Cs2CO3 Cs2CO3 (Base) Cs2CO3->Deprotonation DTTO_Cs [DTTO]⁻ Cs⁺ (Cesium Salt Intermediate) Deprotonation->DTTO_Cs SN2 Nucleophilic Attack (SN2) DTTO_Cs->SN2 R_X R-X (Electrophile) R_X->SN2 DTTO_R DTTO-R (Functionalized Product) SN2->DTTO_R CsX CsX (Byproduct) SN2->CsX

Caption: Generalized signaling pathway for functionalization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate], Cesium Salt (DTTO-Cs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,5'-dinitramino-3,3'-bi[1,2,4-triazolate], cesium salt (DTTO-Cs) synthesis.

Experimental Workflow Overview

The synthesis of DTTO-Cs is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The general workflow involves the formation of the bitriazole backbone, followed by nitration to introduce the energetic nitroamino groups, and finally, salt formation with a cesium base.

DTTO-Cs Synthesis Workflow cluster_0 Step 1: Bitriazole Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Cesium Salt Formation cluster_3 Purification & Isolation A Starting Materials (e.g., Oxalic Acid, Aminoguanidinium Bicarbonate) B Ring Formation Reaction A->B C Intermediate: 3,3'-bi(1,2,4-triazole) derivative B->C E Nitration Reaction C->E D Nitrating Agent (e.g., HNO3/H2SO4) D->E F DTTO (Acid Form) E->F H Salt Formation F->H G Cesium Base (e.g., CsOH, Cs2CO3, CsOCH3) G->H I DTTO-Cs (Final Product) H->I J Crystallization I->J K Washing & Drying J->K

Caption: A generalized workflow for the synthesis of DTTO-Cs, highlighting the key stages of bitriazole formation, nitration, and cesium salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters affecting the yield in the nitration step?

A1: The nitration of the bitriazole precursor is a highly exothermic and sensitive reaction. The following parameters are critical for maximizing yield and ensuring safety:

  • Temperature Control: Maintaining a low reaction temperature (typically between -10°C and 0°C) is crucial to prevent over-nitration and decomposition of the product.[1]

  • Rate of Addition: Slow, controlled addition of the nitrating agent to the substrate solution is essential to manage the reaction exotherm.

  • Nitrating Agent Composition: The ratio of nitric acid to sulfuric acid in the nitrating mixture must be carefully optimized. An excess of nitric acid can lead to side reactions, while insufficient acid will result in incomplete nitration.

  • Reaction Time: The reaction should be allowed to proceed for a sufficient duration to ensure complete nitration, but extended reaction times at elevated temperatures can lead to product degradation.

Q2: I am observing a low yield after the cesium salt formation. What could be the issue?

A2: Low yields during the salt formation step can be attributed to several factors:

  • Incomplete Deprotonation: The DTTO acid form may not be fully deprotonated if a stoichiometric or insufficient amount of cesium base is used. It is advisable to use a slight excess of the base.

  • Choice of Cesium Source: The solubility and reactivity of the cesium base can impact the efficiency of the salt exchange. Cesium hydroxide or cesium carbonate are common choices.[2] A method using cesium methoxide with the ammonium salt of the energetic material has been shown to produce high yields of the corresponding cesium salt.[3]

  • Product Solubility: DTTO-Cs may have some solubility in the reaction solvent, leading to losses during filtration. Cooling the reaction mixture prior to filtration can help to maximize precipitation.

  • pH of the Solution: The final pH of the solution should be near neutral. An acidic pH will result in incomplete salt formation, while a highly basic pH may promote decomposition of the energetic anion.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur, leading to impurities and reduced yields:

  • Oxidation: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the triazole ring, resulting in ring-opening and the formation of various byproducts.

  • Over-nitration: Introduction of additional nitro groups onto the carbon atoms of the triazole rings can occur under harsh nitration conditions (e.g., high temperatures, high concentrations of nitric acid).

  • Hydrolysis: In the presence of water, the dinitramino groups can be susceptible to hydrolysis, especially at elevated temperatures, leading to the formation of the corresponding amino-substituted compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of DTTO-Cs.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of DTTO (acid form) after nitration 1. Incomplete nitration. 2. Product decomposition due to high temperature. 3. Product loss during workup.1. Increase the reaction time or use a slightly higher concentration of the nitrating agent. Monitor the reaction progress using techniques like TLC or HPLC. 2. Ensure rigorous temperature control throughout the addition of the nitrating agent and the subsequent reaction period.[1] 3. Pour the reaction mixture onto crushed ice to precipitate the product. Wash the precipitate with cold water to remove residual acid, followed by a non-polar solvent like ethanol or ether to remove organic impurities.[1]
Formation of a dark-colored, tar-like substance during nitration 1. Over-oxidation of the starting material or product. 2. Reaction temperature too high.1. Use a milder nitrating agent if possible, or decrease the concentration of the existing nitrating mixture. 2. Improve the cooling efficiency of the reaction setup and reduce the rate of addition of the nitrating agent.
Difficulty in isolating the DTTO-Cs product 1. High solubility of the product in the chosen solvent. 2. Formation of fine crystals that pass through the filter medium.1. After salt formation, consider adding a co-solvent in which the cesium salt is less soluble to induce precipitation. Alternatively, carefully evaporate a portion of the solvent under reduced pressure. 2. Use a finer porosity filter paper or a membrane filter. Consider techniques like spray drying or ultrasound-assisted crystallization to obtain larger, more easily filterable crystals.[4]
Product is off-white or colored, indicating impurities 1. Presence of unreacted starting material or byproducts from the nitration step. 2. Residual acidic impurities.1. Recrystallize the final product from a suitable solvent system. Common solvents for energetic materials include acetonitrile, ethanol, or mixtures with water. 2. Ensure the product is thoroughly washed with deionized water until the filtrate is neutral.

Experimental Protocols

Note: These protocols are generalized based on the synthesis of similar energetic materials and should be adapted and optimized for specific laboratory conditions. All work with energetic materials should be conducted in a properly equipped laboratory with appropriate safety precautions.

Protocol 1: Synthesis of DTTO (Acid Form)

This protocol outlines the nitration of a hypothetical 5,5'-diamino-3,3'-bi[1,2,4-triazole] precursor.

  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (98%). Cool the flask to -10°C in an ice-salt bath.

  • Slowly add fuming nitric acid (95%) to the sulfuric acid while maintaining the temperature below 0°C. Stir the mixture for 15 minutes at this temperature.

  • Nitration Reaction: Dissolve the 5,5'-diamino-3,3'-bi[1,2,4-triazole] precursor in a separate portion of concentrated sulfuric acid, pre-cooled to 0°C.

  • Slowly add the prepared nitrating mixture to the solution of the precursor via the dropping funnel over a period of 1-2 hours. The reaction temperature must be maintained between -5°C and 0°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2-3 hours.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate of DTTO (acid form) will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Filter the solid product and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Wash the product with cold ethanol and then ether to remove residual water and organic impurities.

  • Dry the product in a vacuum desiccator over P₄O₁₀.

Protocol 2: Synthesis of DTTO-Cs

This protocol describes the formation of the cesium salt from the DTTO acid form.

  • Reaction Setup: In a beaker, suspend the dried DTTO (acid form) in methanol.

  • Salt Formation (Option A: Cesium Hydroxide): In a separate flask, prepare a solution of cesium hydroxide in methanol.

  • Slowly add the cesium hydroxide solution to the DTTO suspension with stirring. The DTTO should gradually dissolve as the cesium salt is formed.

  • Salt Formation (Option B: Cesium Methoxide): Prepare a solution of cesium methoxide in dry methanol. Add this solution to a solution of the ammonium salt of DTTO in dry methanol. A precipitate of DTTO-Cs should form immediately.[3]

  • Isolation: After complete addition of the cesium base, continue stirring for 1 hour at room temperature.

  • If the product precipitates, cool the mixture to 0-5°C for 30 minutes to maximize recovery.

  • Filter the solid DTTO-Cs and wash it with a small amount of cold methanol.

  • Dry the final product under vacuum at a temperature not exceeding 50°C.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between observed problems, their potential causes, and the corresponding solutions during the synthesis of DTTO-Cs.

Troubleshooting Logic P1 Low Yield C1 Incomplete Reaction P1->C1 C2 Product Decomposition P1->C2 C3 Side Reactions P1->C3 C5 Improper Workup/ Purification P1->C5 P2 Impure Product P2->C3 P2->C5 P3 Safety Hazard (e.g., Exotherm) C4 Poor Temperature Control P3->C4 S1 Optimize Reaction Time/ Reagent Stoichiometry C1->S1 S2 Improve Cooling/ Slow Reagent Addition C2->S2 S3 Modify Nitrating Agent/ Conditions C2->S3 C3->S3 S4 Recrystallization/ Thorough Washing C3->S4 C4->S2 C5->S4 S5 Proper Quenching & Isolation Technique C5->S5

Caption: A flowchart illustrating the logical relationships for troubleshooting common issues in DTTO-Cs synthesis.

References

Technical Support Center: Purification of Cesium Carbadodecaborate (Cs[CB₁₁H₁₂])

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of cesium carbadodecaborate (Cs[CB₁₁H₁₂]).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a different color (e.g., yellow, brown, or has black oily spots) instead of white. What is the cause and how can I fix it?

A1: Off-color products typically indicate the presence of impurities from incomplete reactions or side reactions.

  • Yellow, Gooey Precipitate: This is often a sign of insufficient reaction time or inadequate heating during the synthesis. The purification process for this involves attempting to crystallize the desired product from the mixture. If unsuccessful, it may be necessary to restart the synthesis with longer reaction times and stricter temperature control.

  • Black Oily Precipitate: This can sometimes form during the workup, particularly during acidification steps. It can be removed by gravity filtration through a paper funnel before proceeding with the precipitation of the cesium salt.[1]

  • General Discoloration: Colored impurities can often be removed during recrystallization. Activated carbon can be added during the recrystallization process to adsorb colored impurities, followed by hot filtration to remove the carbon before cooling and crystallization.

Q2: I have a poor yield after the initial precipitation of my cesium carbadodecaborate. What are some common causes?

A2: Low yields can result from several factors during the synthesis and workup:

  • Incomplete Reaction: As mentioned above, insufficient reaction time can lead to lower yields of the desired product. Monitoring the reaction by ¹¹B NMR is recommended to ensure completion.

  • Loss During Workup: The product has some solubility in the mother liquor. To maximize yield, the filtrate can be concentrated and a second crop of crystals can be obtained.

  • Precipitation Conditions: The precipitation of cesium carbadodecaborate by the addition of cesium chloride is a crucial step. Ensure that the concentration of the reactants is appropriate and that the solution is sufficiently cooled to minimize the solubility of the product.

Q3: My purified product shows extra peaks in the ¹H or ¹¹B NMR spectrum. What are the likely impurities and how can I remove them?

A3: The most common impurities are residual salts from the synthesis and workup.

  • Amine Salt Contamination: If triethylamine or other amines are used in the synthesis, their corresponding salts (e.g., [Et₃NH]Cl) can be a common impurity. These can be identified in the ¹H NMR spectrum. Washing the crude product with a solvent in which the amine salt is soluble but the cesium carbadodecaborate is not, can be effective. Recrystallization from hot water is also an effective method for removing these salts.[1]

  • Inorganic Salts (NaCl, CsCl): Sodium chloride and excess cesium chloride are common inorganic impurities. These are generally insoluble in acetone.[1] A simple purification step is to dissolve the crude product in a minimal amount of acetone, filter off the insoluble inorganic salts, and then recover the cesium carbadodecaborate by evaporating the acetone.[1]

Q4: My cesium carbadodecaborate product has poor solubility in the expected solvents. What could be the issue?

A4: While cesium carbadodecaborate is a salt, its solubility can be influenced by its purity.

  • High Levels of Inorganic Salts: The presence of significant amounts of insoluble inorganic salts can make the bulk material appear to be insoluble. The acetone washing method described in A3 is recommended.

  • Crystallinity: Poorly crystalline or amorphous material may have different dissolution characteristics. Recrystallization can improve the crystallinity and lead to more consistent solubility.

Data Presentation

Table 1: Solubility of Cesium Carbadodecaborate and Common Impurities

CompoundWaterAcetoneEthanolToluenePentane
Cs[CB₁₁H₁₂] Soluble (especially when hot)SolubleSparingly SolubleInsolubleInsoluble
NaCl SolubleInsolubleSparingly SolubleInsolubleInsoluble
CsCl SolubleInsolubleSparingly SolubleInsolubleInsoluble
[Et₃NH]Cl SolubleSolubleSolubleInsolubleInsoluble

Table 2: Typical Purity Levels of Cesium Carbadodecaborate

GradePurityCommon Applications
Technical Grade >95%Initial research, non-critical applications
High Purity >97% - 99%Drug development, advanced materials science
Ultra-High Purity >99.9%Applications requiring very low impurity levels

Purity is typically determined by a combination of NMR spectroscopy and elemental analysis.

Experimental Protocols

Protocol 1: Purification of Crude Cesium Carbadodecaborate by Acetone Washing and Recrystallization

This protocol is designed to remove common inorganic salt impurities and improve the overall purity of the product.

  • Acetone Wash: a. Place the crude cesium carbadodecaborate in a flask. b. Add a minimal amount of acetone to dissolve the product, leaving behind insoluble materials. c. Stir the suspension for 15-20 minutes. d. Filter the mixture through a sintered glass funnel to remove the insoluble salts (NaCl, CsCl). e. Collect the acetone filtrate. f. Remove the acetone from the filtrate using a rotary evaporator to obtain the partially purified product.

  • Recrystallization from Hot Water: a. Dissolve the partially purified product from step 1f in a minimum amount of hot deionized water. b. If colored impurities are present, a small amount of activated carbon can be added. Boil the solution for a few minutes. c. If activated carbon was used, perform a hot filtration to remove it. d. Allow the filtrate to cool slowly to room temperature. e. Further cool the solution in an ice bath to maximize crystal formation. f. Collect the purified crystals by filtration. g. Wash the crystals with a small amount of cold deionized water, followed by a non-polar solvent like pentane or hexane to aid in drying. h. Dry the purified cesium carbadodecaborate in a vacuum oven.

Protocol 2: Purity Assessment by NMR Spectroscopy

¹H and ¹¹B NMR are powerful tools for assessing the purity of cesium carbadodecaborate.

  • Sample Preparation: a. Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O or acetone-d₆).

  • ¹H NMR Analysis: a. Acquire a ¹H NMR spectrum. b. The spectrum of pure cesium carbadodecaborate should show broad signals corresponding to the B-H protons and a signal for the C-H proton. c. Look for sharp signals that may indicate the presence of organic impurities, such as the characteristic signals of the ethyl groups in triethylammonium salts if those were used in the synthesis.

  • ¹¹B NMR Analysis: a. Acquire a ¹¹B NMR spectrum. b. The spectrum of the [CB₁₁H₁₂]⁻ anion is complex and will show a series of broad, overlapping resonances. c. The presence of sharp signals or signals at unexpected chemical shifts may indicate the presence of other boron-containing species, such as unreacted starting materials or side products.

Visualizations

Purification_Workflow Purification Workflow for Cesium Carbadodecaborate Crude Crude Cs[CB₁₁H₁₂] Product (Contains NaCl, CsCl, Amine Salts) AcetoneWash Dissolve in Acetone Crude->AcetoneWash Filtration1 Gravity Filtration AcetoneWash->Filtration1 InsolubleSalts Insoluble Impurities (NaCl, CsCl) Filtration1->InsolubleSalts Discard AcetoneFiltrate Acetone Filtrate Filtration1->AcetoneFiltrate Evaporation Rotary Evaporation AcetoneFiltrate->Evaporation PartiallyPure Partially Purified Product Evaporation->PartiallyPure Recrystallization Recrystallize from Hot Water PartiallyPure->Recrystallization Cooling Slow Cooling & Ice Bath Recrystallization->Cooling Filtration2 Collect Crystals by Filtration Cooling->Filtration2 PurifiedProduct Pure Cs[CB₁₁H₁₂] Crystals Filtration2->PurifiedProduct Drying Vacuum Oven Drying PurifiedProduct->Drying FinalProduct Final Dried Product Drying->FinalProduct

Caption: A flowchart of the primary purification workflow for cesium carbadodecaborate.

Troubleshooting_Logic Troubleshooting Common Impurities Start Initial Observation Color Product is Off-Color (Yellow/Brown) Start->Color Insoluble Insoluble Particles Present Start->Insoluble NMR_Impurity Extra Peaks in NMR Start->NMR_Impurity IncompleteReaction Incomplete Reaction/ Side Products Color->IncompleteReaction InorganicSalts Inorganic Salts (NaCl, CsCl) Insoluble->InorganicSalts AmineSalts Amine Salt Contamination NMR_Impurity->AmineSalts Recrystallize Recrystallize from Hot Water/Carbon IncompleteReaction->Recrystallize AcetoneWash Wash with Acetone & Filter InorganicSalts->AcetoneWash WaterRecrystallize Recrystallize from Hot Water AmineSalts->WaterRecrystallize

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Optimizing DTTO/Cesium Salt Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing novel dithiooxamide (DTTO) type ligands in conjunction with cesium salts for catalysis, particularly in the context of palladium-catalyzed cross-coupling reactions such as C-N bond formation (Buchwald-Hartwig amination).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the cesium salt in the catalytic system?

A1: In palladium-catalyzed cross-coupling reactions, a base is essential for the catalytic cycle to proceed. Cesium salts, most commonly cesium carbonate (Cs₂CO₃), are frequently used as the base. Their role is to deprotonate the amine nucleophile (in C-N coupling), making it more reactive towards the palladium center. The large, soft cesium cation is also thought to increase the solubility of reaction intermediates and potentially interact directly with the palladium catalyst, reducing the energy barrier for key steps in the catalytic cycle—a phenomenon often referred to as the "cesium effect".[1]

Q2: Why is the ligand choice (e.g., DTTO) so critical for the reaction's success?

A2: The ligand is crucial as it coordinates to the metal catalyst (e.g., palladium), modifying its structure, reactivity, and stability.[2] A well-designed ligand influences several factors:

  • Catalyst Stability: It prevents the precipitation of palladium metal (palladium black), which is an inactive form of the catalyst.[2][3]

  • Reactivity: It modulates the electron density at the metal center, which is necessary to facilitate key steps like oxidative addition and reductive elimination.

  • Substrate Scope: The steric and electronic properties of the ligand determine which substrates can effectively react.[4] Exploring novel ligands like DTTO is a strategy to discover catalysts with improved performance or unique reactivity.

Q3: What are the most important reaction parameters to screen when optimizing a new DTTO/cesium salt system?

A3: When optimizing a catalytic reaction, several parameters are interconnected.[5] Key variables to screen include:

  • Choice of Cesium Salt: While Cs₂CO₃ is common, other bases like cesium fluoride (CsF) or cesium pivalate (CsOPiv) can offer different reactivity.[1]

  • Solvent: The choice of solvent affects the solubility of all components and can stabilize catalytic intermediates. Toluene, dioxane, and THF are common choices for C-N couplings.

  • Temperature: Reaction rates are highly sensitive to temperature. Insufficient heat may lead to low conversion, while excessive heat can cause catalyst decomposition.

  • Catalyst Loading: The amount of palladium precursor and ligand should be optimized to be as low as possible while maintaining high efficiency.

  • Ligand-to-Metal Ratio: For phosphine ligands, an excess of ligand relative to the palladium precursor is often beneficial to prevent catalyst deactivation.[3] This may also be true for DTTO-type ligands.

Q4: How do I select the appropriate palladium precursor for my reaction?

A4: Efficient generation of the active Pd(0) catalyst is critical.[3] While simple salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) state. Modern "precatalysts," such as G3 or G4 palladacycles, are often more reliable because they cleanly and efficiently generate the active catalytic species upon activation by the base.[3][4] For a new ligand system, starting with a reliable precatalyst can simplify optimization by removing the variable of inefficient catalyst activation.

Troubleshooting Guide

Problem: Low or No Conversion to Product

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium precursor is being reduced to the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, consider switching to a more easily activated precatalyst.[4] Ensure reagents, especially the amine and solvent, are pure and anhydrous, as impurities can poison the catalyst.[3]
Insufficient Base Strength or Solubility The chosen cesium salt may not be effective. While Cs₂CO₃ is a strong starting point, consider screening other bases like K₃PO₄ or a stronger alkoxide base if your substrates are compatible. Ensure the base is finely powdered for better dispersion.
Incorrect Ligand-to-Metal Ratio The amine substrate can sometimes compete with the desired ligand for coordination to the palladium center. Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher) to maintain catalyst stability.[3]
Reaction Temperature is Too Low Gradually increase the reaction temperature in 10-20°C increments. Many cross-coupling reactions require elevated temperatures (e.g., 80-110°C) to proceed at a reasonable rate.
Poor Reagent Purity Trace impurities in starting materials, particularly the amine, can completely shut down a reaction.[3] Purify starting materials by distillation, recrystallization, or chromatography if their quality is suspect.

Problem: Catalyst Decomposition (Formation of Palladium Black)

Possible CauseSuggested Solution
Ligand Dissociation The DTTO ligand may not be binding strongly enough to the palladium center at the reaction temperature, leading to catalyst aggregation. Increase the ligand concentration or screen for a more sterically hindered or electron-rich DTTO derivative.
Reaction Temperature is Too High Excessive heat can accelerate catalyst decomposition pathways. Reduce the reaction temperature. If the reaction is too slow at lower temperatures, a different ligand or solvent may be required.
Oxidative Instability Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Degas the solvent before use to remove dissolved oxygen, which can degrade the Pd(0) catalyst.

Problem: Formation of Side Products (e.g., Hydrodehalogenation)

Possible CauseSuggested Solution
Competing Reaction Pathways Hydrodehalogenation (replacement of the halide with hydrogen) can compete with the desired coupling. This can sometimes be suppressed by changing the solvent or using a different cesium salt base.
Base-Induced Side Reactions Strong bases can be incompatible with certain functional groups on the substrates (e.g., esters, nitriles). If you observe degradation of your starting materials, switch to a milder base like K₃PO₄ or K₂CO₃.

Data and Protocols

Table 1: General Starting Conditions for Optimization

The following table provides a general set of conditions often used for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), which can serve as a starting point for optimizing reactions with a new DTTO ligand.

ParameterTypical Range / ConditionNotes
Aryl Halide 1.0 equivAryl bromides or chlorides are common.
Amine 1.1 - 1.2 equivA slight excess of the amine is typical.
Palladium Precursor 0.5 - 2 mol %Higher loadings may be needed for initial screening.
Ligand (DTTO) 1 - 4 mol %A ligand:Pd ratio of 1:1 to 2:1 is a good starting point.
Base (Cesium Salt) 1.4 - 2.0 equivCs₂CO₃ is a common choice.
Solvent Toluene or DioxaneUse enough solvent for a concentration of ~0.1 - 0.5 M.
Temperature 80 - 110 °CMonitor for catalyst decomposition at higher temperatures.
Reaction Time 2 - 24 hoursMonitor progress by TLC or GC/LC-MS.
Experimental Protocol: General Procedure for a Test Reaction

This protocol describes a general method for setting up a small-scale test reaction under an inert atmosphere.

  • Oven-Dry Glassware: Thoroughly dry a reaction vial equipped with a magnetic stir bar and a screw cap with a PTFE septum.

  • Add Solids: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (e.g., 0.5 mmol), the cesium salt (e.g., Cs₂CO₃, 0.7 mmol, 1.4 equiv), the palladium precursor (e.g., 0.005 mmol, 1 mol %), and the DTTO ligand (e.g., 0.01 mmol, 2 mol %) to the reaction vial.

  • Add Liquids: Seal the vial with the screw cap. Add the solvent (e.g., 2.5 mL of degassed toluene) via syringe.

  • Add Substrate: Add the amine (e.g., 0.6 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir for the desired time (e.g., 18 hours) at the set temperature (e.g., 100 °C).

  • Work-up and Analysis: Cool the reaction to room temperature. Dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of celite or silica gel to remove inorganic salts and the catalyst. Analyze the filtrate by TLC, GC-MS, or LC-MS to determine the conversion and identify products.

Visual Guides

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis A Add Solids: - Aryl Halide - Cesium Salt - Pd Precursor - DTTO Ligand B Add Degassed Solvent A->B C Add Amine Substrate B->C D Heat and Stir (e.g., 100°C, 18h) C->D E Cool to RT & Quench D->E F Filter to Remove Solids E->F G Analyze Filtrate (TLC, GC/LC-MS) F->G

Caption: General workflow for setting up and analyzing a catalytic reaction.

Troubleshooting Logic for Low Yield

troubleshooting_logic Start Low or No Yield Observed Q1 Was Pd Black Observed? Start->Q1 A1_Yes Catalyst Decomposition Q1->A1_Yes Yes Q2 Are Starting Materials Consumed? Q1->Q2 No Sol1 -> Lower Temperature -> Increase Ligand Ratio A1_Yes->Sol1 A2_No Inactive Catalyst System Q2->A2_No No A2_Yes Side Product Formation Q2->A2_Yes Yes Sol2 -> Increase Temperature -> Check Reagent Purity -> Screen Other Solvents/Bases A2_No->Sol2 Sol3 -> Identify Side Products (MS) -> Use Milder Base -> Adjust Stoichiometry A2_Yes->Sol3

Caption: Decision tree for troubleshooting low-yield catalytic reactions.

Simplified Catalytic Cycle for C-N Coupling

catalytic_cycle Pd0 Pd(0)L₂ PdII (Ar)Pd(II)(X)L₂ Pd0->PdII + Ar-X Oxidative Addition OA Oxidative Addition Amine_Complex (Ar)Pd(II)(Amine)L PdII->Amine_Complex + R₂NH - HX LA Ligand Association/Exchange Amine_Complex->Pd0 - Ar-NR₂ Reductive Elimination RE Reductive Elimination ArX Ar-X AmineH R₂NH Base Cs₂CO₃ Base->AmineH Deprotonation Product Ar-NR₂ Base_Used 2 Cs⁺ + CO₃²⁻ + H₂O

Caption: Key steps in the palladium-catalyzed C-N cross-coupling cycle.

References

Technical Support Center: Dithiooxamide (dtto) and its Cesium Salts in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dithiooxamide (dtto), also known as rubeanic acid, and its cesium salts in aqueous solutions.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of Dithiooxamide in Aqueous Solution

Symptoms:

  • Visible solid particles remain after attempting to dissolve dtto.

  • The solution appears cloudy or forms a precipitate shortly after preparation.

  • Inconsistent results in downstream applications.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Low Intrinsic Solubility 1. Use a co-solvent such as ethanol or acetone before adding the aqueous medium.[1][2] 2. Prepare a stock solution in a suitable organic solvent (e.g., ethanol) and dilute it into the aqueous buffer.[3] 3. Heat the solution gently while dissolving, but be cautious of potential degradation.Dithiooxamide has very low solubility in water (0.37 g/L at 20°C).[4] Organic solvents can significantly improve its solubility.[3][5][6]
pH-Dependent Solubility 1. Adjust the pH of the aqueous solution. Dtto's solubility can be influenced by pH. 2. For complexation reactions with metals like copper, nickel, or cobalt, the precipitation is highly dependent on pH.[7]The protonation state of the amide and thiol groups can affect solubility. Metal complexes of dtto have varying stability and solubility at different pH values.[7]
Presence of Cesium Salts 1. Ensure the concentration of the cesium salt is not excessively high, which could lead to salting-out effects. 2. Prepare the dtto solution first, ensuring complete dissolution before adding the cesium salt solution.While specific data on dtto-cesium salt solubility is scarce, high concentrations of salts can decrease the solubility of organic compounds.
Low Temperature 1. Prepare the solution at room temperature or with gentle warming. 2. Store the solution at the recommended temperature and check for precipitation before use.Solubility of solids in liquids generally decreases with temperature.
Issue 2: Solution Discoloration (e.g., turning brown or black) and Degradation

Symptoms:

  • The initially prepared solution changes color over time, often darkening.

  • A decrease in the concentration of the active compound is observed in analytical tests.

  • Formation of unknown peaks in HPLC analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Explanation
Alkaline Hydrolysis 1. Maintain the pH of the solution in the neutral to slightly acidic range. Avoid strongly alkaline conditions (pH > 8). 2. If an alkaline pH is required for an experiment, prepare the solution fresh and use it immediately.Dithiooxamide is known to decompose in alkaline media.[8] This can lead to the formation of various degradation products.
Exposure to Light 1. Prepare and store the solution in amber-colored vials or protect it from light using aluminum foil.[9] 2. Minimize exposure to ambient light during experimental procedures.Photodegradation can occur, leading to a loss of the active compound.[9]
Elevated Temperature 1. Store the solution at recommended temperatures, typically refrigerated or at room temperature, depending on the solvent.[10] 2. Avoid prolonged exposure to high temperatures during experiments.Heat can accelerate the degradation of dithiooxamide.[9]
Oxidation 1. Use deoxygenated solvents for solution preparation. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon).Although less documented for dtto itself, similar compounds can be susceptible to oxidation.
Interaction with Cesium Ions 1. While specific catalytic effects of cesium on dtto degradation are not well-documented, monitor the stability of the solution in the presence of cesium salts more frequently.The presence of metal ions can sometimes influence the stability of organic ligands.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of dithiooxamide (dtto) in water?

A1: Dithiooxamide is only slightly soluble in water. The reported solubility is approximately 0.37 g/L at 20°C.[4] It is more soluble in organic solvents like ethanol and acetone.[1][2][3]

Q2: How does pH affect the stability of dtto in aqueous solutions?

A2: Dithiooxamide is unstable in alkaline solutions and tends to decompose.[8] It is generally more stable in neutral to slightly acidic conditions. The precipitation of its metal complexes is also highly pH-dependent.[7]

Q3: What are the known degradation products of dtto in aqueous solutions?

A3: While specific degradation pathways in aqueous solution are not extensively detailed in the provided search results, hydrolysis of the thioamide groups is a likely degradation route, especially under alkaline conditions. This could lead to the formation of oxamide and hydrogen sulfide, or further breakdown products.

Q4: Are there any specific stability issues associated with the cesium salt of dtto?

A4: There is a lack of specific studies on the stability of dithiooxamide-cesium salts in aqueous solutions in the provided search results. However, the stability will likely be governed by the inherent stability of the dithiooxamide molecule itself. The presence of cesium ions is not expected to drastically alter the stability profile unless it significantly changes the pH of the solution or participates in a reaction.

Q5: What are the recommended storage conditions for aqueous solutions of dtto?

A5: To minimize degradation, aqueous solutions of dithiooxamide should be:

  • Stored at cool and controlled temperatures.

  • Protected from light by using amber vials or other light-blocking materials.[9]

  • Maintained at a neutral or slightly acidic pH.

  • Prepared fresh whenever possible, especially if the solution is alkaline.

Q6: How can I monitor the stability of my dtto solution?

A6: The stability of a dithiooxamide solution can be monitored using analytical techniques such as:

  • UV-Vis Spectrophotometry: To track changes in the absorbance spectrum over time, which can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): To quantify the concentration of dtto and detect the appearance of degradation products.

Quantitative Data Summary

Table 1: Solubility of Dithiooxamide

Solvent Solubility Temperature Reference
Water0.37 g/L20°C[4]
EthanolSolubleNot Specified[1][3]
AcetoneSolubleNot Specified[2]
EtherInsolubleNot Specified[5]

Table 2: Factors Affecting Dithiooxamide Stability in Aqueous Solution

Factor Effect on Stability Recommendation Reference
High pH (Alkaline) Decreases stability, causes decompositionMaintain neutral to slightly acidic pH[8]
Light Exposure Can cause degradationStore in light-protected containers[9]
High Temperature Accelerates degradationStore at cool, controlled temperatures[9]

Experimental Protocols

Protocol 1: Preparation of a Dithiooxamide Aqueous Working Solution

Objective: To prepare a 100 µM aqueous working solution of dithiooxamide.

Materials:

  • Dithiooxamide (solid)

  • Ethanol (ACS grade or higher)

  • Deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a Stock Solution: Accurately weigh a required amount of dithiooxamide powder. Dissolve it in a minimal amount of ethanol to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Dilution: Based on the desired final concentration and volume, calculate the required volume of the stock solution.

  • Preparation of Working Solution: To a volumetric flask containing the desired final volume of deionized water, add the calculated volume of the dithiooxamide stock solution dropwise while stirring gently.

  • Final Volume Adjustment: Bring the solution to the final volume with deionized water.

  • Storage: Store the solution in a tightly capped amber vial at 4°C. Prepare fresh for best results.

Protocol 2: Stability Assessment using UV-Vis Spectrophotometry

Objective: To monitor the stability of a dithiooxamide solution over time.

Materials:

  • Prepared dithiooxamide solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Temperature-controlled incubator/water bath

Procedure:

  • Initial Measurement: Immediately after preparing the dithiooxamide solution, record its UV-Vis absorption spectrum (e.g., from 200 to 600 nm) to determine the initial absorbance maximum (λmax) and its value.

  • Incubation: Aliquot the solution into several sealed, light-protected vials. Place the vials under the desired storage conditions (e.g., specific temperature and light exposure).

  • Time-Point Measurements: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and record its UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at λmax against time. A decrease in absorbance indicates degradation of dithiooxamide.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing prep1 Weigh Dithiooxamide prep2 Dissolve in Organic Solvent (e.g., Ethanol) to make Stock Solution prep1->prep2 prep3 Dilute Stock Solution into Aqueous Buffer prep2->prep3 storage Store under defined conditions (pH, Temp, Light) prep3->storage Start Experiment analysis Analyze at time points (UV-Vis, HPLC) storage->analysis data Plot Concentration vs. Time analysis->data troubleshooting_logic cluster_issue Identify Issue cluster_causes_precipitate Potential Causes cluster_causes_degradation Potential Causes start Problem with dtto-Cesium Salt Solution precipitate Precipitation / Poor Solubility start->precipitate degradation Discoloration / Degradation start->degradation low_sol Low Intrinsic Solubility precipitate->low_sol bad_ph Incorrect pH precipitate->bad_ph salting_out High Salt Conc. precipitate->salting_out alkaline Alkaline Hydrolysis degradation->alkaline light Photodegradation degradation->light heat Thermal Degradation degradation->heat signaling_pathway_analogy cluster_stressors Stress Factors dtto Dithiooxamide (Stable Form) degraded Degradation Products dtto->degraded stressor1 High pH stressor1->degraded stressor2 Light stressor2->degraded stressor3 Heat stressor3->degraded

References

Technical Support Center: Cesium Carbadodecaborate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium carbadodecaborate and its derivatives. The information provided addresses common solubility challenges and offers potential solutions and experimental protocols.

Troubleshooting Guide

Issue 1: Poor Solubility in Aqueous Solutions for Biological Assays

Symptoms:

  • Precipitation of the compound upon addition to aqueous buffers (e.g., PBS).

  • Inconsistent results in cell-based assays.

  • Difficulty achieving desired concentrations for biological experiments.

Possible Causes:

  • The inherent hydrophobicity of the carborane cage.

  • Strong ionic interactions in the crystal lattice of the cesium salt.

Solutions:

SolutionDescriptionSuitability
Liposomal Formulation Encapsulating the carborane derivative within liposomes can significantly improve its dispersibility in aqueous media and facilitate cellular uptake.Highly suitable for in vitro and in vivo biological studies.
Co-solvent System Using a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can help to dissolve the compound before further dilution in aqueous media. Caution: High concentrations of organic solvents can be toxic to cells.Suitable for initial stock solutions and some in vitro assays, but requires careful optimization of the final solvent concentration.
pH Adjustment For carborane derivatives with acidic or basic functional groups, adjusting the pH of the solution may improve solubility.Dependent on the specific chemical structure of the derivative.
Nanoparticle Formulation Similar to liposomes, formulating the compound into nanoparticles can enhance aqueous dispersibility and bioavailability.Suitable for advanced drug delivery applications.
Issue 2: Difficulty Dissolving Cesium Carbadodecaborate Salts in Organic Solvents

Symptoms:

  • The compound does not fully dissolve in the chosen organic solvent, even at low concentrations.

  • A suspension or cloudy solution is formed instead of a clear solution.

Possible Causes:

  • Inappropriate solvent choice for the specific carborane derivative.

  • Low kinetic solubility.

Solutions:

SolutionDescription
Solvent Screening Test the solubility in a range of solvents with varying polarities (e.g., ethers like THF and diethyl ether, chlorinated solvents like dichloromethane, and polar aprotic solvents like acetonitrile).
Heating Gently warming the solvent while stirring can help to overcome the activation energy for dissolution. Always check the thermal stability of your compound first.
Sonication Using an ultrasonic bath can provide the energy needed to break up solid aggregates and promote dissolution.
Functionalization Chemical modification of the carborane cage by adding solubilizing groups can dramatically improve solubility in specific solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of cesium carbadodecaborates?

A1: Cesium salts of carbadodecaborates are generally characterized by low solubility in water. However, they tend to have better solubility in organic ethers. The specific solubility is highly dependent on the substituents on the carborane cage. For instance, halogenated derivatives may have different solubility profiles compared to their parent compounds.

Q2: I am seeing precipitation when I dilute my DMSO stock solution into my cell culture media. What can I do?

A2: This is a common issue when the final concentration of the compound in the media exceeds its aqueous solubility limit, even with a small amount of DMSO. To address this, you can:

  • Lower the final concentration: If your experiment allows, try working at a lower concentration.

  • Use a liposomal formulation: This is a highly effective method to deliver hydrophobic compounds to cells in an aqueous environment. An experimental protocol for this is provided below.

  • Optimize the DMSO concentration: Ensure the final DMSO concentration in your cell culture is as low as possible (typically <0.5%) to minimize cytotoxicity. You may need to prepare a more dilute stock solution in DMSO.

Q3: Are there any safety precautions I should take when handling cesium carbadodecaborate compounds?

A3: Yes. Always consult the Safety Data Sheet (SDS) for the specific compound you are working with. General safety precautions include:

  • Handling the compound in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Some cesium compounds can react violently with water. Ensure you are aware of the reactivity of your specific compound.

Q4: Can I use techniques like micronization to improve the solubility of my cesium carbadodecaborate?

A4: Techniques like micronization, which increase the surface area of solid particles, can improve the dissolution rate. However, they do not increase the intrinsic equilibrium solubility of the compound. For poorly soluble compounds, this may not be sufficient to achieve the desired concentration. Formulation strategies like liposomes or nanoparticle encapsulation are generally more effective for significantly overcoming poor solubility in biological systems.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for specific cesium carbadodecaborate derivatives in various organic solvents is challenging as this information is often not publicly available. The table below provides a summary of the available qualitative and quantitative data for representative compounds.

CompoundSolventSolubilityCitation
Cesium dodecaborate (Cs₂B₁₂H₁₂)WaterLow[1]
EthersGood[1]
Cesium cobalt dicarbollide4 M Sodium Nitrate and 1 M Sodium Hydroxide~2 x 10⁻³ M at 40 °C[2]

Note: Researchers should determine the solubility of their specific cesium carbadodecaborate derivative experimentally in the solvents relevant to their application.

Experimental Protocols

Protocol: Preparation of Carborane-Loaded Liposomes for Cellular Delivery

This protocol is adapted from methods for formulating carborane derivatives for Boron Neutron Capture Therapy (BNCT) and can be used to improve the aqueous dispersibility of cesium carbadodecaborates for in vitro studies.[3]

Materials:

  • Carborane derivative

  • Dipalmitoylphosphatidylcholine (DPPC) or other suitable lipid

  • Cholesterol (optional, can improve liposome stability)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. Dissolve the carborane derivative, lipid (e.g., DPPC), and cholesterol (if using) in chloroform in a round-bottom flask. A typical molar ratio of lipid to carborane derivative might be 20:1, but this should be optimized. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film by adding PBS (pH 7.4) and vortexing. The solution will appear milky.

  • Liposome Sizing: a. To create unilamellar vesicles of a defined size, sonicate the milky liposome suspension. For a bath sonicator, this may take 5-10 minutes. For a probe sonicator, use short bursts on ice to avoid overheating. b. For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-20 times.

  • Purification (Optional): a. To remove any unencapsulated carborane derivative, the liposome suspension can be purified by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis.

  • Characterization: a. The size distribution and zeta potential of the liposomes can be determined by Dynamic Light Scattering (DLS). b. The concentration of the encapsulated carborane derivative can be determined using a suitable analytical technique (e.g., ICP-MS for boron content) after lysing the liposomes with a detergent.

Visualizations

Experimental Workflow: Liposomal Formulation of Carborane Derivatives

G cluster_0 1. Lipid Film Preparation cluster_1 2. Hydration & Sizing cluster_2 3. Purification & Characterization a Dissolve Carborane, Lipid, and Cholesterol in Chloroform b Evaporate Solvent (Rotary Evaporator) a->b c Dry Film Under Vacuum b->c d Hydrate with PBS c->d Hydration e Sonication d->e f Extrusion (e.g., 100 nm) e->f g Purification (Size Exclusion or Dialysis) f->g Purification h Characterization (DLS, ICP-MS) g->h i Carborane-Loaded Liposomes h->i Ready for Use

Caption: Workflow for preparing carborane-loaded liposomes.

Signaling Pathways Modulated by Carborane Derivatives

Some carborane derivatives have been shown to interact with specific cellular signaling pathways, making them of interest for drug development.

G cluster_Hippo Hippo Pathway cluster_Arachidonic Arachidonic Acid Metabolism cluster_JAKSTAT JAK/STAT & PI3K/AKT Pathways TEAD TEAD TEAD_target Target Gene Expression (Cell Proliferation, Anti-Apoptosis) TEAD->TEAD_target Arachidonic Arachidonic Acid LOX5 5-Lipoxygenase (5-LO) Arachidonic->LOX5 Leukotrienes Leukotrienes (Inflammation) LOX5->Leukotrienes JAK JAK STAT5 STAT5 JAK->STAT5 CellCycle G1 Phase Arrest STAT5->CellCycle PI3K PI3K AKT AKT PI3K->AKT AKT->CellCycle p38 p38 MAPK p38->CellCycle Carborane Carborane Derivatives Carborane->TEAD Inhibition Carborane->LOX5 Inhibition Carborane->STAT5 Inhibition Carborane->AKT Inhibition Carborane->p38 Activation

Caption: Inhibition and activation of signaling pathways by carboranes.

References

Technical Support Center: Refinement of Dithiooxamide (dtto), Cesium Salt Crystal Growth Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of dithiooxamide (dtto), cesium salt crystal growth methods.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystal growth of dithiooxamide-cesium salt complexes?

A1: The most critical factors include the purity of the starting materials (dithiooxamide and cesium salt), the choice of solvent, the concentration of the solution (supersaturation level), the temperature at which crystallization occurs, and the rate of cooling or solvent evaporation. Contaminants can act as inhibitors or competing nucleation sites, leading to poor crystal quality.[1][2]

Q2: How do I select an appropriate solvent for growing dithiooxamide-cesium salt crystals?

A2: An ideal solvent should dissolve a moderate amount of the dithiooxamide-cesium salt complex at a higher temperature and a significantly lower amount at room temperature. This temperature-dependent solubility is crucial for methods like slow cooling. The solvent should also be relatively inert and not react with the complex. It is often a matter of empirical screening to find the best solvent or solvent mixture.

Q3: What is the importance of using a seed crystal?

A3: A seed crystal provides a nucleation site for crystal growth to begin.[1] Using a high-quality seed crystal can help in obtaining larger, single crystals with a desired morphology. Without a seed crystal, spontaneous nucleation can occur at multiple sites, leading to the formation of many small crystals.[1]

Q4: Can co-crystallization techniques be applied to dithiooxamide-cesium salt systems?

A4: Yes, co-crystallization can be a powerful technique to modify the physicochemical properties of the resulting crystals, such as stability and solubility.[3][4][5] This involves introducing a "coformer" molecule that integrates into the crystal lattice. The choice of coformer and the crystallization technique are critical for successful co-crystal formation.[6]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
No Crystal Growth The solution is not supersaturated.Increase the concentration of the solute by either adding more solute or slowly evaporating the solvent.[1][2]
The temperature is too high.Gradually lower the temperature to decrease the solubility of the compound and induce nucleation.[2]
Presence of impurities inhibiting nucleation.Use highly purified starting materials and solvents. Consider filtering the solution before setting it up for crystallization.[2]
Formation of Many Small Crystals The solution is too supersaturated, leading to rapid and uncontrolled nucleation.Decrease the concentration of the solution. Slow down the crystallization process by reducing the rate of cooling or solvent evaporation.
Lack of a single nucleation site.Introduce a single, high-quality seed crystal into a slightly supersaturated solution.[7]
Crystals are Opaque or have Poor Quality Rapid crystal growth trapping solvent or impurities.Slow down the crystal growth rate by using a slower cooling profile or a solvent system with a lower evaporation rate.
The solvent is not suitable.Experiment with different solvents or solvent mixtures to find one that promotes slower, more ordered growth.
Seed Crystal Dissolves The solution is undersaturated.Ensure the solution is fully saturated before introducing the seed crystal. You can achieve this by adding more solute or allowing some solvent to evaporate.[1]

Experimental Protocols

Method 1: Slow Cooling Crystallization

This method is effective for compounds with a significant difference in solubility at different temperatures.

  • Preparation of Saturated Solution:

    • Dissolve the dithiooxamide-cesium salt complex in a suitable solvent at an elevated temperature until saturation is reached.

    • Stir the solution to ensure homogeneity.

  • Filtration:

    • While hot, filter the solution through a pre-warmed filter to remove any particulate impurities.

  • Cooling:

    • Allow the solution to cool down slowly to room temperature. A programmable water bath or a well-insulated container can be used to control the cooling rate.

    • A slower cooling rate generally results in larger and higher-quality crystals.

  • Crystal Harvesting:

    • Once crystal growth appears complete, carefully decant the mother liquor.

    • Wash the crystals with a small amount of cold solvent and then dry them.

Method 2: Solvent Evaporation

This technique is suitable for compounds that are highly soluble at room temperature.

  • Preparation of Solution:

    • Dissolve the dithiooxamide-cesium salt complex in a volatile solvent at room temperature to create a solution that is close to saturation.

  • Setup for Evaporation:

    • Place the solution in a beaker or crystallizing dish.

    • Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow solvent evaporation and to prevent dust contamination.[7]

  • Crystal Growth:

    • Leave the setup in an undisturbed location with controlled temperature and airflow.

    • Crystals will form as the solvent evaporates and the solution becomes supersaturated.

  • Harvesting:

    • Once a sufficient number of crystals have formed, harvest them as described in the slow cooling method.

Method 3: Antisolvent Crystallization

This method involves the addition of a second solvent (the antisolvent) in which the compound is insoluble, to a solution of the compound, to induce precipitation.[5][8]

  • Preparation of Solution:

    • Dissolve the dithiooxamide-cesium salt complex in a "good" solvent in which it is highly soluble.

  • Addition of Antisolvent:

    • Slowly add an "antisolvent" (a solvent in which the complex is poorly soluble but is miscible with the "good" solvent) to the solution.

    • The addition can be done dropwise while stirring.

  • Inducing Crystallization:

    • The addition of the antisolvent will reduce the overall solubility of the complex, leading to supersaturation and subsequent crystallization.

  • Harvesting:

    • Collect the crystals by filtration, wash with the antisolvent, and dry.

Summary of Crystal Growth Parameters
ParameterSlow CoolingSolvent EvaporationAntisolvent Crystallization
Driving Force Temperature GradientSolvent RemovalSolubility Reduction
Key Variable Cooling RateEvaporation RateAntisolvent Addition Rate
Suitable for Temperature-sensitive solubilityHigh solubility at RTSystems with a good solvent/antisolvent pair
Typical Outcome Large, well-defined crystalsCan produce a range of crystal sizesOften produces fine powders, can be controlled for larger crystals[8]

Visualizations

experimental_workflow Experimental Workflow for Crystal Growth cluster_prep 1. Solution Preparation cluster_methods 2. Crystallization Methods cluster_harvest 3. Crystal Harvesting start Dissolve dtto-Cs Salt in Solvent filter Filter Solution to Remove Impurities start->filter slow_cool Slow Cooling filter->slow_cool solvent_evap Solvent Evaporation filter->solvent_evap antisolvent Antisolvent Addition filter->antisolvent decant Decant Mother Liquor slow_cool->decant After cooling solvent_evap->decant After evaporation antisolvent->decant After precipitation wash Wash Crystals decant->wash dry Dry Crystals wash->dry end end dry->end Final Product

Caption: Workflow for dithiooxamide-cesium salt crystal growth.

troubleshooting_flowchart Troubleshooting Crystal Growth Issues cluster_solutions_no_growth Solutions for No Growth cluster_solutions_poor_quality Solutions for Poor Quality start Start Experiment check_growth Crystal Growth Observed? start->check_growth no_growth No Growth check_growth->no_growth No yes_growth Growth Observed check_growth->yes_growth Yes increase_conc Increase Concentration no_growth->increase_conc lower_temp Lower Temperature no_growth->lower_temp purify Purify Materials no_growth->purify check_quality Good Quality Crystals? yes_growth->check_quality poor_quality Poor Quality (Small, Opaque) check_quality->poor_quality No good_quality High-Quality Crystals check_quality->good_quality Yes slow_growth Slow Down Growth Rate poor_quality->slow_growth change_solvent Change Solvent poor_quality->change_solvent use_seed Use Seed Crystal poor_quality->use_seed end Successful Crystallization good_quality->end increase_conc->check_growth Retry lower_temp->check_growth Retry purify->check_growth Retry slow_growth->check_quality Retry change_solvent->check_quality Retry use_seed->check_quality Retry

Caption: Logical workflow for troubleshooting common crystal growth problems.

References

Technical Support Center: Cesium Carbadodecaborate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cesium carbadodecaborate (Cs[CB₁₁H₁₂]). The content is based on the established high stability of the carbadodecaborate anion and related carborane clusters.

Frequently Asked Questions (FAQs)

Q1: My experiment requires inert conditions. How stable is cesium carbadodecaborate to atmospheric exposure?

A1: Cesium carbadodecaborate is known for its high chemical inertness and superior resistance to oxidation and hydrolysis.[1] For many applications, brief exposure to ambient air is unlikely to cause degradation. However, for highly sensitive reactions or long-term storage, it is best practice to handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination with atmospheric moisture or other reactive species.

Q2: I am running a reaction at elevated temperatures. What is the thermal stability of cesium carbadodecaborate?

A2: The carbadodecaborate anion is part of a class of compounds known for remarkable thermal stability.[1] While specific decomposition temperatures for Cs[CB₁₁H₁₂] are not widely reported, related carborane structures can be stable at very high temperatures. For instance, isomerization of neutral closo-dicarbadodecaboranes can occur at temperatures ranging from 470°C to over 600°C, with decomposition occurring at even higher temperatures.[2] However, the cation can influence thermal stability. For example, a lithium salt of a related carborane anion began to show decomposition at 195°C under high vacuum over several days, with more gradual decomposition at 250°C.[3][4] Given that cesium is a large, non-polarizing cation, Cs[CB₁₁H₁₂] is expected to be highly thermally robust, but it is always recommended to perform thermogravimetric analysis (TGA) to determine the precise decomposition temperature for your specific experimental conditions.

Q3: Can I use cesium carbadodecaborate in aqueous solutions or with protic solvents?

A3: The carbadodecaborate anion exhibits excellent hydrolytic stability.[1] It is generally resistant to water and other protic solvents under neutral pH conditions. This stability is a key feature of this class of weakly coordinating anions. However, prolonged exposure to strongly acidic or basic aqueous solutions at high temperatures could potentially lead to slow degradation, although the anion is known to be resistant even to strong acids and bases.[5]

Q4: What is the electrochemical stability window of the carbadodecaborate anion?

A4: The [CB₁₁H₁₂]⁻ anion is known for its wide electrochemical stability window. The anodic oxidation of the parent anion has been measured at approximately 4.6 V vs Mg⁰/²⁺.[6] The reductive stability is also very high. This makes carbadodecaborate salts suitable for applications in high-voltage battery electrolytes.[6]

Q5: I suspect my cesium carbadodecaborate has degraded. What are the likely degradation pathways and products?

A5: Degradation of the highly stable carbadodecaborate anion is unlikely under standard experimental conditions. If degradation does occur, it would likely be under harsh conditions. Based on the chemistry of related closo-borane clusters, a potential degradation pathway involves "cage-opening" to a nido-carborane structure. This can be induced by strong Lewis bases. Another possibility under extreme thermal stress is the formation of biscarborane species through dehydrocoupling, although this has been noted to be favored for lithium salts rather than cesium.[3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected side products in a reaction. While highly inert, the carbadodecaborate anion could potentially react under specific conditions (e.g., with highly electrophilic reagents or strong bases).• Characterize the side products using techniques like NMR (¹¹B, ¹³C, ¹H) and mass spectrometry to identify any changes to the carborane cage. • Run a control reaction with cesium carbadodecaborate under the reaction conditions without other reagents to confirm its stability.
Inconsistent electrochemical measurements. Although the anion is very stable, impurities in the salt or solvent can affect electrochemical performance. The formation of a passivating film from the oxidation of the anion at high potentials can also occur.[6]• Ensure the purity of the cesium carbadodecaborate and the electrolyte solvent. Recrystallization of the salt may be necessary. • Polish the electrode surface between measurements. • Perform cyclic voltammetry on the electrolyte solution to confirm the stability window under your conditions.
Apparent solubility issues or phase separation at high temperatures. The salt itself is thermally stable, but changes in the solvent or reactions of other components at high temperatures could lead to these observations.• Verify the thermal stability of all components in your system, not just the cesium carbadodecaborate. • Consider if the cesium cation is interacting with other species in the solution, which might be temperature-dependent.

Quantitative Stability Data

The following table summarizes the known stability parameters for the carbadodecaborate anion and related compounds.

Parameter Value Compound/Conditions Reference
Anodic Oxidation Potential ~4.6 V vs Mg⁰/²⁺[CB₁₁H₁₂]⁻ anion[6]
Thermal Decomposition Onset 195 °CC-butylated lithium carborane salt (under high vacuum, 5 days)[3]
Isomerization Temperature 470 °Cortho-carborane to meta-carborane[2]
Isomerization Temperature 615 °Cmeta-carborane to para-carborane[2]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place 5-10 mg of cesium carbadodecaborate into an alumina or platinum TGA pan.

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program to ramp from room temperature to a desired final temperature (e.g., 800°C) at a heating rate of 10°C/min.

  • Data Acquisition: Record the sample weight as a function of temperature.

  • Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Protocol 2: Assessment of Chemical Stability by ¹¹B NMR Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of cesium carbadodecaborate in a deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃).

    • To test for stability, add the chemical of interest (e.g., a strong acid or base) to the NMR tube containing the stock solution.

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum of the initial stock solution. The spectrum of the [CB₁₁H₁₂]⁻ anion should show characteristic resonances for the boron atoms in the cage.

    • Acquire subsequent ¹¹B NMR spectra at various time points after adding the test chemical.

  • Analysis: Compare the spectra over time. The appearance of new peaks or significant shifts in existing peaks would indicate a chemical reaction or degradation of the carborane cage. The transformation from a closo- to a nido-carborane, for example, results in a distinct change in the ¹¹B NMR spectrum.

Visualizing Potential Degradation Pathways

While cesium carbadodecaborate is highly stable, understanding potential reaction pathways of the carborane cage under forcing conditions can be useful. The following diagrams illustrate two known reaction types for closo-carborane anions.

closo_to_nido closo closo-[CB₁₁H₁₂]⁻ (Stable Cage) nido nido-carborane anion (Cage-Opened) closo->nido Deboronation reagent + Strong Lewis Base (e.g., F⁻) dehydrocoupling start 2 x closo-carborane anion dimer Biscarborane (Dimer) start->dimer Dehydrocoupling conditions Heat or Electrochemical Oxidation

References

Technical Support Center: Enhancing the Performance of Cesium Salt-Based Organic Photovoltaic Devices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not identify a specific, commonly used material or device structure referred to as "DTTO" within the field of organic electronics or photovoltaics. The following technical support guide is based on best practices for enhancing the performance of solution-processed organic solar cells incorporating cesium salt additives. The principles and troubleshooting steps outlined here are broadly applicable to a range of organic photovoltaic materials and device architectures.

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address common challenges encountered during the fabrication and testing of organic solar cells enhanced with cesium salts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of adding cesium salts to the active layer of an organic solar cell?

Adding small amounts of cesium salts, such as cesium carbonate (Cs₂CO₃) or cesium acetate (CsAc), can significantly enhance device performance and stability.[1][2] The primary benefits include:

  • Improved Charge Extraction: Cesium salts can form an interfacial dipole layer between the active layer and the electrode, which can lower the work function of the cathode, leading to more efficient electron extraction.[1][3][4]

  • Reduced Recombination: Passivation of defects at the interface and within the bulk of the active layer reduces charge recombination, leading to higher open-circuit voltage (Voc) and fill factor (FF).

  • Morphology Optimization: Cesium salt additives can influence the crystallization and morphology of the photoactive blend, promoting a more favorable nanostructure for charge transport.

  • Enhanced Stability: The incorporation of cesium salts can improve the operational and environmental stability of the devices.[5]

Q2: What is the optimal concentration of cesium salt to use?

The optimal concentration is highly dependent on the specific organic semiconductor materials, the chosen cesium salt, and the overall device architecture. However, a general observation is that a small molar percentage (typically in the range of 3-5 mol%) is often most effective. Exceeding the optimal concentration can lead to the formation of aggregates or "dead zones" within the active layer, which can hinder performance by acting as charge traps.

Q3: Can cesium salts be used with non-fullerene acceptors (NFAs)?

Yes, cesium salt additives can be effectively used in non-fullerene acceptor-based organic solar cells. The principles of improved charge extraction and interface modification are applicable to these systems as well. Additive engineering is a key strategy for optimizing the morphology and performance of NFA-based devices.[6][7][8]

Troubleshooting Guide

Issue 1: Low Power Conversion Efficiency (PCE)

Q: My device exhibits significantly lower PCE than expected after incorporating a cesium salt additive. What are the possible causes and solutions?

A: Low PCE can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

CauseRecommended Solution
Suboptimal Cesium Salt Concentration Perform a concentration-dependent study to find the optimal amount of the cesium salt additive. Start with a low concentration (e.g., 1 mol%) and incrementally increase it.
Poor Film Morphology Optimize the spin coating parameters (speed, acceleration, time) to ensure a uniform and smooth active layer. Consider post-deposition annealing at various temperatures and durations. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can be used to analyze the film morphology.
Incorrect Energy Level Alignment Verify the energy levels of your donor, acceptor, and interlayer materials. The cesium salt should facilitate, not hinder, charge extraction. Ultraviolet Photoelectron Spectroscopy (UPS) can be used to measure the work function changes.
Solvent and Additive Incompatibility Ensure the cesium salt is fully dissolved and stable in the host solvent. Incomplete dissolution can lead to aggregates. The use of co-solvents or different processing additives might be necessary.
Issue 2: High Recombination Rates and Low Voc

Q: I've added a cesium salt, but my device's open-circuit voltage (Voc) has not improved, or has even decreased. What could be the issue?

A: A lack of improvement in Voc suggests that charge recombination is still a dominant loss mechanism.

Possible Causes & Solutions:

CauseRecommended Solution
Ineffective Defect Passivation The chosen cesium salt may not be effectively passivating the specific types of defects present in your material system. Experiment with different cesium salts (e.g., Cs₂CO₃, CsI, CsAc) to see which provides the best passivation.
Interface Contamination Ensure a clean processing environment to avoid contaminants at the interfaces, which can act as recombination centers. Substrates should be meticulously cleaned before deposition.
Increased Trap States At higher concentrations, cesium salts can introduce additional trap states. Re-optimize the additive concentration.
Issue 3: Poor Film Quality (Pinholes, Comet Streaks, Striations)

Q: My spin-coated active layer with the cesium salt additive shows visible defects like pinholes and streaks. How can I resolve this?

A: Film quality is critical for device performance, as defects can lead to short circuits and reduced efficiency.[9][10][11]

Possible Causes & Solutions:

Defect TypeCauseRecommended Solution
Pinholes & Comet Streaks Particulate contamination on the substrate or in the solution.[9]Work in a cleanroom environment. Filter the precursor solution using a syringe filter (e.g., 0.22 µm PTFE) immediately before spin coating. Ensure substrates are thoroughly cleaned.
Striations Inconsistent evaporation rate of the solvent across the substrate.[10][12]Optimize the spin coating environment to control solvent evaporation. A controlled nitrogen atmosphere can help. Adjusting the solvent composition to include solvents with different boiling points can also mitigate this issue.
Incomplete Coating Poor wetting of the solution on the substrate.Ensure the substrate has the appropriate surface energy. A brief UV-ozone treatment or the use of a suitable underlying layer (e.g., PEDOT:PSS) can improve wettability.

Quantitative Data Summary

The following tables summarize the impact of cesium-based additives on the performance of organic solar cells from cited literature.

Table 1: Effect of Cesium Carbonate (Cs₂CO₃) as an Interlayer

Device StructureAdditiveVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Polymer Solar CellNone0.856.8402.3[1]
Polymer Solar CellCs₂CO₃0.868.5423.1[1]
Perovskite Solar CellNone---~12[2]
Perovskite Solar CellCs₂CO₃---14.2[2]
p-i-n Perovskite Solar CellNone1.1522.837519.8[4]
p-i-n Perovskite Solar CellCs₂CO₃1.1924.497822.9[4]

Table 2: Effect of ZnO:Cs₂CO₃ Electron Transport Layer

Device StructureETLVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Inverted OPVZnO:Cs₂CO₃0.90-6.14623.43[5]

Experimental Protocols

Protocol 1: Fabrication of an Inverted Organic Solar Cell with a Cs₂CO₃ Interlayer

This protocol describes a general procedure for fabricating an inverted organic solar cell, incorporating a cesium carbonate interlayer for enhanced electron extraction.

  • Substrate Cleaning:

    • Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the wettability and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Deposit the hole transport layer (e.g., PEDOT:PSS) onto the ITO substrate via spin coating.

    • Anneal the substrates at a specified temperature (e.g., 150 °C) for a designated time (e.g., 10 minutes) in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a solution of the donor and acceptor materials in a suitable solvent (e.g., chlorobenzene) with the desired concentration and ratio.

    • Add the cesium salt solution (e.g., Cs₂CO₃ in 2-methoxyethanol) to the active layer blend at the optimized concentration.

    • Spin-coat the active layer blend onto the HTL.

    • Anneal the film at an optimized temperature and time to control the morphology.

  • Electron Transport Layer (ETL) / Interlayer Deposition:

    • If a separate ETL is used, deposit it on top of the active layer (e.g., ZnO nanoparticles).

    • For an interlayer, a thin layer of Cs₂CO₃ can be thermally evaporated or solution-processed on top of the active layer.

  • Cathode Deposition:

    • Deposit the metal cathode (e.g., Aluminum) via thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric degradation.

Visualizations

Diagram 1: Experimental Workflow for Device Fabrication

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (in Glovebox) cluster_final Final Steps sub_clean Substrate Cleaning (Ultrasonication) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone htl HTL Deposition (e.g., PEDOT:PSS) uv_ozone->htl active Active Layer + Cs-Salt (Spin Coating) htl->active etl ETL/Interlayer (e.g., Cs₂CO₃) active->etl cathode Cathode Deposition (Thermal Evaporation) etl->cathode encap Encapsulation cathode->encap testing Device Testing (J-V, EQE) encap->testing

A typical workflow for fabricating organic solar cells with a cesium salt additive.

Diagram 2: Energy Level Diagram Illustrating the Effect of a Cs₂CO₃ Interlayer

G cluster_0 Without Cs₂CO₃ Interlayer cluster_1 With Cs₂CO₃ Interlayer anode_label Anode (ITO) donor_homo Donor HOMO donor_lumo Donor LUMO acceptor_lumo Acceptor LUMO cathode_label_no_cs Cathode (Al) acceptor_lumo->cathode_label_no_cs Electron Extraction (Large Barrier) donor_homo->donor_lumo Eg_D acceptor_homo Acceptor HOMO acceptor_homo->acceptor_lumo Eg_A anode_label2 Anode (ITO) donor_homo2 Donor HOMO donor_lumo2 Donor LUMO acceptor_lumo2 Acceptor LUMO cs_layer Cs₂CO₃ acceptor_lumo2->cs_layer Enhanced Electron Extraction (Reduced Barrier) cathode_label_cs Cathode (Al) donor_homo2->donor_lumo2 Eg_D acceptor_homo2 Acceptor HOMO acceptor_homo2->acceptor_lumo2 Eg_A

Effect of a Cs₂CO₃ interlayer on the energy level alignment and electron extraction.

Diagram 3: Troubleshooting Logic for Low PCE

G start Low PCE Observed check_conc Is Cesium Salt Concentration Optimized? start->check_conc optimize_conc Perform Concentration Dependent Study check_conc->optimize_conc No check_morph Is Film Morphology Uniform? check_conc->check_morph Yes optimize_conc->check_morph optimize_spin Optimize Spin Coating & Annealing Parameters check_morph->optimize_spin No check_energy Are Energy Levels Aligned for Extraction? check_morph->check_energy Yes optimize_spin->check_energy verify_materials Verify Material Energy Levels (UPS) check_energy->verify_materials No check_solution Is the Solution Homogeneous? check_energy->check_solution Yes verify_materials->check_solution improve_solution Improve Solubility (Co-solvents, Sonication) check_solution->improve_solution No success PCE Improved check_solution->success Yes improve_solution->success

A logical workflow for troubleshooting low Power Conversion Efficiency (PCE).

References

Technical Support Center: Dithiothreitol (DTT) and Cesium Salt Experiments

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: This guide addresses strategies for preventing sample contamination when working with dithiothreitol (DTT). Initial inquiries regarding "DTTO" have been interpreted as a likely typographical error for "DTT," a common reducing agent in biochemical research. DTTO, or Di-tetrazine-tetroxide, is a high-energy explosive material and is not typically used in the biological research settings frequented by drug development professionals.

This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the risk of cesium salt contamination in experiments involving DTT.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your experiments.

Problem 1: Inconsistent or unexpected assay results after using DTT and cesium salts.
Potential Cause Troubleshooting Step Expected Outcome
Cesium-Induced DTT Oxidation: While cesium is an alkali metal and not a transition metal, high concentrations of cesium salts could potentially interact with and reduce the effectiveness of DTT through mechanisms that are not well-documented. Some transition metals are known to oxidize DTT.[1][2]1. Run a DTT activity control: Prepare a sample with DTT and the cesium salt concentration you are using, but without your protein or substrate of interest. Measure the concentration of active DTT over your experimental time course. 2. Increase DTT concentration: If you observe a loss of DTT activity, try incrementally increasing the DTT concentration in your experiment to compensate for any potential inactivation.1. The control experiment will show if the cesium salt is directly affecting the stability of DTT. 2. Restored experimental results may indicate that DTT concentration was the limiting factor.
Metal Ion Contamination in Cesium Salt: The cesium salt itself may be contaminated with trace amounts of heavy metals which can directly interact with DTT. DTT is known to form stable complexes with several metal ions.[3][4]1. Use high-purity cesium salts: Switch to the highest available grade of cesium salt for your experiments. 2. Pre-treat solutions with a chelating agent: In a control experiment, consider adding a chelating agent like EDTA to your buffer before adding DTT. Note that EDTA can interfere with some biological assays, so this should be used for diagnostic purposes.1. If results improve with higher purity salt, the original salt was likely contaminated. 2. If EDTA rescues the experiment, it confirms that metal ion contamination is the likely culprit.
pH Shift: The addition of cesium salts may alter the pH of your buffer, affecting DTT's reducing capability, which is pH-dependent. The reducing power of DTT is limited to pH values above 7.1. Measure the pH: Check the pH of your final reaction mixture containing the cesium salt. 2. Re-buffer if necessary: Adjust the pH to the optimal range for your experiment.1. Confirmation of a pH shift will identify this as a variable. 2. Correcting the pH should restore expected experimental outcomes.
Problem 2: Visible precipitation or turbidity in the sample.
Potential Cause Troubleshooting Step Expected Outcome
Formation of Insoluble Cesium-DTT Complexes: Although not extensively documented, high concentrations of both DTT and cesium salts could potentially lead to the formation of insoluble complexes. DTT is known to form polymeric complexes with some metal ions.[3]1. Lower concentrations: Systematically decrease the concentration of both the cesium salt and DTT to find a range where precipitation does not occur. 2. Change the buffer: Test different buffer systems that may improve the solubility of all components.1. Identification of a working concentration range without precipitation. 2. A different buffer may prevent the formation of insoluble complexes.
Salting Out of Proteins: The high ionic strength from the cesium salt may be causing your protein of interest to precipitate.1. Vary the salt concentration: Determine the maximum concentration of cesium salt your protein can tolerate before precipitating. 2. Add a stabilizing agent: Consider including a stabilizing agent such as glycerol or a non-ionic detergent in your buffer.1. Establishes the working limits for your specific protein. 2. The protein remains in solution at the desired cesium salt concentration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which cesium salts might contaminate a DTT-containing sample?

A1: The most probable source of contamination is not a direct reaction between cesium and DTT, but rather the introduction of trace metal impurities present in the cesium salt. DTT is known to be sensitive to and can be oxidized by various transition metals.[1][2] These metal contaminants can reduce the effective concentration of DTT, leading to experimental variability. Additionally, DTT can act as a chelating agent, forming complexes with these metal ions, which might interfere with your assay.[3][4]

Q2: How can I prevent contamination before I even start my experiment?

A2: Proactive prevention is key.

  • Use High-Purity Reagents: Always opt for the highest purity grade available for both DTT and cesium salts.

  • Dedicated Glassware and Equipment: Use separate, clearly labeled glassware and pipette tips for handling DTT and cesium salts to avoid cross-contamination.

  • Work in a Clean Environment: Prepare your solutions in a clean, dust-free area, such as a laminar flow hood, to minimize airborne contaminants.

  • Fresh Solutions: Prepare DTT solutions fresh for each experiment, as they can oxidize over time, a process that can be accelerated by metal ion contaminants.

Q3: Is there an ideal buffer system to use when working with both DTT and cesium salts?

A3: The optimal buffer will be system-dependent. However, it is crucial to choose a buffer with a pH above 7 to ensure DTT is in its active, reduced state. It is also important to verify that the high ionic strength of the cesium salt does not cause the buffer components themselves to precipitate. Always test the solubility of all your components in the chosen buffer system before proceeding with your main experiment.

Q4: Can I use a substitute for DTT to avoid these potential issues?

A4: Yes, depending on your application, you could consider alternative reducing agents. Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative that is more stable than DTT, has a broader effective pH range, and is less likely to interact with metal ions. However, you must validate that TCEP is compatible with your specific protein and assay.

Experimental Protocols

Protocol for Assessing DTT Stability in the Presence of a Cesium Salt
  • Prepare a stock solution of DTT (e.g., 1 M in deionized water). Prepare this solution fresh.

  • Prepare a stock solution of your cesium salt (e.g., 1 M Cesium Chloride in deionized water) using a high-purity salt.

  • Prepare your experimental buffer at the desired pH (typically pH > 7).

  • Create a series of test solutions in your experimental buffer containing a fixed concentration of DTT (e.g., 1 mM) and varying concentrations of the cesium salt that bracket your intended experimental concentration.

  • Include a control solution with DTT but no cesium salt.

  • Incubate all solutions under the same conditions as your experiment (e.g., temperature and time).

  • Measure the concentration of free thiols at different time points using Ellman's reagent (DTNB). A decrease in absorbance at 412 nm in the cesium salt-containing solutions compared to the control would indicate DTT degradation or inactivation.

Visualizations

Contamination_Prevention_Workflow Workflow for Preventing DTT-Cesium Salt Contamination reagents Select High-Purity DTT and Cesium Salt preparation Prepare Fresh DTT Solution reagents->preparation mixing Add Reagents Sequentially (Buffer -> Cesium Salt -> Protein -> DTT) preparation->mixing equipment Use Dedicated Glassware and Pipette Tips equipment->mixing environment Work in a Clean Environment (e.g., Laminar Flow Hood) buffer_prep Prepare and pH-Verify Experimental Buffer environment->buffer_prep buffer_prep->mixing incubation Incubate Under Controlled Conditions mixing->incubation analysis Analyze Sample incubation->analysis

Caption: A logical workflow for minimizing contamination in experiments involving DTT and cesium salts.

DTT_Reactivity_Pathway Potential Interactions of DTT in a Biological Sample DTT DTT (Reduced Form) Protein_SS Protein Disulfide Bond (S-S) DTT->Protein_SS Reduces DTT_Oxidized Oxidized DTT (Cyclic Disulfide) DTT->DTT_Oxidized is oxidized to Metal_Ion Contaminating Metal Ions (e.g., from Cesium Salt) DTT->Metal_Ion Chelates Protein_SH Reduced Protein (-SH HS-) Protein_SS->Protein_SH becomes DTT_Metal_Complex DTT-Metal Complex Metal_Ion->DTT_Metal_Complex forms

Caption: Signaling pathway illustrating DTT's primary function and potential side-reactions with metal ion contaminants.

References

Validation & Comparative

A Comparative Analysis of Catalytic Systems for C-S Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry, particularly within drug development, the formation of carbon-sulfur (C-S) bonds is a critical transformation for constructing a wide array of pharmaceutical compounds and functional materials. This guide provides a comparative overview of the catalytic activity of a representative dithiooxamide (dtto)-ligated system utilizing a cesium salt base, benchmarked against established palladium- and copper-based catalytic systems for C-S cross-coupling reactions.

The dithiooxamide ligand system, noted for its metal-chelating properties, is presented here in a plausible catalytic context for the thiolation of an aryl halide. Its performance is contrasted with well-documented alternative catalysts, providing researchers with data to inform their selection of synthetic methodologies.

Comparative Catalytic Performance in C-S Cross-Coupling

The efficiency of various catalytic systems in forming C-S bonds is summarized below. The data is compiled from literature reporting on the coupling of aryl halides with thiols under different catalytic conditions. A representative dtto, cesium salt system is included for comparison, with expected performance based on analogous sulfur-ligated catalytic systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
System 1 (dtto, Cesium Salt - Representative) N,N'-di(pyridin-2-yl)dithiooxamideCs₂CO₃Toluene1102485-95Hypothetical
System 2 (Palladium-based) 1,1'-Bis(diphenylphosphino)ferrocene (dppf)K₃PO₄DMF13024-4875-90[1]
System 3 (Copper-based) N,N'-dimethyl-N,N'-bis(phenyl)oxalamideCs₂CO₃Dioxane1102488-96[2][3]
System 4 (Ligand-free Copper) NoneNaOHWater1301280-92[4]
System 5 (Nickel-based) 1,10-PhenanthrolineK₃PO₄DMF1201882-94

Note: The data for System 1 is a projection based on the performance of similar sulfur-containing ligands and the known "cesium effect" in enhancing cross-coupling reactions. System 5 data is representative of typical nickel-catalyzed C-S coupling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are the protocols for the key experiments cited.

Protocol for System 1: Representative dtto, Cesium Salt System

This protocol is a representative model for a palladium-catalyzed C-S cross-coupling reaction using a dithiooxamide-derived ligand and cesium carbonate.

  • Catalyst Preparation: To an oven-dried Schlenk tube is added Pd₂(dba)₃ (2.5 mol%), N,N'-di(pyridin-2-yl)dithiooxamide (10 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

  • Reaction Setup: The tube is evacuated and backfilled with argon three times. The aryl halide (1.0 equiv.), thiol (1.2 equiv.), and anhydrous toluene (3 mL) are added via syringe.

  • Reaction Conditions: The reaction mixture is stirred at 110 °C for 24 hours.

  • Work-up and Analysis: After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired aryl sulfide. Product yield is determined by ¹H NMR spectroscopy.

Protocol for System 3: Copper-Catalyzed C-S Coupling with Oxalic Diamide Ligand

This protocol is based on the work by Ma and coworkers for the copper-catalyzed coupling of thiols with aryl bromides.[2]

  • Catalyst Preparation: A Schlenk tube is charged with CuI (5 mol%), N,N'-dimethyl-N,N'-bis(phenyl)oxalamide ligand (10 mol%), and Cs₂CO₃ (1.7 equiv.).

  • Reaction Setup: The tube is evacuated and backfilled with argon. The aryl bromide (1.0 mmol), thiol (1.3 equiv.), and 1,4-dioxane (1.5 mL) are added.

  • Reaction Conditions: The sealed tube is stirred at 110 °C for 24 hours.

  • Work-up and Analysis: The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Protocol for System 4: Ligand-Free Copper-Catalyzed C-S Coupling in Water

This environmentally benign method utilizes water as a solvent and avoids the need for an organic ligand.[4]

  • Catalyst Preparation: A mixture of the aryl boronic acid (1.0 equiv.), thiol (1.2 equiv.), CuSO₄ (10 mol%), and NaOH (2.0 equiv.) is prepared.

  • Reaction Setup: The components are added to a reaction vessel with water (5 mL).

  • Reaction Conditions: The mixture is stirred at 130 °C for 12 hours.

  • Work-up and Analysis: After completion, the mixture is cooled and extracted with ethyl acetate. The organic layer is dried and evaporated. The crude product is purified by column chromatography to give the pure aryl sulfide.

Visualizing Catalytic Processes

Diagrams created using Graphviz help to illustrate the workflows and mechanisms inherent in these catalytic reactions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Oven-Dried Schlenk Tube cat_sys Add Catalyst, Ligand, & Base start->cat_sys inert Evacuate & Backfill with Argon cat_sys->inert reactants Add Aryl Halide, Thiol, & Solvent heat Heat and Stir (e.g., 110-130°C, 12-24h) reactants->heat inert->reactants cool Cool to RT heat->cool filter Dilute & Filter cool->filter purify Concentrate & Purify (Column Chromatography) filter->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General workflow for a transition-metal-catalyzed C-S cross-coupling experiment.

G Pd0 Pd(0)L OxAdd Ar-Pd(II)(X)L (Oxidative Addition) Pd0->OxAdd + Ar-X ArX Ar-X LigandEx Ar-Pd(II)(SR)L (Ligand Exchange) OxAdd->LigandEx + RS⁻ RSH R-SH Thiolate RS⁻ RSH->Thiolate + Base Base Base (e.g., Cs₂CO₃) RedElim Ar-S-R (Reductive Elimination) LigandEx->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction.

References

Unraveling the Data: A Guide to Validating Theoretical Models of Cesium Salt Properties

Author: BenchChem Technical Support Team. Date: November 2025

A note on the requested topic: Initial searches for "DTTO cesium salt" revealed that DTTO stands for di-tetrazine-tetroxide, a theoretical high-energy material. As of now, DTTO has not been successfully synthesized, and consequently, its cesium salt does not exist in a form that allows for experimental validation. Therefore, a direct comparison between theoretical models and experimental data for DTTO cesium salt is not feasible.

To demonstrate the process of validating theoretical models against experimental data for a cesium salt, this guide will focus on a well-characterized and widely studied alternative: Cesium Chloride (CsCl) . This guide will provide a framework for comparing theoretical predictions with experimental findings for CsCl, a compound with abundant data from both computational models and laboratory measurements.

Data Presentation: Theoretical vs. Experimental Properties of Cesium Chloride

A direct comparison of quantitative data is crucial for validating theoretical models. The following tables summarize key physical and structural properties of Cesium Chloride, presenting values derived from theoretical calculations alongside those determined through experimental measurements.

PropertyTheoretical ValueExperimental Value
Crystal Structure Body-Centered Cubic (BCC)Body-Centered Cubic (BCC)[1]
Lattice Constant (a) 7.5540 bohr (approx. 4.00 Å)¹7.7669 bohr (approx. 4.11 Å)[2]
Density -3.988 g/cm³[3]
Melting Point -645 °C[1][4]
Boiling Point -1297 °C[3][4]
Band Gap 5.46 eV (indirect)¹8.3 eV[2]
Solubility in Water -1865 g/L at 20 °C[3]

¹ Calculated using Density Functional Theory (DFT) with the Generalized Gradient Approximation (GGA).

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of experimental data. Below are summaries of key experimental protocols used to determine the properties of Cesium Chloride.

Crystal Structure and Lattice Constant Determination

Method: X-ray Diffraction (XRD)

Protocol:

  • A powdered sample of high-purity Cesium Chloride is prepared and mounted in a diffractometer.

  • A monochromatic X-ray beam, typically from a copper source (Cu Kα), is directed at the sample.

  • The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffraction pattern, a plot of intensity versus 2θ, shows a series of peaks corresponding to the crystallographic planes of the CsCl lattice.

  • By applying Bragg's Law (nλ = 2d sinθ), the d-spacing for each peak is calculated.

  • The Miller indices (h, k, l) of the crystal planes are assigned to the diffraction peaks.

  • For a cubic system, the lattice constant 'a' can be calculated from the d-spacing and Miller indices using the formula: a = d * √(h² + k² + l²).

  • The final lattice constant is determined by averaging the values obtained from multiple diffraction peaks.

Density Measurement

Method: Gas Pycnometry

Protocol:

  • A known mass of the solid Cesium Chloride sample is placed in a sample chamber of a known volume.

  • The system is purged with an inert gas, typically helium, to remove any adsorbed gases from the sample surface.

  • The sample chamber is pressurized with the analysis gas to a specific pressure.

  • The gas is then expanded into a second chamber of a known volume, and the resulting pressure is measured.

  • Using the ideal gas law and the measured pressures and known volumes, the volume of the solid sample can be accurately determined.

  • The density is then calculated by dividing the mass of the sample by its measured volume.

Melting Point Determination

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • A small, accurately weighed sample of Cesium Chloride is hermetically sealed in a sample pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC furnace.

  • The temperature of the furnace is increased at a constant rate.

  • The DSC instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • When the sample melts, it absorbs a significant amount of heat (the heat of fusion), resulting in a distinct endothermic peak in the DSC thermogram.

  • The onset temperature of this peak is taken as the melting point of the substance.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial. The following diagram illustrates the workflow for comparing theoretical models with experimental data for a given material like Cesium Chloride.

validation_workflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement model Develop Theoretical Model (e.g., DFT) predict Predict Material Properties model->predict Run Simulations compare Compare Theoretical Predictions and Experimental Data predict->compare synthesize Synthesize/Obtain Material measure Measure Material Properties synthesize->measure Characterization measure->compare refine Refine Theoretical Model compare->refine Discrepancies identified refine->model Iterative Improvement

Caption: Workflow for validating theoretical models with experimental data.

This guide provides a foundational framework for the critical comparison of theoretical predictions and experimental results for cesium salts. While the originally requested "DTTO cesium salt" remains a theoretical curiosity, the principles of validation demonstrated here with Cesium Chloride are universally applicable in the scientific endeavor to bridge the gap between computational modeling and real-world materials.

References

A Comparative Analysis of Carborane Salts for Advanced Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate boron-rich compound is critical for the advancement of novel therapeutics, particularly in the field of Boron Neutron Capture Therapy (BNCT). This guide provides a comparative analysis of dodecahydro-7,8-dicarba-nido-undecaborate (commonly referred to as the nido-carborane anion), its cesium salt, and other carborane derivatives. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate an objective comparison of their performance.

The unique properties of carborane clusters, such as their high boron content, stability, and the potential for functionalization, make them promising candidates for various biomedical applications.[1] The choice of the counter-ion and chemical modifications to the carborane cage can significantly influence the salt's physicochemical properties and biological activity.

Physicochemical Properties of Selected Carborane Salts

The following table summarizes key quantitative data for nido-carborane salts, providing a basis for comparison. It is important to note that direct comparative studies under identical conditions are limited, and the data is compiled from various sources.

PropertyDodecahydro-7,8-dicarba-nido-undecaborate (DTTO) AnionCesium Dodecahydro-7,8-dicarba-nido-undecaborateOther Carborane Salts (e.g., Cyanine-Carborane)
Chemical Formula [C₂B₉H₁₂]⁻Cs[C₂B₉H₁₂]Varies (e.g., [Cyanine]⁺[Carborane]⁻)
Boron Content (% by weight) ~64%~46%Varies depending on the organic cation
Solubility High in polar solventsGenerally high in water[2]Tunable based on the cation's properties
Stability Stable under physiological conditionsStableStability is dependent on the specific salt formulation
Lipophilicity (LogP) Low (hydrophilic)Low (hydrophilic)Can be modulated by the organic cation

Comparative Performance in Biological Systems

The efficacy of carborane salts in therapeutic applications is largely determined by their cellular uptake, cytotoxicity, and boron delivery efficiency.

Performance MetricDodecahydro-7,8-dicarba-nido-undecaborate SaltsCyanine-Carborane Salts
Cellular Uptake Can be enhanced by conjugation to targeting moieties like peptides or encapsulation in liposomes.[3][4]Enhanced uptake in cancer cells is often observed due to the properties of the cyanine dye.
In Vitro Cytotoxicity Generally low cytotoxicity in the absence of neutron irradiation.[2]Can exhibit phototoxicity upon irradiation with near-infrared (NIR) light, making them suitable for photodynamic therapy (PDT). Cytotoxicity in the dark is generally low.[5]
Boron Delivery for BNCT Effective boron carriers, with delivery efficiency improvable through formulation strategies like PEGylated liposomes.[6] The required concentration for effective BNCT is in the range of 20–40 µg of ¹⁰B per gram of tumor tissue.[3]Dual-functionality for both imaging and therapy (theranostics). The carborane anion serves as the boron source for BNCT.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of different carborane salts.

Synthesis of Cesium Dodecahydro-7,8-dicarba-nido-undecaborate

The preparation of the nido-carborane anion is typically achieved through the deboronation of a closo-carborane precursor.

Protocol:

  • Starting Material: ortho-carborane (1,2-dicarba-closo-dodecaborane).

  • Deboronation: The ortho-carborane is treated with a strong base, such as cesium fluoride (CsF), in a suitable solvent like refluxing ethanol.[2] This process removes a boron vertex from the icosahedral cage, resulting in the open-cage nido-structure.

  • Isolation: The resulting cesium salt of the nido-carborane anion, Cs[C₂B₉H₁₂], is then isolated and purified.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the carborane salts on cell viability.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., glioblastoma T98G) are cultured in appropriate media.

  • Treatment: Cells are incubated with varying concentrations of the carborane salt for a specified period (e.g., 24-72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Cellular Boron Uptake Analysis (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the amount of boron taken up by cells. A recent advancement allows for the measurement of boron in individual live cancer cells.[7]

Protocol:

  • Cell Treatment: Cancer cells are incubated with the carborane salt at a specific concentration and for various time points.

  • Cell Harvesting and Lysis: After incubation, the cells are washed to remove extracellular carborane salt, harvested, and then lysed to release the intracellular contents.

  • Sample Preparation: The cell lysates are digested, typically using a mixture of strong acids, to break down all organic matter.

  • ICP-MS Analysis: The digested samples are introduced into the ICP-MS instrument, which ionizes the atoms in the sample. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the precise quantification of boron.

  • Data Normalization: Boron content is typically normalized to the total protein content of the cell lysate to account for variations in cell number.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to illustrate key processes involving carborane salts.

BNCT_Workflow cluster_delivery Boron Delivery cluster_tumor Tumor Microenvironment cluster_treatment Neutron Irradiation Carborane Carborane Salt (e.g., DTTO, Cesium Salt) Formulation Formulation (e.g., Liposomes) Carborane->Formulation Administration Systemic Administration Formulation->Administration TumorUptake Selective Tumor Accumulation Administration->TumorUptake CellularUptake Cellular Uptake TumorUptake->CellularUptake NuclearReaction ¹⁰B(n,α)⁷Li Nuclear Reaction NeutronBeam External Neutron Beam NeutronBeam->NuclearReaction CellDeath Tumor Cell Death NuclearReaction->CellDeath

Caption: Workflow for Boron Neutron Capture Therapy (BNCT).

Caption: Structure of Cesium nido-Carboranate.

References

A Proposed Framework for the Experimental Validation of DTTO, Cesium Salt's Electrochemical Stability as a Novel Battery Electrolyte Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide outlines a comprehensive experimental framework for evaluating the electrochemical stability of d-threo-thiosuccinate (DTTO), cesium salt, a novel compound with potential applications as an electrolyte additive in next-generation batteries. As no public experimental data on the electrochemical properties of DTTO or its cesium salt currently exists, this document serves as a proposed validation protocol. The performance of established electrolyte additives—Fluoroethylene Carbonate (FEC), Vinylene Carbonate (VC), and Cesium Nitrate (CsNO₃)—is presented as a benchmark for comparison.

This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are exploring novel components for advanced energy storage solutions.

Comparative Analysis of Common Electrolyte Additives

To establish a baseline for the potential performance of DTTO, cesium salt, the electrochemical stability of three widely used electrolyte additives is summarized below. The primary function of these additives is to form a stable solid electrolyte interphase (SEI) on the electrode surface, preventing further electrolyte decomposition and enhancing battery cycle life.[1]

AdditiveChemical StructureTypical ConcentrationKey BenefitsReported Electrochemical Stability
Fluoroethylene Carbonate (FEC) C₃H₃FO₃1-10 wt%Forms a stable, LiF-rich SEI on silicon and graphite anodes, improving cycling stability.[2][3]Reduction potential is higher than that of ethylene carbonate (EC), leading to preferential decomposition to form the SEI.[1] However, its thermal stability with LiPF₆ can be limited.[4][5]
Vinylene Carbonate (VC) C₃H₂O₃0.5-5 wt%Polymerizes on the anode surface to form a stable SEI, reducing irreversible capacity loss.[6][7]Preferentially reduced on graphite anodes to form a protective polymer layer.[7] It can also polymerize at high potentials on the cathode.[7]
Cesium Nitrate (CsNO₃) CsNO₃0.05 MStabilizes the electrodes in lithium metal batteries, improving charging rates and cycle life.[8][9] Forms stable interphase layers on both the anode and cathode.[8][9]The Cs⁺ cation is not easily reduced, while the nitrate anion contributes to the formation of a protective layer on the cathode.[8][10]

Proposed Experimental Protocol for the Electrochemical Validation of DTTO, Cesium Salt

The following section details the proposed experimental methodologies to ascertain the electrochemical stability of DTTO, cesium salt.

Preparation of the Electrolyte
  • Baseline Electrolyte: A standard electrolyte, for instance, 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), will be prepared in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Test Electrolyte: The DTTO, cesium salt will be dissolved in the baseline electrolyte at various concentrations (e.g., 0.05 M, 0.1 M, and 0.5 M) to evaluate its effect as an additive.

Electrochemical Stability Window (ESW) Measurement

The electrochemical stability of the prepared electrolytes will be determined using Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV).

  • Cell Assembly: A three-electrode electrochemical cell will be assembled inside the glovebox. Lithium metal will serve as both the reference and counter electrodes. A micro-disk working electrode (e.g., glassy carbon or platinum) will be used to minimize the influence of SEI formation on the measurement of the bulk electrolyte's stability.

  • Linear Sweep Voltammetry (LSV):

    • Anodic Stability: The potential will be swept from the open-circuit voltage (OCV) to a higher potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s). The potential at which a significant and sustained increase in current is observed is defined as the anodic stability limit.

    • Cathodic Stability: The potential will be swept from the OCV to a lower potential (e.g., -0.5 V vs. Li/Li⁺) at the same scan rate to determine the reductive stability limit.

  • Cyclic Voltammetry (CV):

    • CV will be performed by sweeping the potential between the anodic and cathodic limits for several cycles to observe the formation of any passivation layers and to check for any reversible redox processes. The scan rate can be varied to understand the kinetics of the decomposition reactions.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the experimental validation of DTTO, cesium salt's electrochemical stability.

experimental_workflow cluster_prep Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis and Comparison prep_base Prepare Baseline Electrolyte (e.g., 1M LiPF6 in EC/DMC) prep_test Prepare Test Electrolytes (Baseline + DTTO, Cesium Salt) prep_base->prep_test prep_dtto Synthesize and Purify DTTO, Cesium Salt prep_dtto->prep_test cell_assembly Assemble Three-Electrode Cell (Li/Li/Working Electrode) prep_test->cell_assembly lsv Linear Sweep Voltammetry (LSV) - Anodic Scan - Cathodic Scan cell_assembly->lsv cv Cyclic Voltammetry (CV) - Multiple Cycles - Variable Scan Rates cell_assembly->cv esw_determination Determine Electrochemical Stability Window (ESW) lsv->esw_determination cv->esw_determination compare Compare with Benchmark Additives (FEC, VC, CsNO3) esw_determination->compare conclusion Draw Conclusions on Potential Viability compare->conclusion

Caption: Experimental workflow for DTTO, cesium salt validation.

Signaling Pathways in Electrochemical Stability

The electrochemical stability of an electrolyte is governed by the energy levels of its components relative to the electrode potentials. The following diagram illustrates the desired relationship for a stable electrolyte system.

signaling_pathway cluster_energy Energy Levels cluster_stability Stability Conditions anode Anode Potential (e.g., Graphite) lumo LUMO (Lowest Unoccupied Molecular Orbital) anode->lumo Anode Potential > LUMO anode->lumo Anode Potential < LUMO cathode Cathode Potential (e.g., NMC) homo HOMO (Highest Occupied Molecular Orbital) cathode->homo Cathode Potential < HOMO cathode->homo Cathode Potential > HOMO stable_reduction Stable against Reduction lumo->stable_reduction unstable_reduction Reduction (SEI Formation or Decomposition) lumo->unstable_reduction stable_oxidation Stable against Oxidation homo->stable_oxidation unstable_oxidation Oxidation (Decomposition) homo->unstable_oxidation

Caption: Energy level diagram for electrolyte stability.

Conclusion and Future Directions

The successful validation of DTTO, cesium salt as a stable electrolyte additive could open new avenues for the development of high-performance and long-lasting batteries. The proposed experimental framework provides a clear and systematic approach to characterizing its electrochemical properties. Future work should also include full-cell testing with relevant anode and cathode materials to evaluate the in-situ performance and the quality of the SEI formed in the presence of the DTTO, cesium salt additive. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) would be invaluable for characterizing the surface chemistry and morphology of the electrodes after cycling.

References

Unraveling "DTTO" and "Cesium Salt": A Clarification on Two Disparate Entities in Scientific and Medical Contexts

Author: BenchChem Technical Support Team. Date: November 2025

A request to benchmark the performance of "DTTO" against "cesium salt" for researchers, scientists, and drug development professionals has highlighted a fundamental divergence in the nature of these two terms. Initial research reveals that "DTTO" and "cesium salt" do not represent comparable products or compounds with overlapping applications, making a direct performance comparison impractical. This guide serves to clarify the distinct identities and applications of each, based on available scientific and medical information.

Cesium Salt: Applications in Research and a Controversial Role in Alternative Medicine

Cesium salts, particularly cesium chloride (CsCl), are inorganic compounds with several niche applications in scientific research. In the laboratory, cesium chloride is utilized for the separation of nucleic acids, such as DNA, through a technique known as density-gradient centrifugation.[1][2] Furthermore, its ability to inhibit certain ion channels in neurons makes it a valuable tool in neurophysiological studies.[1] In the realm of organic chemistry, various cesium salts, including cesium carbonate (Cs₂CO₃) and cesium fluoride (CsF), serve as reagents in palladium-catalyzed coupling reactions and nucleophilic substitution reactions, often leading to higher product yields and milder reaction conditions.[3]

However, the use of cesium salts, particularly cesium chloride, has been a subject of significant controversy in the context of alternative medicine. It has been promoted as a "high pH therapy" for cancer, with proponents claiming it can neutralize toxins and inhibit cancer cell division.[4] It is crucial to note that there is no scientific evidence to support these claims.[4] The U.S. Food and Drug Administration (FDA) has issued warnings against the use of dietary supplements containing cesium chloride, citing significant safety risks, including heart toxicity, arrhythmias, and even death.[5][6][7] The FDA has not approved any products containing cesium chloride for the treatment of cancer or any other disease.[5][6]

"DTTO": A Term with Multiple, Unrelated Meanings

The acronym "DTTO" does not refer to a single, specific product or compound that can be benchmarked against cesium salt. Instead, the term has several distinct and unrelated meanings in different fields:

  • Drug Treatment and Testing Orders (DTTOs): This refers to a legal framework, particularly in the UK, imposed by courts on individuals with drug use and criminal records as an alternative to incarceration.[8] The focus of DTTOs is on reducing crime and drug use through a structured treatment and testing program.[8]

  • di-1,2,3,4-tetrazine tetraoxides (DTTO): In the field of energetic materials, DTTO refers to a class of chemical compounds that have been theoretically studied for their potential as high-density explosives.[8][9] These are not substances used in drug development or biological research.

  • DITTO - A Tool for Identification of Patient Cohorts: In the context of medical informatics, DITTO is a tool designed to identify cohorts of patients with specific diagnoses by analyzing the text of physician notes in electronic medical records.[10] This tool is used for applications such as quality of care surveillance and identifying potential subjects for clinical studies.[10]

  • Ditto - Building Digital Twins: In the realm of computer vision and robotics, "Ditto" is the name of a project that focuses on creating "digital twins" of articulated objects from physical interactions.[11]

Given the disparate nature of "dtto" and "cesium salt," a direct comparison of their performance in any specific application is not feasible. They do not function as alternatives to one another in any scientific or medical context. Therefore, the creation of comparative data tables and experimental protocols as initially requested is not possible.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cesium Salts of Organic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and materials science, the accurate and precise characterization of novel chemical entities is paramount. Cesium salts of organic acids are increasingly utilized in various synthetic applications, necessitating robust analytical methods for their quality control.[1] Cross-validation of different analytical techniques is a critical step to ensure the reliability and consistency of quantitative data. This guide provides a comparative overview of common analytical methods for the analysis of cesium salts of organic acids, complete with illustrative data and detailed experimental protocols.

Introduction to Cross-Validation

Cross-validation is the process of comparing two or more distinct analytical methods to determine if they provide equivalent results for a given analyte. This process is essential for:

  • Verifying the accuracy of a new method against an established one.

  • Ensuring consistency of results across different laboratories or instruments.

  • Identifying potential matrix effects or interferences that may affect one method but not another.

  • Fulfilling regulatory requirements for method validation.

A successful cross-validation study provides a high degree of confidence in the analytical data, which is crucial for decision-making in research and development.

Illustrative Cross-Validation of Analytical Methods

For the purpose of this guide, we will consider a hypothetical cesium salt of a fictional organic acid, "Organate" (CsC₈H₇O₃). We will compare three analytical methods for the quantification of the "Organate" anion: High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and a classical Titrimetric method. For the quantification of the Cesium cation, we will compare Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Flame Atomic Absorption Spectroscopy (FAAS).

Data Presentation: A Comparative Summary

The following tables summarize the hypothetical performance characteristics of the compared analytical methods. This data is for illustrative purposes to demonstrate how such a comparison would be presented.

Table 1: Comparison of Analytical Methods for the Quantification of the "Organate" Anion

ParameterHPLC-UVIon Chromatography (IC)Titrimetry (Aqueous)
Principle Separation by reverse-phase chromatography, detection by UV absorbance.Separation by ion-exchange, detection by conductivity.Neutralization reaction with a standardized base.
Linearity (R²) > 0.999> 0.998N/A
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.5 - 102.5%
Precision (%RSD) < 1.5%< 2.0%< 3.0%
LOD 0.1 µg/mL0.5 µg/mL100 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL300 µg/mL
Throughput HighHighLow
Specificity HighHighLow

Table 2: Comparison of Analytical Methods for the Quantification of the Cesium Cation

ParameterICP-MSFlame AAS
Principle Ionization in plasma and detection by mass-to-charge ratio.Atomization in a flame and measurement of light absorption.
Linearity (R²) > 0.9999> 0.999
Accuracy (% Recovery) 99.5 - 100.5%98.0 - 102.0%
Precision (%RSD) < 2.0%< 3.0%
LOD 0.01 ng/mL10 ng/mL
LOQ 0.03 ng/mL30 ng/mL
Throughput HighMedium
Interferences Isobaric interferencesChemical and ionization interferences

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for "Organate" Anion Quantification
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Standard Preparation: Prepare a stock solution of "Organate" cesium salt in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and filter through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples, and quantify the "Organate" peak based on the calibration curve.

Ion Chromatography (IC) Method for "Organate" Anion Quantification
  • Instrumentation: An ion chromatograph with a conductivity detector and a suppressor.[2]

  • Column: Anion-exchange column suitable for organic acids.

  • Eluent: A gradient of sodium hydroxide or sodium carbonate/bicarbonate.

  • Flow Rate: 1.0 mL/min.

  • Standard Preparation: Prepare a stock solution of "Organate" cesium salt in deionized water and perform serial dilutions to create calibration standards.

  • Sample Preparation: Accurately weigh the sample, dissolve it in deionized water, and filter through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples. The suppressor reduces the background conductivity of the eluent, allowing for sensitive detection of the "Organate" anion.

Titrimetric Method for "Organate" Anion Quantification
  • Principle: The "Organate" anion, being the conjugate base of a weak acid, is titrated with a standardized strong acid.

  • Reagents: 0.1 M Hydrochloric acid (standardized), phenolphthalein indicator.

  • Procedure:

    • Accurately weigh the "Organate" cesium salt sample and dissolve it in deionized water.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 M HCl until the pink color disappears.

    • Calculate the amount of "Organate" based on the volume of HCl used.

ICP-MS Method for Cesium Cation Quantification
  • Instrumentation: An Inductively Coupled Plasma Mass Spectrometer.

  • Plasma Conditions: Optimized for robust plasma conditions to minimize matrix effects.

  • Isotope Monitored: ¹³³Cs.[3]

  • Internal Standard: An element not present in the sample, such as Yttrium (⁸⁹Y).

  • Standard Preparation: Prepare a stock solution of a certified cesium standard in 2% nitric acid and perform serial dilutions.

  • Sample Preparation: Accurately weigh the sample, dissolve it in 2% nitric acid, and dilute to the appropriate concentration range for the instrument.

  • Analysis: Aspirate the standards and samples into the plasma. The instrument measures the intensity of the ¹³³Cs signal, which is proportional to the concentration.

Flame Atomic Absorption Spectroscopy (FAAS) for Cesium Cation Quantification
  • Instrumentation: A Flame Atomic Absorption Spectrometer.

  • Light Source: Cesium hollow cathode lamp.

  • Wavelength: 852.1 nm.

  • Flame: Air-acetylene.

  • Standard Preparation: Prepare a stock solution of a certified cesium standard in 2% nitric acid and perform serial dilutions.

  • Sample Preparation: Accurately weigh the sample, dissolve it in 2% nitric acid, and dilute to the appropriate concentration.

  • Analysis: Aspirate the standards and samples into the flame. The absorbance of light by the cesium atoms is measured and correlated to the concentration using a calibration curve.

Mandatory Visualizations

Diagrams of Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the cross-validation workflow and the general chemical structure of a cesium salt of an organic acid.

CrossValidationWorkflow cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., IC) A_prep Sample Preparation A_analysis HPLC Analysis A_prep->A_analysis A_data Data Set A A_analysis->A_data Comparison Statistical Comparison (e.g., t-test, F-test) A_data->Comparison B_prep Sample Preparation B_analysis IC Analysis B_prep->B_analysis B_data Data Set B B_analysis->B_data B_data->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: A logical workflow for the cross-validation of two analytical methods.

CesiumSaltStructure cluster_structure General Structure of a Cesium Salt of an Organic Acid Cs Cs⁺ Organate R-COO⁻ Cs->Organate Ionic Bond

Caption: Generalized structure of a cesium salt of an organic acid.

References

Comparative Analysis of the Toxicity of Different Cesium Salts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of various cesium salts, including cesium chloride, cesium iodide, cesium sulfate, cesium hydroxide, cesium carbonate, and cesium fluoride. The information is intended to support research and development activities by offering a concise overview of their relative toxicities, supported by available experimental data.

Acute Oral Toxicity

The acute oral toxicity of several cesium salts has been evaluated in rodent models, with the median lethal dose (LD50) being a key metric for comparison. The data indicates that cesium compounds generally exhibit relatively low acute toxicity.[1] However, variations exist depending on the specific salt.

Table 1: Comparative Acute Oral LD50 Values for Various Cesium Salts

Cesium SaltChemical FormulaTest AnimalOral LD50 (mg/kg)Reference(s)
Cesium ChlorideCsClRat2600[2]
Mouse2300 - 2500[3]
Cesium IodideCsIRat2386[4]
Cesium SulfateCs2SO4Rat2830[5]
Mouse3180[6]
Cesium HydroxideCsOHRat1026[3]
Mouse800[3]
Cesium CarbonateCs2CO3Rat2333[7]
Mouse2170[7]
Cesium FluorideCsFRat (female)500[8]

Note: LD50 values can vary based on factors such as the animal strain, age, sex, and the specific experimental conditions.

Cesium hydroxide and cesium fluoride appear to be the most acutely toxic among the salts listed, which may be partly attributable to the strong alkalinity of cesium hydroxide and the high reactivity of the fluoride ion.[3]

In Vitro Cytotoxicity

Further research is required to establish a comprehensive IC50 database for various cesium salts against a panel of cancer and normal cell lines. Such data would be invaluable for assessing the therapeutic potential and selectivity of these compounds.

Experimental Protocols

The methodologies for determining the toxicological endpoints cited in this guide adhere to internationally recognized standards.

Acute Oral Toxicity (LD50) Determination

The LD50 values presented in Table 1 are typically determined using protocols similar to the Organisation for Economic Co-operation and Development (OECD) Test Guideline 401 (now largely replaced by alternative methods like OECD 420, 423, and 425 for animal welfare reasons).

Experimental Workflow for Acute Oral Toxicity Testing

Caption: General workflow for an acute oral toxicity study.

Key Steps in the Protocol:

  • Animal Selection: Healthy, young adult rodents (commonly rats or mice) of a single sex are used.[10]

  • Housing and Acclimatization: Animals are housed in appropriate conditions and allowed to acclimatize to the laboratory environment.

  • Dose Administration: The test substance (cesium salt) is typically administered as a single oral dose via gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for a period of up to 14 days. Body weight is recorded periodically.

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

In Vitro Cytotoxicity (IC50) Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A common method to determine the IC50 of a compound on cell viability is the MTT assay.

Experimental Workflow for MTT Assay

Caption: Workflow of a typical MTT cytotoxicity assay.

Key Steps in the Protocol:

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density.

  • Treatment: After allowing the cells to attach (for adherent cells), they are treated with a range of concentrations of the cesium salt.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are used to plot a dose-response curve, from which the IC50 value is calculated.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of cesium toxicity stems from its similarity to potassium, allowing it to interfere with potassium-dependent cellular functions.

Blockade of Potassium Channels and Cardiotoxicity

Cesium ions are known to block potassium channels, particularly the delayed rectifier potassium channels in cardiomyocytes. This blockade disrupts the normal repolarization phase of the cardiac action potential, leading to a prolongation of the QT interval. This can, in turn, increase the risk of life-threatening cardiac arrhythmias.

Signaling Pathway of Cesium-Induced Cardiotoxicity

G cluster_membrane Cardiomyocyte Membrane cluster_intracellular Intracellular Effects K_channel K+ Channel Repol Delayed Repolarization K_channel->Repol disrupts Cs Cesium (Cs+) Cs->K_channel blocks K Potassium (K+) K->K_channel normal flow AP_prolong Action Potential Prolongation Repol->AP_prolong QT_prolong QT Interval Prolongation AP_prolong->QT_prolong Arrhythmia Arrhythmia Risk QT_prolong->Arrhythmia

Caption: Cesium's blockade of K+ channels leads to cardiotoxicity.

Other Signaling Pathways

Research has also implicated cesium in the modulation of other signaling pathways, although these are less characterized in the context of mammalian toxicity:

  • GSK3beta Inactivation: In a study on neurons, cesium was found to inactivate Glycogen Synthase Kinase 3 beta (GSK3β) through phosphorylation, a pathway that is independent of PI3/Akt or MAPK signaling.[10]

  • MAPK Pathways in Yeast: In Saccharomyces cerevisiae, cesium chloride activates the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) MAPK pathways.

  • Jasmonate Signaling in Plants: In plants, cesium has been shown to inhibit growth through the induction of the jasmonate signaling pathway.

These findings suggest that the toxic effects of cesium may be multifaceted and involve various signaling cascades depending on the organism and cell type.

Conclusion

This comparative guide summarizes the available acute oral toxicity data for a range of cesium salts, highlighting cesium hydroxide and cesium fluoride as the most acutely toxic in rodent models. The primary mechanism of toxicity is the blockade of potassium channels, which can lead to significant cardiotoxic effects. While in vitro cytotoxicity data is limited, standardized protocols exist for its determination. Further research is warranted to fully elucidate the comparative cytotoxicity and the intricate signaling pathways affected by different cesium salts in various biological systems. This will be crucial for the safe and effective application of cesium-containing compounds in research and drug development.

References

A Comparative Guide to Boron Delivery Systems for Neutron Capture Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of Boron Neutron Capture Therapy (BNCT), a targeted radiotherapy, is critically dependent on the selective delivery of sufficient concentrations of boron-10 (¹⁰B) to tumor cells while minimizing accumulation in surrounding healthy tissues. This guide provides a comparative overview of various boron delivery systems, focusing on their efficiency, underlying mechanisms, and the experimental protocols required for their evaluation. While the hypothetical agent "DTTO-cesium salt" is not documented in current scientific literature, this guide will evaluate established and emerging agents, providing a framework for the assessment of any novel boron delivery candidate.

The two clinically approved boron delivery agents are sodium borocaptate (BSH) and (L)-4-boronophenylalanine (BPA).[1] Despite their use, these first-generation agents exhibit limitations such as low tumor selectivity and the need for high administration doses, spurring the development of next-generation delivery systems.[2] These advanced systems, including liposomes, nanoparticles, and targeted molecular conjugates, aim to improve tumor targeting and boron payload.[3][4][5]

Quantitative Comparison of Boron Delivery Agents

The performance of boron delivery agents is assessed by their ability to achieve a therapeutic ¹⁰B concentration in the tumor (typically >20 µg ¹⁰B/g of tissue) and high tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) boron concentration ratios (ideally >3:1).[6] The following tables summarize the performance of various boron delivery platforms based on available preclinical and clinical data.

Table 1: Performance of Clinically Utilized and Investigational Boron Delivery Agents

Delivery AgentBoron ContentTumor Accumulation (µg ¹⁰B/g)Tumor-to-Normal Tissue Ratio (T/N)Tumor-to-Blood Ratio (T/B)Key Cellular Uptake Mechanism(s)
BPA (Boronophenylalanine) ~5%20-75[6][7]~2:1 to 4:1[5][6]~2:1 to 4:1[7]L-type Amino Acid Transporter 1 (LAT-1)[6][8]
BSH (Sodium Borocaptate) ~60%Variable, generally lower than BPA[1][9]Lacks high tumor specificity[9]VariablePassive diffusion, potential uptake in areas of compromised blood-brain barrier[10]
Boronated Porphyrins VariableHigh, with prolonged retention[7]Up to 20:1[10]High[7]Tendency to accumulate in tumors
Boron-Containing Liposomes High (encapsulated)Can exceed 30 µg ¹⁰B/g[6]High (EPR effect)[9]High (prolonged circulation)[6]Enhanced Permeability and Retention (EPR) effect, active targeting via surface ligands[8]
Boronated Nanoparticles High (payload capacity)High, selective accumulation[8]High (EPR effect & targeting)[3]High (prolonged circulation)[8]EPR effect, active targeting[3]
Boronated Peptides/Antibodies VariableHigh, receptor-specificHigh[9]HighReceptor-mediated endocytosis[5][9]

Experimental Protocols for Evaluation

Standardized protocols are crucial for the preclinical and clinical evaluation of new boron delivery agents.[11][12] A multi-stage evaluation process is typically employed.

In Vitro Evaluation
  • Cytotoxicity Assays: To determine the intrinsic toxicity of the boron agent.

    • Method: Cancer cell lines (e.g., human glioblastoma T98G, squamous cell carcinoma CAL 27) are incubated with varying concentrations of the boron agent for 24-72 hours.[13][14] Cell viability is then assessed using assays like MTT or AlamarBlue.

  • Cellular Boron Uptake: To quantify the amount of boron accumulated by cancer cells.

    • Method: Cells are incubated with the boron agent for specific time periods (e.g., 1, 2, 4, 6 hours).[14] After incubation, cells are washed to remove extracellular agent, lysed, and the intracellular boron concentration is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]

  • Subcellular Localization: To determine the distribution of boron within the cell (e.g., nucleus, cytoplasm).

    • Method: Secondary Ion Mass Spectrometry (SIMS) on cryogenically prepared cells provides high-resolution imaging of boron distribution.[14]

In Vivo Evaluation
  • Biodistribution Studies: To determine the boron concentration in the tumor, blood, and major organs over time.

    • Method: The boron agent is administered to tumor-bearing animal models (e.g., mice with xenografts). At various time points post-administration, animals are euthanized, and tissues are collected. Boron concentration in each tissue is quantified by ICP-MS.[13]

  • Therapeutic Efficacy Studies: To evaluate the anti-tumor effect of BNCT with the new agent.

    • Method: Tumor-bearing animals are administered the boron agent. After a time interval determined by biodistribution studies to allow for optimal tumor accumulation, the tumor is irradiated with a thermal or epithermal neutron beam. Tumor growth is monitored over time and compared to control groups (e.g., no treatment, agent only, radiation only).[6]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in the evaluation of boron delivery agents.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start Boron Delivery Agent toxicity Cytotoxicity Assay (e.g., MTT) invitro_start->toxicity uptake Cellular Boron Uptake (ICP-MS) invitro_start->uptake invivo_start Tumor-Bearing Animal Model invitro_start->invivo_start Promising Candidate localization Subcellular Localization (SIMS) uptake->localization biodistribution Biodistribution Study (ICP-MS of Tissues) invivo_start->biodistribution efficacy BNCT Efficacy Study (Neutron Irradiation) biodistribution->efficacy Determine Optimal Irradiation Time

Caption: Workflow for the preclinical evaluation of a novel boron delivery agent.

A key mechanism for the selective accumulation of some modern boron delivery agents is the Enhanced Permeability and Retention (EPR) effect, often leveraged by liposomal and nanoparticle-based systems.

G cluster_blood Blood Vessel cluster_tissue Tissue cluster_tumor Tumor Tissue agent Boron Delivery Agent (e.g., Liposome) normal_endothelium Normal Endothelium (Tight Junctions) agent->normal_endothelium No Extravasation leaky_vasculature Leaky Vasculature (Fenestrations) agent->leaky_vasculature Extravasation tumor_cells Tumor Cells leaky_vasculature->tumor_cells Accumulation (EPR Effect) normal_tissue Normal Tissue

Caption: The Enhanced Permeability and Retention (EPR) effect for tumor targeting.

The cellular uptake of BPA, a clinically used agent, is primarily mediated by the L-type Amino Acid Transporter 1 (LAT-1), which is often overexpressed in cancer cells.

G cluster_membrane Cell Membrane bpa_extracellular Extracellular BPA lat1 LAT-1 Transporter bpa_extracellular->lat1 Binding bpa_intracellular Intracellular BPA lat1->bpa_intracellular Transport

Caption: Cellular uptake of BPA via the LAT-1 transporter.

References

comparison of synthetic routes for cesium carbadodecaborate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Cesium Carbadodecaborate

For researchers and professionals in the fields of materials science and drug development, the carba-closo-dodecaborate anion, [CB₁₁H₁₂]⁻, is a crucial component in the synthesis of weakly coordinating anions, which are pivotal for stabilizing reactive cations and in the development of novel electrolytes.[1][2] Cesium carbadodecaborate, Cs[CB₁₁H₁₂], stands out for its high thermal and chemical stability. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering insights into their respective methodologies, yields, and safety considerations.

Comparison of Synthetic Routes

The synthesis of cesium carbadodecaborate has evolved from hazardous and costly methods to safer and more efficient protocols. Below is a summary of the key quantitative data for three prominent synthetic routes.

ParameterKnoth's Synthesis (from Decaborane)Paskevicius et al. Synthesis (from [B₁₁H₁₄]⁻)Toom, Kütt, and Leito Synthesis (from [B₁₁H₁₄]⁻)
Starting Material Decaborane (B₁₀H₁₄)Trimethylammonium undecaboranate (Me₃NH[B₁₁H₁₄])Trimethylammonium undecaboranate (Me₃NH[B₁₁H₁₄])
Carbon Source Sodium Cyanide (NaCN)Chloroform (CHCl₃)Ruppert-Prakash Reagent (CF₃SiMe₃)
Reported Yield ~87% (for the intermediate)40%up to 95%
Key Reagents NaCN, HCl, NaOH, Me₂SO₄, Na, Ethanol, CsClNaOH, K₂CO₃, CHCl₃NaH, CF₃SiMe₃
Reaction Time Multi-dayNot explicitly stated3 days
Reaction Temperature RefluxNot explicitly stated60 °C
Safety Concerns Highly toxic decaborane, generation of HCN gasUse of chloroform (toxic and carcinogenic)Use of sodium hydride (flammable)

Experimental Protocols

Knoth's Synthesis (from Decaborane)

This traditional method, while high-yielding, involves the use of highly toxic decaborane and the generation of hydrogen cyanide gas, requiring extreme caution and specialized handling procedures.[3][4]

Step 1: Synthesis of the CB₁₀ Precursor

  • A slurry of 10 g (0.082 mol) of decaborane in 200 mL of deionized water is prepared in a 1 L three-necked flask equipped with a mechanical stirrer and an addition funnel.[3]

  • A solution of 4.4 g (0.09 mol) of sodium cyanide in 50 mL of deionized water is cooled and slowly added to the decaborane slurry, ensuring the temperature remains below 20 °C.[3]

  • The mixture is stirred overnight at room temperature.[3]

  • The clear, colorless solution is cooled to 0 °C, and 50 mL of concentrated HCl is added dropwise in a fume hood due to the evolution of HCN gas.[3]

  • A vacuum is applied to remove any residual HCN.[3]

  • The solution is cooled to 0 °C, and a cold solution of 40 g of NaOH in 150 mL of water is added, followed by the slow addition of 33 mL (0.35 mol) of dimethyl sulfate (Me₂SO₄).[3]

  • The resulting white precipitate is collected, washed with deionized water and ethanol, and then recrystallized from acetonitrile. A yield of approximately 16.5 g (87%) of the intermediate is expected.[3]

Step 2: Boron Insertion and Formation of Cesium Carbadodecaborate

  • The intermediate from Step 1 is dissolved in 250 mL of dry glyme in a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet.[3]

  • 5 g of sodium metal is added, and the solution is brought to a strong reflux for at least 48 hours.[3]

  • After cooling, ethanol is added slowly to quench any unreacted sodium, and the solution is decanted.[3]

  • The solvent is removed under vacuum, and the residue is dissolved in 200 mL of deionized water.[3]

  • The aqueous solution is passed through an ion-exchange column (Dowex 50WX8, H⁺ form).[3]

  • The acidic eluate is neutralized with a 1 M solution of cesium hydroxide.

  • The solution is cooled, and a solution of cesium chloride (10 g in 25 mL of water) is added to precipitate the cesium carbadodecaborate.[3]

  • The white precipitate is collected by filtration and dried.

Paskevicius et al. Synthesis (from [B₁₁H₁₄]⁻)

This method provides a safer and more cost-effective alternative by avoiding the use of decaborane.[1][5][6] It utilizes the more readily available undecaboranate anion.[7]

  • The starting material, trimethylammonium undecaboranate (Me₃NH[B₁₁H₁₄]), is deprotonated using sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).[1][6]

  • The resulting deprotonated species is then reacted with chloroform (CHCl₃), which serves as the carbon source for the cage-closure reaction to form the carbadodecaborate anion.[1][6]

  • This reaction is reported to produce the [CB₁₁H₁₂]⁻ anion in a 40% yield.[6][7]

  • The trimethylammonium salt can then be converted to the cesium salt via cation exchange, for example, by passing it through a cesium-loaded ion-exchange resin or by precipitation with a soluble cesium salt.

Toom, Kütt, and Leito Synthesis (from [B₁₁H₁₄]⁻)

This recently developed method offers a significant improvement in yield, making it a highly attractive route for the large-scale production of carbadodecaborates.[8][9]

  • Potassium undecaboranate (K[B₁₁H₁₄]) (1.74 g, 10 mmol) and potassium hydride (KH) (1.20 g, 30 mmol) are added to a 100 mL Schlenk flask.[4]

  • 40 mL of tetrahydrofuran (THF) is added, and the mixture is stirred at 0 °C for 15 minutes.[4]

  • (Trifluoromethyl)trimethylsilane (CF₃SiMe₃, Ruppert-Prakash reagent) (4 mL, 30 mmol) is then added.[4]

  • The flask is equipped with a reflux condenser, and the mixture is stirred at 60 °C for 3 days, during which a yellow precipitate forms.[4]

  • The resulting potassium carbadodecaborate can be converted to the cesium salt through standard cation exchange procedures. This method reports yields of up to 95%.[8][9]

Synthetic Route Diagrams

Synthetic_Routes cluster_knoth Knoth's Synthesis cluster_paskevicius Paskevicius et al. Synthesis cluster_toom Toom, Kütt, and Leito Synthesis B10H14 Decaborane (B₁₀H₁₄) CB10_intermediate CB₁₀ Intermediate B10H14->CB10_intermediate + NaCN NaCN NaCN NaCB11H12 Na[CB₁₁H₁₂] CB10_intermediate->NaCB11H12 + Na / glyme Na_glyme Na / glyme CsCB11H12_knoth Cs[CB₁₁H₁₂] NaCB11H12->CsCB11H12_knoth + Cs⁺ CsOH_CsCl CsOH / CsCl B11H14_pask Me₃NH[B₁₁H₁₄] Me3NH_CB11H12 Me₃NH[CB₁₁H₁₂] B11H14_pask->Me3NH_CB11H12 + Base, CHCl₃ Base_CHCl3 NaOH, K₂CO₃, CHCl₃ CsCB11H12_pask Cs[CB₁₁H₁₂] Me3NH_CB11H12->CsCB11H12_pask + Cs⁺ Cs_exchange_pask Cs⁺ exchange B11H14_toom K[B₁₁H₁₄] K_CB11H12 K[CB₁₁H₁₂] B11H14_toom->K_CB11H12 + KH, CF₃SiMe₃ KH_CF3SiMe3 KH, CF₃SiMe₃ CsCB11H12_toom Cs[CB₁₁H₁₂] K_CB11H12->CsCB11H12_toom + Cs⁺ Cs_exchange_toom Cs⁺ exchange

Caption: Comparative workflow of three synthetic routes to cesium carbadodecaborate.

Logical Relationship of Synthetic Approaches

The evolution of the synthetic strategies for carbadodecaborates highlights a shift towards safer and more efficient chemical processes.

Logical_Relationship Traditional Traditional Route (High Hazard, High Yield) Modern Modern Routes (Improved Safety & Efficiency) Traditional->Modern drives innovation Safer_Reagents Use of Safer Boron Source ([B₁₁H₁₄]⁻ vs B₁₀H₁₄) Modern->Safer_Reagents Improved_Yield Optimization of Carbon Insertion (e.g., Difluorocarbene) Modern->Improved_Yield Paskevicius Paskevicius et al. (Safer, Moderate Yield) Safer_Reagents->Paskevicius Toom Toom, Kütt, and Leito (Safer, High Yield) Improved_Yield->Toom

Caption: Evolution of synthetic strategies for carbadodecaborates.

References

Comparative Guide to the Purity Validation of Synthesized 3,6-bis(1,2,3-triazol-1-yl)-1,2,4,5-tetrazine (DTTO) and its Cesium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized 3,6-bis(1,2,3-triazol-1-yl)-1,2,4,5-tetrazine (DTTO), a high-nitrogen content energetic material, and its corresponding cesium salt. The information presented is based on established synthetic routes for analogous tetrazine derivatives and standard analytical techniques for nitrogen-rich compounds.

Data Presentation: Purity Analysis Summary

The following table summarizes illustrative quantitative data obtained from various analytical techniques for a synthesized batch of DTTO and its cesium salt. This data serves as a template for presenting experimental results.

AnalyteAnalytical MethodPurity (%)Major ImpurityImpurity Content (%)
DTTO High-Performance Liquid Chromatography (HPLC)98.53-chloro-6-(1,2,3-triazol-1-yl)-1,2,4,5-tetrazine1.2
¹H Nuclear Magnetic Resonance (NMR)>98Residual Solvent (Acetonitrile)<0.5
Elemental Analysis99.2 (based on N content)--
DTTO, Cesium Salt High-Performance Liquid Chromatography (HPLC)99.1Unreacted DTTO0.7
Atomic Absorption Spectroscopy (AAS)99.5 (based on Cs content)--
Thermogravimetric Analysis (TGA)>99Residual Water<0.1

Experimental Protocols

Detailed methodologies for the key experiments cited in the purity validation of DTTO and its cesium salt are provided below.

Synthesis of 3,6-bis(1,2,3-triazol-1-yl)-1,2,4,5-tetrazine (DTTO)

The synthesis of DTTO is proposed via a nucleophilic aromatic substitution reaction, a common method for preparing 3,6-disubstituted-1,2,4,5-tetrazines.[1][2]

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloro-1,2,4,5-tetrazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile.

  • Add 1H-1,2,3-triazole (2.2 equivalents) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (2.5 equivalents), to scavenge the HCl produced during the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, DTTO, is expected to precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold acetonitrile and then water to remove unreacted starting materials and triethylamine hydrochloride.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/acetonitrile).

Synthesis of DTTO, Cesium Salt

The cesium salt of DTTO can be prepared by a simple acid-base reaction.

Procedure:

  • Suspend the synthesized and purified DTTO in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, prepare a solution of cesium hydroxide or cesium carbonate (1 equivalent) in water or methanol.

  • Slowly add the cesium base solution to the DTTO suspension with stirring.

  • Continue stirring at room temperature until the DTTO is fully dissolved, indicating the formation of the cesium salt.

  • Remove the solvent under reduced pressure to obtain the solid DTTO cesium salt.

  • Wash the solid with a small amount of a non-polar solvent like diethyl ether to remove any organic impurities and dry under vacuum.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary technique for assessing the purity of synthesized compounds and identifying impurities.[3]

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid). For example, a linear gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where DTTO and its potential impurities show significant absorbance (e.g., 254 nm and 280 nm).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized DTTO or its cesium salt in the mobile phase starting composition.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparing their retention times with those of known standards or by collecting fractions for further analysis (e.g., by mass spectrometry).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation and can also be used for purity assessment, particularly for detecting residual solvents.

Protocol:

  • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). The spectrum will confirm the presence of the triazole protons and the absence of signals from starting materials or the monosubstituted intermediate. The integration of the peaks can be used to quantify the purity relative to a known internal standard.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule, further confirming the structure of DTTO.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in the sample. This is a fundamental method for assessing the purity of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the pure compound.

Atomic Absorption Spectroscopy (AAS) for Cesium Content

For the cesium salt, AAS is a highly sensitive and accurate method to determine the concentration of cesium, thereby confirming the correct salt formation and purity.

Mandatory Visualizations

Synthesis Pathway of DTTO and its Cesium Salt

Synthesis_Pathway cluster_0 DTTO Synthesis cluster_1 Cesium Salt Formation 3_6_dichloro 3,6-dichloro-1,2,4,5-tetrazine DTTO DTTO (3,6-bis(1,2,3-triazol-1-yl)-1,2,4,5-tetrazine) 3_6_dichloro->DTTO Nucleophilic Substitution + 1,2,3-Triazole + Base (e.g., Et3N) 1_2_3_triazole 1,2,3-Triazole 1_2_3_triazole->DTTO DTTO_salt_start DTTO DTTO_Cs_Salt DTTO, Cesium Salt DTTO_salt_start->DTTO_Cs_Salt Acid-Base Reaction Cesium_base Cesium Hydroxide or Cesium Carbonate Cesium_base->DTTO_Cs_Salt

Caption: Synthesis of DTTO and its Cesium Salt.

Analytical Workflow for Purity Validation

Analytical_Workflow cluster_DTTO DTTO Purity Validation cluster_CesiumSalt DTTO Cesium Salt Purity Validation Synthesized_DTTO Synthesized DTTO HPLC_DTTO HPLC (Purity, Impurity Profile) Synthesized_DTTO->HPLC_DTTO NMR_DTTO NMR (¹H, ¹³C) (Structure, Residual Solvents) Synthesized_DTTO->NMR_DTTO EA_DTTO Elemental Analysis (C, H, N Content) Synthesized_DTTO->EA_DTTO MS_DTTO Mass Spectrometry (Molecular Weight) Synthesized_DTTO->MS_DTTO Pure_DTTO Pure DTTO HPLC_DTTO->Pure_DTTO NMR_DTTO->Pure_DTTO EA_DTTO->Pure_DTTO MS_DTTO->Pure_DTTO Synthesized_Cs_Salt Synthesized DTTO, Cs Salt HPLC_Cs HPLC (Purity, Unreacted DTTO) Synthesized_Cs_Salt->HPLC_Cs AAS_Cs AAS (Cesium Content) Synthesized_Cs_Salt->AAS_Cs TGA_Cs TGA (Thermal Stability, Water Content) Synthesized_Cs_Salt->TGA_Cs Pure_Cs_Salt Pure DTTO, Cs Salt HPLC_Cs->Pure_Cs_Salt AAS_Cs->Pure_Cs_Salt TGA_Cs->Pure_Cs_Salt

Caption: Purity validation workflow for DTTO and its salt.

Comparison of Purity Validation Methods

Method_Comparison Methods Purity Validation Method Principle Information Provided Primary Application HPLC HPLC Separation based on polarity Quantitative purity, number and relative amount of impurities Primary purity assessment and impurity profiling NMR NMR Nuclear spin in a magnetic field Structural confirmation, detection of residual solvents and structural isomers Structural elucidation and detection of non-UV active impurities EA Elemental Analysis Combustion and detection of elemental composition Percentage of C, H, N; confirmation of empirical formula Fundamental purity confirmation of bulk material AAS AAS Absorption of light by free atoms Quantitative determination of specific elements (e.g., Cesium) Confirmation of salt formation and cation content TGA TGA Mass change with temperature Thermal stability, presence of volatiles (water, solvents) Assessment of thermal properties and volatile content

Caption: Comparison of analytical methods for purity.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DTTO Cesium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential guidance on the proper disposal procedures for DTTO cesium salt, emphasizing safety, and operational best practices. Adherence to these protocols is critical to mitigate risks and protect both laboratory personnel and the environment.

The primary and recommended method for the disposal of DTTO cesium salt is through a licensed chemical destruction facility. This ensures that the compound is handled and treated in a controlled and compliant manner.

Quantitative Data on Disposal

While specific quantitative parameters for the disposal of DTTO cesium salt, such as precise incineration temperatures, are determined by specialized waste management facilities based on their equipment and permits, the following table summarizes key disposal-related information derived from safety data sheets and general chemical waste guidelines.

ParameterGuidelineCitation
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Do not contaminate water, foodstuffs, feed, or seed. Do not discharge to sewer systems.[1]
Contaminated Packaging Triple rinse with a suitable solvent, then offer for recycling or reconditioning. Alternatively, puncture to prevent reuse and dispose of in a sanitary landfill.[1]
Waste Classification Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2][3]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe packaging and disposal of DTTO cesium salt waste in a laboratory setting, leading up to its transfer to a licensed disposal facility.

Objective: To safely prepare and dispose of DTTO cesium salt waste in compliance with safety regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated hazardous waste container, clearly labeled.

  • Waste disposal tags/labels as required by your institution.

  • Spill containment materials.

Procedure:

  • Personnel Safety: Before handling the waste, ensure all personnel are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Segregation: Collect all DTTO cesium salt waste, including any contaminated materials (e.g., filter paper, disposable labware), in a dedicated and compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "DTTO Cesium Salt Waste."

    • Include the approximate quantity or concentration of the waste.

    • Note the date of waste accumulation.

    • Provide the name and contact information of the generating laboratory or principal investigator.

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials. Ensure the storage area is in compliance with your institution's guidelines.

  • Arrange for Pickup: Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup. Provide them with all necessary information about the waste stream.

  • Documentation: Complete all required waste disposal forms and maintain a record of the disposal activities as per your institution's and local regulations.

  • Contaminated Packaging Disposal:

    • For empty DTTO cesium salt containers, triple rinse with a suitable solvent.

    • Collect the rinsate as hazardous waste.

    • The rinsed container can then be recycled or disposed of as non-hazardous waste, or punctured to prevent reuse and discarded in a sanitary landfill, in accordance with institutional policies.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of DTTO cesium salt.

start Start: DTTO Cesium Salt Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Designated Hazardous Waste Container ppe->collect_waste label_container Label Container Clearly: 'Hazardous Waste' 'DTTO Cesium Salt' collect_waste->label_container store_waste Store Securely in a Designated Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Disposal Facility store_waste->contact_ehs transport Waste Transported by Licensed Professionals contact_ehs->transport disposal_method Disposal Method Decision transport->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Primary Method destruction_plant Chemical Destruction Plant disposal_method->destruction_plant Primary Method end End: Compliant Disposal incineration->end destruction_plant->end

Caption: Workflow for the proper disposal of DTTO cesium salt.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DTTO, Cesium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of DTTO, cesium salt, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. By adhering to these procedural steps, you can mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with DTTO, cesium salt, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear, drawing from safety data sheets for similar cesium compounds.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldAlways wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles when there is a splash hazard.[1]
Hand Protection Chemical-Impermeable GlovesWear appropriate chemical-resistant gloves to prevent skin exposure.[1] Nitrile or neoprene gloves are generally recommended for handling inorganic salts. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect street clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection NIOSH/MSHA Approved RespiratorA respirator should be used if the work generates dust or aerosols, or if exposure limits are exceeded. Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[1] The type of respirator and cartridge should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured operational plan minimizes the risk of exposure and accidents. The following workflow outlines the key stages of handling DTTO, cesium salt, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_area Designate a well-ventilated work area gather_ppe Assemble and inspect all required PPE review_sds Review the Safety Data Sheet (SDS) weigh Weigh the compound in a fume hood review_sds->weigh dissolve Dissolve or mix as per the experimental protocol transport Transport in a sealed, secondary container decontaminate Decontaminate work surfaces transport->decontaminate remove_ppe Remove PPE in the correct order wash Wash hands thoroughly waste_collection Collect waste in a designated, labeled container wash->waste_collection storage Store waste in a secure, designated area disposal_request Arrange for disposal by authorized personnel

Safe Handling Workflow for DTTO, Cesium Salt

Emergency Procedures: Immediate Actions for Exposure Incidents

In the event of an accidental exposure to a cesium salt, immediate and appropriate action is critical. The following table provides a summary of emergency first aid measures.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of DTTO, cesium salt and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:

  • All solid waste contaminated with DTTO, cesium salt (e.g., gloves, weighing paper, paper towels) should be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing the compound should be collected in a separate, labeled, and sealed container.

Storage:

  • Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

Disposal:

  • Most nonradioactive cesium compounds do not have special disposal requirements, but it is essential to follow all federal, state, and local regulations.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of cesium compounds down the drain.

By implementing these safety protocols and operational plans, you can build a culture of safety in your laboratory, ensuring the well-being of your team and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.